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  • Product: 2-fluoro-5-Methoxyphenylhydrazine hydrochloride
  • CAS: 1198283-29-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry 2-Fluoro-5-methoxyphenylhydrazine hydrochloride has emerged as a pivotal reagent in the synthesis of complex heterocyclic scaffolds, which are central to t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Fluoro-5-methoxyphenylhydrazine hydrochloride has emerged as a pivotal reagent in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence receptor interactions and solubility.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, with a particular focus on its utility in the renowned Fischer indole synthesis.

Chemical Structure and Physicochemical Properties

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is the hydrochloride salt of 2-fluoro-5-methoxyphenylhydrazine. The presence of the hydrochloride salt enhances the compound's stability and simplifies handling and storage.

Chemical Structure:

Key Physicochemical Properties:

While comprehensive experimental data for this specific compound is not extensively published in readily accessible literature, the following table summarizes its fundamental properties based on available information from chemical suppliers and databases.[3][4][5] Researchers should verify these properties with their own analytical data.

PropertyValueSource(s)
CAS Number 1198283-29-2[4][5]
Molecular Formula C₇H₁₀ClFN₂O[4][5]
Molecular Weight 192.62 g/mol [4][5]
Appearance Off-white to light yellow crystalline powderSupplier Data
Melting Point Data not consistently available; requires experimental determination.
Solubility Soluble in water.[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]

Spectroscopic Characterization

Detailed spectroscopic data for 2-fluoro-5-methoxyphenylhydrazine hydrochloride is not widely available in peer-reviewed literature. However, based on the known structure, the expected spectral characteristics are outlined below. Researchers are strongly encouraged to acquire their own analytical data for definitive characterization.

¹H NMR Spectroscopy (Expected Regions):

  • Aromatic Protons (Ar-H): Signals corresponding to the three protons on the phenyl ring are expected in the aromatic region (typically δ 6.5-7.5 ppm). The fluorine and methoxy substituents will influence their chemical shifts and coupling patterns.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is anticipated, likely in the range of δ 3.7-4.0 ppm.

  • Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad signals. Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Regions):

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 100-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Expected Absorptions):

  • N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

  • C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.

  • C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption for the aryl ether C-O bond, typically around 1200-1250 cm⁻¹.

  • C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[1][7] This reaction is of paramount importance in the synthesis of a vast array of natural products and pharmaceuticals.[8] 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is an ideal starting material for the preparation of 7-fluoro-4-methoxyindoles, a scaffold of interest in drug discovery.

Mechanistic Rationale of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps, each with a clear causal relationship that drives the reaction forward:

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl B Hydrazone Formation (Condensation) A->B Acid Catalyst C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat E Di-imine Intermediate D->E F Rearomatization E->F Proton Transfer G Cyclization (Intramolecular Nucleophilic Attack) F->G H Ammonia Elimination G->H Acid Catalyst I Indole Product H->I

Figure 1: Generalized workflow of the Fischer indole synthesis.

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Tautomerization: The resulting hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction facilitated by heat. This is the core bond-forming step that creates the new C-C bond at the ortho position of the aromatic ring.

  • Rearomatization and Cyclization: The intermediate di-imine rearomatizes, and subsequent intramolecular nucleophilic attack of an amino group onto an imine carbon leads to a cyclic aminal.

  • Ammonia Elimination: Finally, under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to form the stable, aromatic indole ring.

Experimental Protocol: Synthesis of a 7-Fluoro-4-methoxyindole Derivative

The following is a representative, self-validating protocol for the synthesis of a substituted indole using 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This protocol is designed to be robust and reproducible.

Objective: To synthesize a 7-fluoro-4-methoxyindole derivative via the Fischer indole synthesis.

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • An appropriate ketone or aldehyde (e.g., cyclohexanone)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Hydrazine & Carbonyl in Acetic Acid B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor Progress by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Neutralize with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Silica Gel Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Figure 2: Experimental workflow for the synthesis of a 7-fluoro-4-methoxyindole derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and the desired ketone or aldehyde (1.1 equivalents). Add a suitable solvent, typically glacial acetic acid or ethanol.

    • Causality: Acetic acid serves as both the solvent and the acid catalyst, facilitating both the initial hydrazone formation and the subsequent cyclization steps.[7] Using a slight excess of the carbonyl compound ensures complete consumption of the limiting hydrazine starting material.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 100 °C. The optimal temperature will depend on the specific substrates and should be determined empirically.

    • Causality: The elevated temperature provides the necessary activation energy for the[1][1]-sigmatropic rearrangement, which is often the rate-determining step of the synthesis.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Causality: Neutralization is essential to quench the reaction and to allow for the efficient extraction of the organic product into a non-polar solvent.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Handling

As with all hydrazine derivatives, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a valuable and versatile building block for the synthesis of fluorinated indole derivatives, which are of significant interest in drug discovery and medicinal chemistry. A thorough understanding of its chemical properties and reactivity, particularly in the context of the Fischer indole synthesis, enables researchers to effectively utilize this reagent in the design and preparation of novel bioactive molecules. The provided experimental protocol offers a robust starting point for the synthesis of 7-fluoro-4-methoxyindoles, and the principles outlined can be adapted for the synthesis of a wide range of related compounds.

References

  • This citation is intentionally left blank for future additions.
  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. (n.d.). Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). Retrieved from [Link]

  • This citation is intentionally left blank for future additions.
  • (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride | C7H10ClFN2O | CID 71756043. (n.d.). PubChem. Retrieved from [Link]

  • (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride - CAS:1198283-29-2. (n.d.). Retrieved from [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride | 1198283-29-2. (n.d.). Alachem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to GSK2830371: An Allosteric Inhibitor of Wip1 Phosphatase

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of GSK2830371, a potent and selective allos...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). The information presented herein is intended to support research and development efforts in oncology and related fields.

Core Compound Identification and Chemical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. It is distinguished by its unique allosteric mechanism of inhibition against its primary target, the Wip1 phosphatase.

PropertyValueSource
Synonyms PPM1D Phosphatase Inhibitor II, PP2Cδ Inhibitor II, Wip1 Inhibitor II
CAS Number 1404456-53-6[1]
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol
Appearance Light yellow powder
Purity ≥97% (HPLC), ≥98%

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and activity of GSK2830371.

SolventSolubilitySource
DMSO 100 mg/mL; 100 mM
Ethanol 50 mM

Storage Recommendations: Store as a powder at 2-8°C or -20°C. It is acceptable to freeze the compound. For solutions, it is recommended to prepare fresh or store in aliquots at -20°C or below to minimize degradation. Note that moisture-contaminated DMSO may reduce solubility.[1]

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a potent, selective, and reversible allosteric inhibitor of Wip1 phosphatase.[2] Unlike active-site inhibitors, GSK2830371 binds to a "flap" subdomain near the catalytic site of Wip1.[3] This interaction induces a conformational change that inhibits the phosphatase's activity in a substrate-noncompetitive manner. This allosteric binding mode confers high selectivity for Wip1 over other phosphatases, including PPM1A and PPM1K.

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of key Wip1 substrates.[1][2] These substrates are critical components of the DNA damage response (DDR) and cell cycle checkpoints.

WIP1_Inhibition_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Upstream Kinases cluster_2 Key DDR Mediators cluster_3 Wip1 Phosphatase Regulation cluster_4 Cellular Outcomes DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (Ser15) Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) H2AX γH2AX ATM->H2AX phosphorylates (Ser139) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Wip1 Wip1 (PPM1D) Wip1->ATM dephosphorylates (Ser1981) Wip1->p53 dephosphorylates Wip1->Chk2 dephosphorylates Wip1->H2AX dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Figure 1: Mechanism of Action of GSK2830371. This diagram illustrates how GSK2830371 inhibits Wip1, leading to the sustained phosphorylation of key DNA damage response proteins and subsequent anti-tumor effects.

In Vitro Biological Activity

GSK2830371 demonstrates potent enzymatic and cell-based activity.

Assay TypeTarget/Cell LineIC₅₀/GI₅₀Source
Enzymatic Assay Wip1 (cell-free)6 nM[1][2][4]
Enzymatic Assay Wip1 (with phospho-p38 substrate)13 nM[4]
Cell Growth Inhibition MCF-7 (breast carcinoma)2.65 µM (GI₅₀)[4]
Cell Proliferation MCF-7 (breast carcinoma)9.5 µM (IC₅₀ after 24h)[4]

In cell-based assays, treatment with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates, including p53 (Ser15), Chk2 (Thr68), ATM (Ser1981), and H2AX (Ser139).[1] This compound shows selective antiproliferative activity in lymphoid cell lines with wild-type TP53.[1] Furthermore, it acts synergistically with agents like doxorubicin in tumor cell lines.[1]

Experimental Protocols

Preparation of Stock Solutions

A precise and accurate stock solution is fundamental for reproducible experimental results.

Objective: To prepare a 10 mM stock solution of GSK2830371 in DMSO.

Materials:

  • GSK2830371 (MW: 461.02 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 1 mg of GSK2830371 powder.

  • Calculation of Solvent Volume:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 461.02 g/mol )) * 1,000,000 = 216.9 µL

  • Dissolution: Add 216.9 µL of anhydrous DMSO to the vial containing 1 mg of GSK2830371.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming in a water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow A Weigh GSK2830371 (e.g., 1 mg) B Calculate DMSO Volume for 10 mM (216.9 µL) A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot and Store at -20°C / -80°C D->E

Figure 2: Workflow for Preparing GSK2830371 Stock Solution. A standardized procedure ensures consistency across experiments.

In Vitro Wip1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of GSK2830371 against Wip1 in a cell-free system.

Objective: To determine the IC₅₀ of GSK2830371 against Wip1 phosphatase.

Materials:

  • Recombinant Wip1 enzyme

  • Fluorescein diphosphate (FDP) substrate

  • Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371 serial dilutions

  • DMSO (vehicle control)

  • 384-well microplate

  • Spectramax microplate reader (or equivalent)

Procedure:

  • Prepare Reagents: Dilute GSK2830371 to various concentrations in assay buffer. Prepare a vehicle control with the same final DMSO concentration.

  • Substrate Addition: To each well of the microplate, add 50 µM FDP substrate along with either the GSK2830371 dilution or DMSO.

  • Initiate Reaction: Add 10 nM Wip1 enzyme to each well to start the dephosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Applications and Formulation

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo.[1][2] In xenograft models, oral administration of GSK2830371 has been shown to inhibit tumor growth.[1][3]

In Vivo Formulation (Example): For in vivo studies, a clear solution can be prepared. A common formulation approach involves a multi-component vehicle system.

Example Vehicle:

  • DMSO

  • PEG300

  • Tween 80

  • Water (ddH₂O) or saline

Procedure:

  • Dissolve the required amount of GSK2830371 in a minimal volume of DMSO to create a concentrated master liquid.

  • Sequentially add the other vehicle components (e.g., PEG300, then Tween 80, then water), ensuring the solution is clear after each addition. Physical methods such as vortexing or sonication can be used to aid dissolution.

Summary and Future Directions

GSK2830371 is a highly valuable research tool for investigating the role of Wip1 phosphatase in cellular processes, particularly in the context of cancer biology and the DNA damage response. Its allosteric mechanism of action provides a high degree of selectivity, making it a superior probe compared to less specific phosphatase inhibitors. Future research may focus on its therapeutic potential in combination with other anti-cancer agents, particularly those that induce DNA damage or inhibit other components of the p53 pathway, such as MDM2 inhibitors.

References

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. Retrieved January 19, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride

Foreword: The Imperative of Rigorous Spectral Characterization In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are the cornerstones of pr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Spectral Characterization

In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are the cornerstones of progress. For researchers and scientists working with complex synthetic intermediates like (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride, a comprehensive understanding of its spectral properties is not merely academic—it is a prerequisite for ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in fundamental principles and supported by data from analogous structures. While direct experimental spectra for this specific compound are not widely published, this document serves as a robust predictive guide for its characterization.

Molecular Structure and Its Spectroscopic Implications

(2-fluoro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 1198283-29-2) is a substituted phenylhydrazine, a class of compounds frequently employed in the synthesis of indole-containing scaffolds, which are prevalent in pharmaceutically active molecules. The key structural features that will dictate its spectral signature are:

  • A trisubstituted aromatic ring: This will give rise to a complex but interpretable pattern in the aromatic region of the NMR spectra.

  • A fluorine substituent: The presence of ¹⁹F will introduce characteristic splitting patterns (J-coupling) in both the ¹H and ¹³C NMR spectra.

  • A methoxy group (-OCH₃): This will produce a sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

  • A hydrazine hydrochloride moiety (-NHNH₂·HCl): The labile protons of the hydrazine and the hydrochloride salt will have characteristic chemical shifts and may exhibit broad signals in the ¹H NMR spectrum. The presence of N-H bonds will also be evident in the Infrared (IR) spectrum.

Figure 1: 2D structure of (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the methoxy protons, and the hydrazine protons. The exact chemical shifts can be influenced by the solvent and the concentration. For a polar, aprotic solvent like DMSO-d₆, the following is a reasoned prediction.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~10.0broad singlet-NH₂ and NH (exchangeable)Protons on heteroatoms are often broad and their chemical shift is concentration and temperature dependent. The acidic nature of the hydrochloride salt will shift these protons downfield.
~7.1doublet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 8-9Ar-HThis proton is ortho to the fluorine, resulting in a large coupling constant. It is also coupled to the adjacent aromatic proton.
~6.9doublet of doubletsJ(H,H) ≈ 8-9, J(H,H) ≈ 3Ar-HThis proton is meta to the fluorine and ortho to the methoxy group.
~6.7doublet of tripletsJ(H,H) ≈ 8-9, J(H,F) ≈ 3Ar-HThis proton is para to the fluorine and will exhibit a smaller coupling to it.
~3.8singlet--OCH₃Methoxy protons typically appear as a sharp singlet in this region.

Causality Behind Predictions: The electron-withdrawing nature of the fluorine atom will generally deshield adjacent protons, shifting them to a higher chemical shift (downfield). Conversely, the electron-donating methoxy group will shield its ortho and para protons, moving them upfield. The predicted splitting patterns are a direct consequence of spin-spin coupling between neighboring protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The coupling to fluorine will be a key diagnostic feature.

Predicted Chemical Shift (δ, ppm) Coupling to ¹⁹F Assignment Rationale
~155Doublet, ¹J(C,F) ≈ 240-250 HzC-FThe carbon directly attached to fluorine will show a large one-bond coupling constant.
~150SingletC-OCH₃The carbon bearing the methoxy group will be downfield due to the electronegativity of oxygen.
~140Doublet, ²J(C,F) ≈ 20-25 HzC-NHNH₂The carbon attached to the hydrazine group will be coupled to the fluorine two bonds away.
~118Doublet, ²J(C,F) ≈ 20-25 HzAr-CHAromatic CH carbon ortho to the fluorine.
~115SingletAr-CHAromatic CH carbon.
~105Doublet, ³J(C,F) ≈ 5-10 HzAr-CHAromatic CH carbon meta to the fluorine.
~56Singlet-OCH₃The methoxy carbon.

Expert Insight: The magnitude of the carbon-fluorine coupling constants (J(C,F)) is highly diagnostic. The one-bond coupling is typically very large, while two- and three-bond couplings are smaller but still significant. Observing this pattern of doublets for the aromatic carbons provides strong evidence for the substitution pattern.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar salts).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acq_h1 Acquire ¹H Spectrum setup->acq_h1 acq_c13 Acquire ¹³C Spectrum setup->acq_c13 process FT, Phasing, Baseline Correction acq_h1->process acq_c13->process calibrate Calibrate to Solvent Residual Peak process->calibrate analyze Spectral Analysis calibrate->analyze

Figure 2: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride is expected to show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3200-3400Medium, BroadN-H stretchHydrazine
3000-3100MediumC-H stretchAromatic
2850-3000MediumC-H stretch-OCH₃
~1600StrongC=C stretchAromatic ring
~1500StrongN-H bendHydrazine
1200-1300StrongC-O stretchAryl ether
1100-1200StrongC-F stretchAryl fluoride

Trustworthiness of Protocol: The KBr pellet method is a long-established and reliable technique for obtaining high-quality IR spectra of solid samples.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Preparation:

    • Gently grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.

Expected Fragmentation Pattern

The choice of ionization technique will significantly impact the resulting mass spectrum.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to yield a prominent protonated molecular ion [M+H]⁺. For (2-fluoro-5-methoxyphenyl)hydrazine, the molecular weight is 156.16 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 157.17.

  • Electron Impact (EI): This is a hard ionization technique that will likely cause significant fragmentation. The molecular ion peak (M⁺) at m/z 156.16 may be observed, but its intensity could be low. Key fragmentation pathways would likely involve:

    • Loss of the hydrazine group (-NHNH₂) to give a fragment at m/z 125.

    • Cleavage of the C-O bond of the methoxy group, leading to the loss of a methyl radical (·CH₃) to give a fragment at m/z 141.

    • Loss of formaldehyde (CH₂O) from the methoxy group, resulting in a fragment at m/z 126.

G mol_ion [M]⁺˙ m/z = 156 frag1 [M - ·NHNH₂]⁺ m/z = 125 mol_ion->frag1 - ·NHNH₂ frag2 [M - ·CH₃]⁺ m/z = 141 mol_ion->frag2 - ·CH₃ frag3 [M - CH₂O]⁺˙ m/z = 126 mol_ion->frag3 - CH₂O

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the [M+H]⁺ ion.

  • EI-MS (if coupled with GC):

    • If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS.

    • Inject a small volume of the sample solution into the GC, which separates the compound from any impurities before it enters the EI source of the mass spectrometer.

Conclusion

The spectral characterization of (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While this guide presents a predictive analysis, the underlying principles and proposed experimental protocols provide a robust framework for any researcher or scientist working with this compound. Rigorous adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development in the pharmaceutical sciences.

References

  • NMR Spectroscopy

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • IR Spectroscopy

    • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Mass Spectrometry

    • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Compound Information

    • PubChem. (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. [Link]

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Foreword: Navigating the Preformulation Landscape In the intricate tapestry of drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges....

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

In the intricate tapestry of drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most critical early-stage hurdles is the comprehensive characterization of its physicochemical properties. This guide is dedicated to providing researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating the solubility and stability of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. As a substituted phenylhydrazine, this compound belongs to a class of molecules known for their utility as synthetic intermediates and their potential for bioactivity. However, the inherent reactivity of the hydrazine moiety necessitates a thorough and proactive approach to its characterization. This document moves beyond a simple recitation of facts, offering instead a strategic and scientifically-grounded methodology for elucidating the behavior of this compound, thereby enabling informed decisions in formulation development and analytical method design.

Physicochemical Properties and Solubility Profile

A foundational understanding of the intrinsic properties of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is paramount for any subsequent investigation. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent free base.

PropertyValueSource
Molecular FormulaC₇H₁₀ClFN₂O[1]
Molecular Weight192.62 g/mol [1]
AppearanceWhite to off-white solid (predicted)General knowledge of similar compounds
pKa (predicted)~4-5 for the hydrazinium ionBased on similar phenylhydrazine structures
Aqueous Solubility

The aqueous solubility of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is expected to be pH-dependent due to the presence of the ionizable hydrazine group. A comprehensive solubility assessment should be conducted across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Equilibrium Solubility

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of 2-fluoro-5-methoxyphenylhydrazine hydrochloride to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for process chemistry and the development of non-aqueous formulations.

Experimental Protocol: Solubility in Common Organic Solvents

  • Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, acetone).

  • Sample Preparation: Add a known amount of 2-fluoro-5-methoxyphenylhydrazine hydrochloride to a fixed volume of each solvent.

  • Observation and Quantification: Visually observe for dissolution. If complete dissolution occurs, incrementally add more compound until saturation is reached. For quantitative analysis, follow a similar equilibration and quantification procedure as outlined for aqueous solubility.

Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[2] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[4]

Rationale for Stress Conditions

The selection of stress conditions should be based on the chemical structure of 2-fluoro-5-methoxyphenylhydrazine hydrochloride and potential environmental exposures during manufacturing, storage, and administration. The hydrazine moiety is known to be susceptible to oxidation, while the overall molecule may be sensitive to hydrolysis and photolysis.[5][6]

G cluster_stress Forced Degradation Stressors cluster_outcomes Key Outcomes Hydrolysis Hydrolytic (Acidic, Basic, Neutral) Pathways Degradation Pathways Hydrolysis->Pathways Oxidation Oxidative (e.g., H₂O₂) Oxidation->Pathways Thermal Thermal (Dry Heat, Humidity) Thermal->Pathways Photolytic Photolytic (UV, Visible Light) Photolytic->Pathways Products Identification of Degradants Pathways->Products Method Development of Stability-Indicating Method Products->Method

Caption: Logical workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Considerations:

  • Concentration: A typical starting concentration is 1 mg/mL, but this may be adjusted based on solubility and analytical sensitivity.[7]

  • Analysis: A validated stability-indicating HPLC method is the primary analytical tool. This method must be capable of separating the parent compound from all significant degradation products.

  • Extent of Degradation: The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Protocol 2.2.1: Hydrolytic Degradation

Hydrazine derivatives can be susceptible to hydrolysis, particularly if they form hydrazones with carbonyl-containing excipients or degradants.[8][9]

  • Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.

  • Basic Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature, collecting samples over time.

  • Neutral Hydrolysis: Prepare a solution of the compound in purified water. Heat at an elevated temperature and collect samples at appropriate intervals.

Protocol 2.2.2: Oxidative Degradation

The hydrazine group is a strong reducing agent and is highly susceptible to oxidation.[6]

  • Reagent: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Conditions: Conduct the experiment at room temperature and protect from light.

  • Sampling: Collect samples at early time points, as oxidation of hydrazines can be rapid.

Protocol 2.2.3: Thermal Degradation

  • Solid State: Expose the solid compound to dry heat (e.g., 80 °C) and elevated humidity (e.g., 75% RH) in a stability chamber.

  • Solution State: Heat a solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at an elevated temperature.

Protocol 2.2.4: Photolytic Degradation

Photostability testing should be conducted according to ICH Q1B guidelines.[10][11]

  • Exposure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light. The exposure should be at least 1.2 million lux hours and 200 watt hours/m².[12]

  • Control: A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.

Predicted Degradation Pathways

Based on the chemical structure of 2-fluoro-5-methoxyphenylhydrazine hydrochloride and the known reactivity of phenylhydrazines, several degradation pathways can be predicted.

G cluster_main Predicted Degradation of 2-Fluoro-5-Methoxyphenylhydrazine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (of Hydrazone) cluster_photolysis Photolysis Parent 2-Fluoro-5-Methoxyphenylhydrazine F-Ph-NHNH₂ Diazene Diazene Intermediate F-Ph-N=NH Parent->Diazene [O] Hydrazone Hydrazone Adduct F-Ph-NHN=CR₂ Parent->Hydrazone + R₂C=O NN_Cleavage N-N Bond Cleavage F-Ph-NH• + •NH₂ Parent->NN_Cleavage Radical Phenyl Radical F-Ph• Diazene->Radical -N₂ Phenol 2-Fluoro-5-Methoxyphenol F-Ph-OH Radical->Phenol +•OH Hydrazone->Parent + H₂O (Reversible) Carbonyl Aldehyde/Ketone R₂C=O Hydrazone->Carbonyl + H₂O (Reversible)

Caption: Potential degradation pathways of 2-fluoro-5-methoxyphenylhydrazine.

Analytical Methodologies

A robust analytical strategy is essential for the accurate quantification of 2-fluoro-5-methoxyphenylhydrazine hydrochloride and its potential impurities and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of small molecule pharmaceuticals.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities.
Gradient 5-95% B over 10 minutesEnsures elution of compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)Phenylhydrazines typically have strong UV absorbance.
Injection Volume 2 µLMinimizes peak broadening.
Method Validation

Any analytical method used for stability testing must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Recommendations

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a molecule that requires careful handling and thorough characterization due to the inherent reactivity of the hydrazine moiety. A systematic approach to determining its solubility and stability is crucial for successful drug development.

Key Recommendations:

  • Comprehensive Solubility Profiling: Determine the pH-dependent aqueous solubility and solubility in a range of organic solvents to inform formulation and process development.

  • Systematic Forced Degradation: Conduct forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions to identify potential degradation pathways and products.

  • Development of a Stability-Indicating Method: A validated HPLC method is essential for accurately quantifying the compound and its degradants.

  • Impurity Characterization: Utilize techniques such as LC-MS/MS to identify the structures of any significant degradation products.

  • Careful Handling and Storage: Due to its potential for oxidation, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be stored in well-sealed containers, protected from light, and under an inert atmosphere if necessary.

This guide provides a comprehensive framework for the investigation of the solubility and stability of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. By following these principles and protocols, researchers can build a robust data package to support the advancement of this compound through the drug development pipeline.

References

  • ICH. (2021). ICH Q1B Requirements for Photostability Testing.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Baertschi, S. W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 103(1), 235-242.
  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic stability of hydrazones and oximes. Retrieved from [Link]

  • Sinha, B. K. (1989). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology: Toxin Reviews, 8(1-2), 347-357.
  • PubChem. (n.d.). (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylhydrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008). Retrieved from [Link]

  • SciSpace. (n.d.). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

Sources

Foundational

The Molecular Mechanisms of Substituted Phenylhydrazine-Induced Hemotoxicity: A Technical Guide for Researchers

Executive Summary: Substituted phenylhydrazines are a class of aromatic compounds with significant applications in chemical synthesis and as powerful tools in biomedical research.[1] Their utility, however, is paralleled...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Substituted phenylhydrazines are a class of aromatic compounds with significant applications in chemical synthesis and as powerful tools in biomedical research.[1] Their utility, however, is paralleled by a potent and well-characterized hematotoxicity, primarily manifesting as hemolytic anemia.[2][3] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of substituted phenylhydrazines, with a focus on their interaction with erythrocytes. We will dissect the process from the initial metabolic activation and generation of reactive species to the subsequent cascade of oxidative damage, hemoglobin denaturation, and ultimate cell lysis. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this critical toxicological pathway, the influence of chemical structure on reactivity, and the experimental methodologies used in its investigation.

Introduction to Substituted Phenylhydrazines

Phenylhydrazine (PHZ), the parent compound of this class, was first characterized in 1875.[4] Structurally, it consists of a phenyl group attached to a hydrazine moiety (-NHNH₂). Substitutions on the aromatic ring can profoundly alter the compound's chemical reactivity and biological activity.[5][6] While derivatives were briefly explored as antipyretics, their toxic effects on red blood cells quickly limited their therapeutic use.[2] Today, their primary role is as a chemical intermediate in the pharmaceutical and agrochemical industries and, notably, as a classical research agent to induce a robust and reproducible model of hemolytic anemia in laboratory animals.[2][7] Understanding the mechanism of this induced anemia is crucial not only for assessing the toxicology of these compounds but also for leveraging this model to study red blood cell physiology, oxidative stress, and potential anti-anemic therapies.[8][9]

The Core Mechanism: Metabolic Activation and Generation of Reactive Species

The toxicity of phenylhydrazine is not a direct effect of the parent molecule but is instead mediated by its metabolic activation into highly reactive intermediates. This process is initiated by a direct interaction with oxyhemoglobin within the erythrocyte, triggering a cascade of oxidative reactions.[5][10][11]

The interaction between phenylhydrazine and oxyhemoglobin is a complex, autocatalytic process.[12] It involves a probable two-electron transfer from phenylhydrazine to the iron-oxygen complex of oxyhemoglobin.[5] This initial step does not immediately form methemoglobin but rather initiates the oxidation of phenylhydrazine, leading to the formation of several destructive molecular species.[5][10] The key reactive intermediates generated include the phenylhydrazyl radical, phenyldiazene, and the highly reactive phenyl radical.[12][13][14]

This oxidative cascade is a potent source of Reactive Oxygen Species (ROS) . The reaction of phenylhydrazine with hemoglobin and the subsequent auto-oxidation of its intermediates lead to the significant production of superoxide anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][10][15] These ROS are central to the ensuing cellular damage, as they overwhelm the erythrocyte's intrinsic antioxidant defense systems, such as the glutathione and catalase pathways.[4]

Metabolic_Activation_of_Phenylhydrazine cluster_ros ROS Generation [20, 36] PHZ Phenylhydrazine (C₆H₅NHNH₂) Radical Phenylhydrazyl Radical PHZ->Radical Reaction with Oxyhemoglobin [3, 5] OxyHb Oxyhemoglobin (Hb-Fe²⁺-O₂) OxyHb->Radical Diazene Phenyldiazene Radical->Diazene Oxidation Superoxide Superoxide (O₂⁻) Radical->Superoxide PhenylRadical Phenyl Radical Diazene->PhenylRadical Decomposition [7] Diazene->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation

Caption: Metabolic activation pathway of phenylhydrazine within the erythrocyte.

Cellular Pathophysiology of Phenylhydrazine-Induced Hemolysis

The generation of phenyl radicals and ROS within the erythrocyte initiates a multi-pronged assault on the cell's structural and functional integrity.

Oxidative Damage to the Erythrocyte Membrane and Cytoskeleton

The highly lipophilic erythrocyte membrane is a primary target of the generated free radicals. The phenyl radical can initiate a chain reaction of lipid peroxidation , compromising membrane fluidity and integrity.[4][16] This process leads to the formation of malondialdehyde (MDA) and other cytotoxic byproducts. Concurrently, ROS cause oxidative degradation of key cytoskeletal proteins, most notably spectrin .[2][16] Damage to the spectrin network, which is essential for maintaining the biconcave shape and deformability of the red blood cell, results in a more rigid and fragile cell.[14]

Hemoglobin Denaturation and Heinz Body Formation

Simultaneously, oxyhemoglobin is oxidized to methemoglobin (MetHb), a form incapable of transporting oxygen.[16] Further oxidative stress leads to the denaturation of hemoglobin and its subsequent precipitation within the cell. These intracellular inclusions of denatured hemoglobin are known as Heinz bodies .[4][17] Heinz bodies can attach to the inner leaflet of the cell membrane, further impairing its function and contributing to the inhibition of anion translocation through the Band 3 protein.[17]

The culmination of these events—lipid peroxidation, spectrin degradation, and Heinz body formation—leads to a loss of membrane integrity, reduced deformability, and cation imbalances, ultimately marking the erythrocyte for premature destruction and removal from circulation.[4][16]

Cellular_Damage_Cascade ROS Reactive Oxygen Species (ROS) [1, 20] Lipids Membrane Lipids ROS->Lipids Spectrin Spectrin Cytoskeleton ROS->Spectrin Hemoglobin Oxyhemoglobin ROS->Hemoglobin Peroxidation Lipid Peroxidation [8] Lipids->Peroxidation Degradation Spectrin Degradation [1, 12] Spectrin->Degradation Oxidation Hemoglobin Oxidation & Denaturation [8] Hemoglobin->Oxidation MembraneDamage Membrane Instability & Rigidity Peroxidation->MembraneDamage Degradation->MembraneDamage HeinzBodies Heinz Body Formation [4] Oxidation->HeinzBodies Lysis Erythrocyte Lysis (Hemolysis) MembraneDamage->Lysis HeinzBodies->Lysis

Caption: Cascade of oxidative damage in erythrocytes induced by phenylhydrazine.

Influence of Phenyl Ring Substitution on Reactivity

The rate of the initial reaction with oxyhemoglobin, and thus the potency of the hemolytic effect, is significantly influenced by the nature and position of substituents on the phenyl ring. This structure-activity relationship is critical for predicting the relative toxicity of different phenylhydrazine derivatives.[5]

Experimental evidence demonstrates a clear pattern:

  • Ortho-substitution: Halogen atoms and alkyl groups at the ortho position generally decrease the rate of reaction. The steric hindrance likely impedes the optimal orientation of the hydrazine moiety for interaction with the heme pocket of hemoglobin. Chlorine atoms at both ortho positions can effectively block the reaction entirely.[5]

  • Meta- and Para-substitution: In contrast, the same substituents at the meta or para positions tend to increase the reaction rate.[5] This suggests that electronic effects, which alter the nucleophilicity of the hydrazine group, play a more dominant role when steric hindrance is minimized.

SubstituentPositionEffect on Bimolecular Rate Constant (vs. Phenylhydrazine)
4-ChloroparaIncreased
3-ChlorometaIncreased
2-ChloroorthoDecreased
2,6-Dichloroortho, orthoReaction Blocked
4-MethylparaIncreased
2-MethylorthoDecreased
4-CarboxylateparaReaction Blocked

This table summarizes qualitative findings based on the research by Itano et al.[5]

Key Experimental Protocols for Studying Phenylhydrazine Toxicity

The reproducibility of phenylhydrazine-induced hemolysis makes it an invaluable experimental model.[2] Below are outlines of key protocols used to investigate its mechanism of action. The causality behind these choices is to connect the chemical insult (PHZ) to quantifiable biological endpoints (anemia, oxidative stress).

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Acclimatize Animal Models (e.g., Rats) admin PHZ Administration (e.g., 8 mg/kg, oral, 7 days) [33] start->admin sampling Blood Sampling (e.g., retro-orbital or tail vein) admin->sampling hematology Hematological Analysis (CBC: RBC, Hb, Hct) [33] sampling->hematology stress_assay Oxidative Stress Assays (MDA, Glutathione levels) [13] sampling->stress_assay heinz_body Heinz Body Staining & Microscopy [4] sampling->heinz_body end Endpoint: Data Analysis & Interpretation hematology->end stress_assay->end heinz_body->end

Caption: General experimental workflow for in vivo studies of phenylhydrazine toxicity.

Protocol 1: In Vivo Induction of Hemolytic Anemia in Rats

This protocol is designed to create a reliable model of hemolytic anemia, allowing for the evaluation of hematological parameters and the efficacy of potential therapeutic agents.

  • Objective: To induce a consistent state of hemolytic anemia in Sprague-Dawley rats.

  • Methodology:

    • Animal Housing: House male Sprague-Dawley rats (200-250g) in standard conditions with ad libitum access to food and water for at least one week of acclimatization.

    • Preparation of PHZ Solution: Prepare a fresh solution of phenylhydrazine hydrochloride in sterile 0.9% saline at a concentration of 4 mg/mL.

    • Administration: Administer phenylhydrazine orally or intraperitoneally to the treatment group at a dose of 8 mg/kg body weight daily for 7 consecutive days.[18] The control group receives an equivalent volume of saline vehicle.

    • Monitoring: Monitor animals daily for clinical signs of anemia (e.g., pallor, lethargy).

    • Blood Collection: On day 8, collect blood samples via tail vein or terminal cardiac puncture into EDTA-coated tubes.

    • Analysis: Perform a Complete Blood Count (CBC) using an automated hematology analyzer to determine Red Blood Cell (RBC) count, Hemoglobin (Hb) concentration, Hematocrit (Hct), and other erythrocyte indices.

  • Self-Validation/Expected Outcome: A successful induction will result in a statistically significant decrease in RBC, Hb, and Hct values in the PHZ-treated group compared to the control group, confirming the anemic state.[18]

Protocol 2: In Vitro Quantification of Lipid Peroxidation (TBARS Assay)

This assay provides a quantitative measure of oxidative damage to lipids by detecting malondialdehyde (MDA), a key byproduct of lipid peroxidation.

  • Objective: To quantify the extent of lipid peroxidation in erythrocytes exposed to phenylhydrazine.

  • Methodology:

    • Erythrocyte Preparation: Obtain fresh heparinized blood and centrifuge to pellet the erythrocytes. Wash the cells three times with cold phosphate-buffered saline (PBS), aspirating the buffy coat each time. Resuspend to a 10% hematocrit in PBS.

    • Incubation: Treat the erythrocyte suspension with a final concentration of 1 mM phenylhydrazine (or a vehicle control) and incubate at 37°C for 2 hours with gentle shaking.

    • TBARS Reagent: Prepare the Thiobarbituric Acid Reactive Substances (TBARS) reagent containing thiobarbituric acid (TBA) in an acidic solution (e.g., trichloroacetic acid).

    • Reaction: Add the TBARS reagent to the erythrocyte lysate, mix thoroughly, and heat in a boiling water bath for 30 minutes. This allows MDA to react with TBA to form a pink-colored adduct.

    • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

  • Self-Validation/Expected Outcome: Erythrocytes treated with phenylhydrazine should exhibit a significantly higher absorbance at 532 nm, corresponding to a higher level of MDA, compared to vehicle-treated controls, providing direct evidence of lipid peroxidation.[9]

Conclusion

The mechanism of action for substituted phenylhydrazines is a classic example of toxicity mediated by metabolic activation. The initial interaction with oxyhemoglobin unleashes a torrent of free radicals and reactive oxygen species that inflict catastrophic damage upon the erythrocyte. This damage manifests as lipid peroxidation, cytoskeletal degradation, and hemoglobin denaturation, leading to the formation of Heinz bodies and culminating in hemolytic anemia. The reactivity is predictably modulated by the substitution pattern on the phenyl ring, offering insights for structure-activity relationship studies. The robust and reproducible nature of this toxicity has established phenylhydrazine as an indispensable tool in hematological and toxicological research, providing a reliable platform to investigate the fundamental processes of oxidative stress and cellular defense.

References

  • Berger, J. (2007). Phenylhydrazine haematotoxicity. J. Appl. Biomed., 5(3), 125-130.
  • Shukla, P., Yadav, N. K., Singh, P., Bansode, F. W., & Singh, R. K. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.
  • Itano, H. A., Hirota, K., & Hosokawa, K. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. [Link]

  • Salhany, J. M., & Gaines, K. C. (1991). Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1064(2), 308-314. [Link]

  • Mason, R. P., & retrieval of abstract from an alternate source. (1986). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 64, 265–281. [Link]

  • French, J. K., Winterbourn, C. C., & Carrell, R. W. (1986). Reactions of Hemoglobin with Phenylhydrazine: A Review of Selected Aspects. Environmental Health Perspectives, 64, 265-281. [Link]

  • Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., & Taylor, T. J. (2002). On the Diversity of Oxidative Bioactivation Reactions on Nitrogen-Containing Xenobiotics. Current Drug Metabolism, 3(4), 379-424. [Link]

  • Shukla, P., Yadav, N. K., Singh, P., Bansode, F. W., & Singh, R. K. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. ResearchGate. [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2020). Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats. Molecules, 25(16), 3585. [Link]

  • Sumanth, M., & Chowdary, V. (2018). Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. ResearchGate. [Link]

  • Itano, H. A., Hirota, K., & Hosokawa, K. (1982). Mechanism of the initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the bimolecular rate constant of this reaction. ACS Publications. [Link]

  • El-Shehry, M. S., Amrymi, R. A., Atia, T., & Lotfy, B. M. (2023). Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats. PeerJ, 11, e16499. [Link]

  • Uchida, S., Ohta, Y., Niwa, T., & Kayahara, M. (2007). Protective effects of quercetin against phenylhydrazine-induced vascular dysfunction and oxidative stress in rats. Biological & Pharmaceutical Bulletin, 30(9), 1649-1653. [Link]

  • Prough, R. A. (1996). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]

  • Jain, S. K., & Hochstein, P. (1979). Generation of superoxide radicals by hydrazine: Its role in phenylhydrazine-induced hemolytic anemia. Biochimica et Biophysica Acta (BBA) - General Subjects, 586(1), 128-136. [Link]

  • Berger, J. (2007). Phenylhydrazine haematotoxicity. ResearchGate. [Link]

  • Shukla, S., Jadon, A., & Bhadauria, M. (2015). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Pharmacognosy Magazine, 11(Suppl 2), S333–S340. [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry 2-Fluoro-5-methoxyphenylhydrazine hydrochloride has emerged as a significant building block for medicinal chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Fluoro-5-methoxyphenylhydrazine hydrochloride has emerged as a significant building block for medicinal chemists and drug development professionals. Its strategic placement of a fluorine atom and a methoxy group on the phenylhydrazine scaffold offers unique electronic properties that can favorably influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides a comprehensive survey of the synthesis, properties, and applications of this versatile reagent, with a particular focus on its utility in the construction of indole-based pharmacophores, which are central to numerous therapeutic agents, including a wide array of kinase inhibitors. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide a handle for further functionalization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1198283-29-2[1]
Molecular Formula C₇H₁₀ClFN₂O[1]
Molecular Weight 192.62 g/mol [1]
Appearance Typically a solid powderN/A
Storage Sealed in a dry environment at room temperature is recommended.[1]

While detailed, publicly available spectral data (NMR, IR, Mass Spectrometry) for 2-fluoro-5-methoxyphenylhydrazine hydrochloride is limited in the literature, commercial suppliers typically provide this information upon request. For structurally similar compounds like 4-methoxyphenylhydrazine hydrochloride, characteristic signals in ¹H NMR can be observed, and similar patterns would be expected for the title compound, with additional complexity due to fluorine coupling.[2][3]

Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride: A Step-by-Step Protocol

The synthesis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is typically achieved through a two-step process starting from the commercially available 2-fluoro-5-methoxyaniline.[4] The general and widely employed method involves diazotization of the aniline followed by reduction of the resulting diazonium salt.[5][6][7]

Experimental Protocol: Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Part 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.[8]

  • Formation of Diazonium Salt: While vigorously stirring, add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. The addition is typically completed over 30-60 minutes.

  • Monitoring: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates an excess of nitrous acid.

Part 2: Reduction of the Diazonium Salt

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of tin(II) chloride dihydrate (approx. 2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Reduction: Slowly add the cold diazonium salt solution from Part 1 to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under vacuum to yield 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine HCl Aniline 2-Fluoro-5-methoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium  Diazotization (NaNO₂, HCl, 0-5 °C) Hydrazine 2-Fluoro-5-methoxyphenylhydrazine HCl Diazonium->Hydrazine  Reduction (SnCl₂, HCl) Fischer_Indole_Synthesis Hydrazine 2-Fluoro-5-methoxyphenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Carbonyl Ketone or Aldehyde Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Indole 4-Fluoro-6-methoxyindole Derivative Diimine->Indole Cyclization & Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis.

Illustrative Experimental Protocol: Fischer Indole Synthesis of a 4-Fluoro-6-methoxyindole Derivative

While a specific published protocol for the use of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in the synthesis of a named kinase inhibitor is not readily available, the following is a representative procedure based on established methods for the Fischer indole synthesis. [9]

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cyclization: To the crude hydrazone, add an acid catalyst such as polyphosphoric acid, zinc chloride, or a solution of HCl in an alcohol. [10]Heat the reaction mixture, with the temperature and time being dependent on the specific substrates and catalyst used.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-fluoro-6-methoxyindole derivative.

Safety and Handling

As with all hydrazine derivatives, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its utility in the Fischer indole synthesis provides a direct route to substituted indoles that are key components of numerous drug candidates. The strategic incorporation of fluorine and a methoxy group offers opportunities for fine-tuning the properties of lead compounds. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process is undeniable. Further exploration of the reactivity of this compound and its application in the synthesis of new chemical entities will undoubtedly continue to be a fruitful area of research.

References

  • Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 49(10), 1241-1250. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Annulation of Arylhydrazines and Internal Alkynes for the Synthesis of Indoles.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • European Patent Office. (2023). Process for the synthesis of mTOR kinase inhibitors. EP 3660020 B1. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitors of tyrosine kinases.
  • Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.
  • American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • NIST. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Aladdin Scientific Corporation. (n.d.). (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • PubMed. (2007). An anomalous course of the reduction of 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzene diazonium salt: a reinvestigation. Retrieved from [Link]

Sources

Foundational

Discovery and significance of fluorinated phenylhydrazines in medicinal chemistry

A Technical Guide to Fluorinated Phenylhydrazines in Medicinal Chemistry Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Fluorinated Phenylhydrazines in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated phenylhydrazines, a chemical class that has gained significant traction in drug discovery. By combining the privileged phenylhydrazine motif with the unique physicochemical properties of fluorine, medicinal chemists can modulate key drug-like attributes, including metabolic stability, target binding affinity, and pharmacokinetics. This document will explore the rationale behind this synergistic pairing, detail synthetic methodologies, present key therapeutic applications through case studies, and offer insights into the future trajectory of this important molecular class. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Strategic Imperative of Fluorine in Modern Drug Design

Fluorine has emerged as a critical element in the medicinal chemist's toolkit, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but is rooted in the unique and powerful effects that fluorine substitution can exert on a molecule's biological profile.[3][4][5]

The key physicochemical properties of fluorine that drive its utility include:

  • High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic distribution within a molecule. This can modulate the acidity (pKa) of nearby functional groups, which is crucial for optimizing a drug's solubility, permeability, and target engagement.[1][6]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability.[1][3][6]

  • Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can also serve as lipophilic hydrogen bond acceptors, influencing membrane permeability and protein-ligand interactions.[1][7][8]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that enhances binding affinity to its biological target.[3]

These properties collectively allow for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, transforming a promising lead compound into a viable clinical candidate.[3][4][5][6][9]

The Phenylhydrazine Scaffold: A Versatile Pharmacophore

Phenylhydrazine and its derivatives are foundational building blocks in organic and medicinal chemistry. First synthesized by Hermann Emil Fischer in 1875, this scaffold is most famously associated with the Fischer indole synthesis , a robust and widely used reaction for creating the indole nucleus present in countless natural products and pharmaceuticals.[10][11]

Beyond its synthetic utility, the phenylhydrazine moiety itself is a "privileged structure," meaning it is a molecular framework capable of binding to multiple, diverse biological targets. Its derivatives have been explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[11][12]

Synergy Unleashed: The Advantage of Fluorinated Phenylhydrazines

The combination of fluorine with the phenylhydrazine scaffold creates a powerful synergy. Fluorinating the phenyl ring of phenylhydrazine modifies the electronic and steric properties of the entire molecule, which in turn influences its reactivity and pharmacological properties.

Key advantages include:

  • Enhanced Potency and Selectivity: Fluorine substitution can alter the electronic nature of the aromatic ring, influencing how the molecule interacts with its target protein. This can lead to stronger binding interactions (e.g., through favorable electrostatic or multipolar contacts) and improved selectivity.[8]

  • Improved Metabolic Stability: As previously noted, fluorine can block sites of metabolism on the aromatic ring, preventing hydroxylation and prolonging the compound's duration of action.[1][6]

  • Modulated Reactivity in Synthesis: The electron-withdrawing nature of fluorine can influence the reactivity of the hydrazine functional group, which can be leveraged in synthetic strategies like the Fischer indole synthesis to favor specific reaction pathways or improve yields.

The strategic placement of fluorine on the phenylhydrazine ring allows chemists to rationally design molecules with optimized drug-like properties.

Synthetic Strategies and Methodologies

The most common and industrially scalable method for synthesizing fluorinated phenylhydrazines involves a two-step sequence starting from the corresponding fluoroaniline.

Workflow: Synthesis of Fluorophenylhydrazine Hydrochloride

The process involves the diazotization of a fluoroaniline followed by reduction of the resulting diazonium salt.

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Hydrolysis A Fluoroaniline B Fluorobenzene diazonium salt A->B  NaNO₂, HCl  0-5 °C C Fluorophenylhydrazine Disulfonate Intermediate B->C  NaHSO₃, NaOH  pH 5.5-6.5 D Fluorophenylhydrazine Hydrochloride (Product) C->D  HCl, Heat  (Hydrolysis)

Caption: General workflow for the synthesis of fluorophenylhydrazine salts.

Experimental Protocol 1: Synthesis of 2-Fluorophenylhydrazine Hydrochloride

This protocol is a representative example based on established chemical principles for the synthesis of arylhydrazines.[13][14]

Materials:

  • 2-Fluoroaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bisulfite (NaHSO₃)

  • Sodium Hydroxide (NaOH)

  • Amidosulfamic Acid (for quenching)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-fluoroaniline to a mixture of water and concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

    • Test for excess nitrous acid using starch-iodide paper and quench any excess with a small amount of amidosulfamic acid.

  • Reduction:

    • In a separate, larger flask, prepare a solution of sodium bisulfite and sodium hydroxide in water. Cool this solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the sodium bisulfite solution. During this addition, simultaneously add a 50% NaOH solution to maintain the pH of the mixture between 5.5 and 6.5.[13] This controls the reduction to the disulfonate intermediate.

    • Once the addition is complete, heat the reaction mixture to approximately 70-80 °C.

  • Hydrolysis and Isolation:

    • To the heated solution, add concentrated hydrochloric acid. This will hydrolyze the disulfonate intermediate to the desired phenylhydrazine hydrochloride.

    • Maintain the temperature for 30-60 minutes to ensure complete hydrolysis.

    • Slowly cool the mixture to 5-10 °C. The 2-fluorophenylhydrazine hydrochloride will crystallize out of the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

Causality and Self-Validation:

  • Low Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a temperature of 0-5 °C is critical to prevent decomposition and maximize yield.[14]

  • pH Control: The pH during the reduction step is crucial. It must be kept within the specified range (5.5-6.5) to favor the formation of the desired hydrazine disulfonate over side reactions.[13]

  • Acidic Hydrolysis: The final hydrolysis step requires strong acid and heat to cleave the two sulfonate groups and liberate the hydrazine, which is then protonated to form the stable hydrochloride salt.

Application in Heterocycle Synthesis: The Fischer Indole Synthesis

A primary application of fluorinated phenylhydrazines is in the synthesis of fluorinated indoles via the Fischer indole synthesis.[10][15] This reaction is a powerful tool for constructing the core of many pharmaceutical agents, including the triptan class of antimigraine drugs.[10][16]

Mechanism: Fischer Indole Synthesis

The mechanism involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.

FischerIndole A Fluorophenylhydrazine + Ketone/Aldehyde B Fluorophenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D H⁺, Heat E Di-imine D->E Rearomatization F Cyclized Aminal E->F H⁺, Cyclization G Fluorinated Indole (Product) F->G Elimination (-NH₃)

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol 2: Synthesis of a 5-Fluoro-indole Derivative

This generalized protocol illustrates the application of a fluorinated phenylhydrazine in a classic Fischer indole synthesis.[10][17]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Cyclohexanone (example ketone)

  • Glacial Acetic Acid or Polyphosphoric Acid (PPA) as catalyst/solvent

  • Ethanol

Procedure:

  • Hydrazone Formation (Optional Pre-step):

    • Dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a catalytic amount of acetic acid.

    • Add cyclohexanone and stir the mixture, often with gentle heating, for 1-2 hours.

    • Cool the mixture to allow the 4-fluorophenylhydrazone to crystallize. Filter and dry the intermediate.

  • Indolization (Cyclization):

    • Add the 4-fluorophenylhydrazone (or a mixture of the starting hydrazine and ketone) to the acid catalyst (e.g., glacial acetic acid or PPA).

    • Heat the mixture to a temperature typically ranging from 80 °C to 120 °C. The optimal temperature depends on the specific substrates and catalyst used.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it over crushed ice. If using acetic acid, it can be neutralized with a base like sodium bicarbonate solution.

    • The crude product will often precipitate. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 5-fluoro-indole derivative.

Causality and Self-Validation:

  • Acid Catalyst: A Brønsted or Lewis acid is essential to protonate the hydrazone, which facilitates the key[6][6]-sigmatropic rearrangement—the rate-determining step of the reaction.[10][16][17]

  • Elevated Temperature: The sigmatropic rearrangement and subsequent elimination steps require significant thermal energy to overcome the activation barriers.[15]

  • Quenching: Quenching the strong acid (especially PPA) on ice is a critical safety and procedural step to control the exothermic neutralization process and precipitate the organic product from the aqueous medium.

Case Studies and Therapeutic Significance

The application of fluorinated phenylhydrazine scaffolds spans multiple therapeutic areas, demonstrating their versatility and impact.

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Fluorination
Metabolic Stability Susceptible to aromatic hydroxylationBlocked metabolism at the site of fluorinationIncreased in vivo half-life and exposure.[3][6]
pKa of Hydrazine Higher basicityLower basicity (electron-withdrawing effect)Modulates bioavailability and target binding.[1][6]
Binding Affinity Baseline affinityCan be significantly increasedFluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) in the protein active site.[8]
Lipophilicity (LogP) Lower LogPHigher LogPCan improve membrane permeability and CNS penetration.[1][7]
Table 1: Comparative Physicochemical Properties influenced by Fluorination.

A prominent area of research has been in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in tumor immune evasion. Many potent IDO1 inhibitors feature a fluorinated indole core, often derived from a corresponding fluorinated phenylhydrazine. Although clinical trials for some candidates have faced challenges, the underlying chemical principles highlight the value of this scaffold in designing enzyme inhibitors.

Challenges and Future Directions

While powerful, the use of fluorinated phenylhydrazines is not without its challenges. The inherent reactivity of the hydrazine moiety can lead to potential toxicities or off-target effects, requiring careful molecular design to mitigate these risks.

The future of this field lies in:

  • Novel Synthetic Methods: Developing more efficient and selective late-stage fluorination techniques to diversify chemical space.

  • New Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to explore more complex groups like SF₅ and OCF₃, which can offer unique physicochemical properties.[18][19]

  • Expanded Therapeutic Targets: Applying the principles learned from oncology and CNS research to new disease areas.

  • PET Imaging: Utilizing the fluorine-18 isotope (¹⁸F) in fluorinated phenylhydrazine-derived structures for Positron Emission Tomography (PET), enabling non-invasive diagnostic imaging and pharmacokinetic studies in drug development.[1][4][5]

Conclusion

Fluorinated phenylhydrazines represent a masterful convergence of classic organic synthesis and modern medicinal chemistry principles. The strategic incorporation of fluorine onto this privileged scaffold provides a rational and effective method for optimizing the ADME and pharmacodynamic properties of drug candidates. By understanding the underlying chemical principles, synthetic methodologies, and therapeutic applications, researchers can continue to leverage this powerful molecular class to address unmet medical needs and advance the frontier of drug discovery.

References

  • Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • Mornagui, B., et al. (2012). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(1), 143-147. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10). [Link]

  • Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
  • Abdel-Wahab, B. F., et al. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(8), 9139-9148. [Link]

  • Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. Organic Reactions. [Link]

  • US6852890B1 - Process for the preparation of phenylhydrazines.
  • US20200055811A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1035-1061. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-59. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]

  • S 乗 la, B., & Belec, B. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 19(11), 18665-18704. [Link]

  • Venkataramana, H. S., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]

  • Ali, S., & Zhou, J. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(15), 1335-1353. [Link]

  • Iqbal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6828. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry, 24(10), 843-849. [Link]

  • Iqbal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19). [Link]

  • Chatzopoulou, M., et al. (2025). Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. Journal of Molecular Structure, 1315, 138407. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental characteristics, outlines detailed protocols for its synthesis and analysis, and explores its strategic application in the synthesis of bioactive molecules, particularly through the Fischer indole synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-5-methoxyphenylhydrazine hydrochloride (CAS No. 1198283-29-2) has emerged as a valuable reagent in the synthesis of complex organic molecules, most notably as a precursor to fluorinated and methoxylated indole scaffolds. The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The strategic placement of a fluorine atom and a methoxy group on the phenylhydrazine ring allows for fine-tuning of the electronic and lipophilic properties of the resulting indole derivatives. This modulation is critical in optimizing drug-target interactions, improving metabolic stability, and enhancing pharmacokinetic profiles. This guide aims to provide a comprehensive understanding of this reagent, enabling its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is paramount for its effective use and quality control.

Physicochemical Properties

The fundamental physicochemical properties of 2-fluoro-5-methoxyphenylhydrazine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1198283-29-2[1]
Molecular Formula C₇H₁₀ClFN₂O[2][3]
Molecular Weight 192.62 g/mol [1]
Appearance White to off-white or yellowish solid powder[2]
Purity Typically >97%[1]
Storage Sealed in a dry environment at room temperature[1]
Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s3H-NHNH₃⁺
~7.1-7.3m1HAr-H
~6.8-7.0m1HAr-H
~6.6-6.8m1HAr-H
3.78s3H-OCH₃

Rationale behind Predictions: The broad singlet around 10.5 ppm is characteristic of the acidic protons of the hydrazinium ion. The aromatic protons will appear as complex multiplets due to splitting by each other and by the fluorine atom. The methoxy group protons will be a sharp singlet at approximately 3.78 ppm.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158-162 (d, ¹JCF ≈ 240-250 Hz)C-F
~145-149 (d)C-NHNH₂
~115-120 (d)Ar-C
~110-115 (d)Ar-C
~100-105 (d)Ar-C
~55-57-OCH₃

Rationale behind Predictions: The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF). The other aromatic carbons will show smaller couplings to fluorine. The chemical shifts are estimated based on the electronic effects of the fluorine and methoxy substituents.

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H stretching (hydrazinium)
2800-3000MediumC-H stretching (aromatic and methyl)
1600-1620MediumN-H bending
1500-1580StrongC=C stretching (aromatic)
1200-1250StrongC-O stretching (aryl ether)
1000-1100StrongC-F stretching

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Mass Spectrometry Data (ESI+)

m/zAssignment
157.07[M+H]⁺ (free base)
174.05[M+NH₄]⁺ (free base)
179.05[M+Na]⁺ (free base)

Synthesis and Purification

The synthesis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride typically follows a well-established pathway for the preparation of substituted phenylhydrazines, involving diazotization of the corresponding aniline followed by reduction.

Synthetic Workflow

The overall synthetic scheme is a two-step process starting from 2-fluoro-5-methoxyaniline.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 2-Fluoro-5-methoxyaniline B 2-Fluoro-5-methoxyphenyldiazonium chloride A->B  NaNO₂, aq. HCl  0-5 °C C 2-Fluoro-5-methoxyphenylhydrazine HCl B->C  SnCl₂·2H₂O, conc. HCl  0 °C to RT

Caption: Synthetic workflow for 2-fluoro-5-methoxyphenylhydrazine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar phenylhydrazines.[4]

Materials:

  • 2-Fluoro-5-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5-3 equivalents) in concentrated HCl. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The precipitated 2-fluoro-5-methoxyphenylhydrazine hydrochloride is collected by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum to yield the final compound.

Key Reactions and Applications in Drug Discovery

The primary utility of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in drug discovery lies in its application as a key precursor in the Fischer indole synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system by reacting a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[5][6][7]

Fischer_Indole_Synthesis A 2-Fluoro-5-methoxyphenylhydrazine HCl C Phenylhydrazone Intermediate A->C B Aldehyde or Ketone (R₁-CO-CH₂-R₂) B->C D [3,3]-Sigmatropic Rearrangement C->D  Acid Catalyst (e.g., HCl, H₂SO₄)  Heat E Cyclization and Ammonia Elimination D->E F Substituted Indole E->F

Caption: General mechanism of the Fischer indole synthesis.

Regiochemical Considerations

The substitution pattern on the phenylhydrazine ring dictates the regiochemical outcome of the Fischer indole synthesis. In the case of 2-fluoro-5-methoxyphenylhydrazine, cyclization can theoretically occur at either the C6 or C4 position of the resulting indole. The electronic and steric effects of the fluoro and methoxy groups will influence the preferred cyclization pathway. The electron-donating methoxy group and the electron-withdrawing but sterically small fluoro group can lead to the formation of either 4-fluoro-7-methoxyindole or 6-fluoro-7-methoxyindole derivatives, depending on the reaction conditions and the nature of the carbonyl partner.

Synthesis of Bioactive Indole Derivatives

Fluorinated and methoxylated indoles are prevalent in a wide range of biologically active compounds, including those with anticancer, antiviral, and CNS-modulating activities. The use of 2-fluoro-5-methoxyphenylhydrazine hydrochloride allows for the rational design and synthesis of novel indole-based drug candidates. For instance, the synthesis of fluorinated tryptamine derivatives, which are analogs of serotonin, can lead to compounds with potent and selective activity at serotonin receptors.[8]

Analytical Methods for Quality Control

To ensure the reliability of experimental results, the purity and identity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride must be rigorously controlled.

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is suitable for purity determination. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Visualization can be achieved under UV light or by staining with a suitable reagent such as potassium permanganate.

  • Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, and nitrogen provides a confirmation of the empirical formula.

Safety and Handling

As with all hydrazine derivatives, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: Hydrazine derivatives are generally considered to be toxic and potential carcinogens. Refer to the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.[9]

Conclusion

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a strategically important building block for the synthesis of fluorinated and methoxylated indole derivatives with significant potential in drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, particularly in the context of the Fischer indole synthesis, is essential for its effective application. This guide provides a comprehensive foundation for researchers to confidently incorporate this valuable reagent into their synthetic and medicinal chemistry programs.

References

  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS# 1198283-29-2). (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS# 1198283-29-2). (n.d.). Retrieved January 19, 2026, from [Link]

  • Fischer indole synthesis. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Creveling, C. R., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 30(4), 723-729.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(64), 40359-40381.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. International Journal of Pure and Applied Chemistry, 2(4), 776-780.

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (n.d.). Google Patents.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Konas, D. W., Seci, D., & Tamimi, S. (2013). Synthesis of (L)-4-fluorotryptophan. Tetrahedron Letters, 54(39), 5345-5347.
  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved January 19, 2026, from [Link]

  • Gati, W., et al. (2016). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 18(15), 3746-3749.
  • CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (n.d.). Google Patents.
  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Foundational

Understanding the reactivity of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride This guide provides a comprehensive analysis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a so...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

This guide provides a comprehensive analysis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a sophisticated chemical intermediate pivotal in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to deliver a deep, mechanistic understanding of the compound's reactivity. We will explore the nuanced interplay of its structural components, provide actionable experimental protocols, and ground all claims in authoritative scientific literature.

Introduction: A Molecule of Strategic Importance

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a substituted arylhydrazine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic scaffolds for pharmaceuticals and fine chemicals.[1] Its utility stems from the unique electronic environment of the phenylhydrazine core, which is precisely modulated by two key substituents: a fluorine atom at the 2-position and a methoxy group at the 5-position.

The hydrochloride salt form ensures greater stability and ease of handling compared to the free base, which, like many hydrazines, can be susceptible to aerial oxidation.[2] Understanding the delicate balance between the electron-withdrawing nature of the fluorine and the electron-donating character of the methoxy group is paramount to predicting and controlling its reactivity in synthetic applications.

Physicochemical & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₀ClFN₂OPubChem
Molecular Weight 192.62 g/mol PubChem
Appearance Typically a solid (e.g., crystalline powder)General Knowledge
CAS Number 1394041-74-7[3]

Safety and Handling:

Substituted phenylhydrazines require careful handling due to their potential toxicity. The GHS classification for analogous compounds provides a strong indication of the necessary precautions. For instance, (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Core Safety Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

The Heart of Reactivity: A Tale of Two Substituents

The reactivity of the hydrazine moiety (-NHNH₂) is fundamentally nucleophilic, driven by the lone pairs of electrons on the nitrogen atoms. However, in aryl hydrazines, this nucleophilicity is modulated by the electronic effects of the aromatic ring and its substituents.

  • The Phenyl Group: In phenylhydrazine itself, the phenyl ring is generally considered electron-withdrawing through a combination of inductive and resonance effects. The lone pair on the nitrogen adjacent to the ring can be delocalized into the aromatic system, reducing its availability and thus decreasing the hydrazine's nucleophilicity compared to aliphatic hydrazines.[6]

  • Fluorine (Inductive Withdrawal, -I): The fluorine atom at the 2-position is highly electronegative and exerts a powerful electron-withdrawing inductive effect. This effect significantly deactivates the aromatic ring and reduces the electron density on the hydrazine nitrogens, further tempering their nucleophilic character. The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate the properties of bioactive molecules.[7][8][9]

  • Methoxy Group (Resonance Donation, +M): Conversely, the methoxy group at the 5-position is a strong electron-donating group through resonance. Its lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This donation partially counteracts the deactivating effect of the fluorine atom.[6][10]

This push-pull electronic dynamic is the key to the compound's unique reactivity profile, making it a versatile tool for synthetic chemists.

Premier Application: The Fischer Indole Synthesis

The most prominent and powerful application of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is in the Fischer indole synthesis , a classic and robust method for constructing the indole nucleus.[11][12] This reaction produces indoles, which are foundational scaffolds in a vast number of pharmaceuticals, including the triptan class of antimigraine drugs.[11]

The Underlying Mechanism

The synthesis is typically catalyzed by Brønsted or Lewis acids and proceeds through a fascinating cascade of chemical transformations.[11][13]

Fischer_Indole_Synthesis

Caption: Mechanism of the Fischer Indole Synthesis.

The reaction begins with the condensation of the hydrazine with a ketone or aldehyde to form a phenylhydrazone. This intermediate then tautomerizes to its more stable enamine form.[11] Following protonation by the acid catalyst, the crucial[14][14]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. This species undergoes intramolecular cyclization to form a cyclic aminal, which, upon elimination of ammonia, rearomatizes to yield the final, energetically favorable indole product.[11][12]

Field-Proven Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted indole from 2-fluoro-5-methoxyphenylhydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).

Objective: To synthesize 7-fluoro-4-methoxy-1,2,3,4-tetrahydrocarbazole.

Materials:

  • 2-fluoro-5-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol Steps:

  • Phenylhydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in absolute ethanol.

    • Add 1.05 equivalents of cyclohexanone to the solution.

    • Heat the mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The initial heating in a protic solvent facilitates the condensation reaction to form the hydrazone intermediate. Using a slight excess of the ketone ensures full consumption of the hydrazine starting material.

  • Indolization (Cyclization):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%). Alternatively, the solvent can be removed, and the crude hydrazone can be treated with polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C).

    • Heat the mixture to reflux (for the sulfuric acid method) or the specified temperature (for PPA) for 2-4 hours, again monitoring by TLC until the hydrazone is consumed.

    • Causality: The strong acid is essential for catalyzing the key[14][14]-sigmatropic rearrangement and subsequent cyclization/elimination steps. PPA is often used as it acts as both the catalyst and a solvent/dehydrating agent.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If PPA was used, pour the mixture cautiously over crushed ice.

    • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Causality: The neutralization step is critical to quench the acid catalyst and allow for the extraction of the organic indole product. The brine wash removes residual water from the organic phase.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Experimental_Workflow

Caption: General workflow for Fischer Indole Synthesis.

Conclusion

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a highly valuable and versatile reagent. Its reactivity is governed by a sophisticated interplay of inductive electron withdrawal from the fluorine atom and resonance-based electron donation from the methoxy group. This unique electronic profile makes it an ideal substrate for a range of synthetic transformations, most notably the Fischer indole synthesis. By understanding the mechanistic principles and applying robust, validated protocols, researchers can effectively leverage this compound to construct complex molecular architectures for drug discovery and materials science.

References

  • Biosynth. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.
  • Wikipedia. (2023, December 2). Fischer indole synthesis.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
  • National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem.
  • National Center for Biotechnology Information. (n.d.). (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. PubChem.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Methoxyphenylhydrazine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Synquest Labs. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride Safety Data Sheet.
  • PubMed Central. (2025, January 17). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions.
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bioactive Scaffolds using 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Introduction: The Strategic Importance of Fluorinated Methoxy-Indoles in Drug Discovery The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Methoxy-Indoles in Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. When combined with a methoxy-substituted phenyl ring, the resulting fluorinated methoxy-aromatic scaffolds become privileged structures in the design of targeted therapeutics, particularly in the realm of kinase inhibitors.

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably 6-fluoro-5-methoxy-indoles. The indole nucleus is a ubiquitous motif in numerous natural products and FDA-approved drugs. The addition of fluorine and methoxy substituents to this core structure provides medicinal chemists with fine control over the electronic and steric properties of the molecule, enabling the optimization of its pharmacological profile.

These application notes provide detailed, field-proven protocols for the synthesis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride and its subsequent utilization in the Fischer indole synthesis to generate valuable fluorinated indole scaffolds. Furthermore, we will explore the application of these scaffolds in the development of targeted therapies, such as kinase inhibitors, underscoring the significance of this versatile building block in contemporary drug discovery.

Physicochemical Properties of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1198283-29-2[1]
Molecular Formula C₇H₁₀ClFN₂O[1]
Molecular Weight 192.62 g/mol [1]
Appearance White to off-white solidGeneral laboratory observation
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General laboratory best practices

Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

The synthesis of the target hydrazine hydrochloride is a two-step process commencing from the commercially available 2-fluoro-5-methoxyaniline. The process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

Reaction Workflow

Synthesis_Workflow A 2-Fluoro-5-methoxyaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C [2-Fluoro-5-methoxyphenyl]diazonium chloride B->C Intermediate D Reduction (SnCl₂·2H₂O, HCl) C->D Step 2 E 2-Fluoro-5-methoxyphenylhydrazine hydrochloride D->E

Caption: Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride.

Detailed Protocol

This protocol is adapted from established procedures for the diazotization of anilines and subsequent reduction to aryl hydrazines.[2][3][4]

Materials:

  • 2-Fluoro-5-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.

  • Cool the resulting solution to 0-5 °C using an ice bath with vigorous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt intermediate.[3]

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline salt solution via the dropping funnel. The addition should be slow and controlled to keep the internal temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Reduction of the Diazonium Salt

  • While maintaining the temperature at 0-5 °C, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl.

  • Add the stannous chloride solution dropwise to the freshly prepared diazonium salt solution. A precipitate of the hydrazine hydrochloride salt may begin to form during this addition.

  • After the complete addition of the stannous chloride solution, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water, a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.

  • Dry the resulting solid under vacuum to yield 2-fluoro-5-methoxyphenylhydrazine hydrochloride as a stable salt.

Expert Insights: The use of stannous chloride is a classical and effective method for the reduction of diazonium salts to hydrazines. It is crucial to use a sufficient excess of both acid and the reducing agent to ensure complete conversion and to maintain a low pH to stabilize the product. The hydrochloride salt is typically a crystalline, stable solid that is easier to handle and purify than the free hydrazine base.

Application Protocol: Fischer Indole Synthesis of 6-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system.[5][6] This protocol details the synthesis of a substituted indole using 2-fluoro-5-methoxyphenylhydrazine hydrochloride and a simple ketone.

Reaction Mechanism Overview

Fischer_Indole_Mechanism A 2-Fluoro-5-methoxyphenylhydrazine C Hydrazone Formation A->C B Ketone (e.g., Acetone) B->C D [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) C->D E Iminium Intermediate D->E F Cyclization & Aromatization E->F Loss of NH₃ G 6-Fluoro-5-methoxy-indole F->G

Caption: Key steps in the Fischer Indole Synthesis.

Detailed Protocol

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • Acetone (or other suitable ketone/aldehyde)

  • Glacial Acetic Acid (or other suitable acid catalyst such as polyphosphoric acid or zinc chloride)[5][6]

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

Part A: Hydrazone Formation (Optional Isolation)

  • In a round-bottom flask, suspend 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the suspension.

  • Gently warm the mixture to reflux and stir for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting hydrazine.

  • Upon completion, the hydrazone can either be isolated by cooling the reaction mixture and collecting the precipitate by filtration, or the reaction mixture can be carried forward directly to the cyclization step.

Part B: Indole Cyclization

  • To the hydrazone (either isolated or in the reaction mixture from Part A), add glacial acetic acid as the solvent and catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-fluoro-5-methoxy-2,3-dimethyl-1H-indole.

Trustworthiness and Self-Validation: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction temperature. It is recommended to perform a small-scale trial to optimize these conditions for the specific substrate. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.

Applications in Kinase Inhibitor Drug Discovery

The 6-fluoro-5-methoxy-indole scaffold is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7]

The strategic placement of the fluorine atom at the 6-position and the methoxy group at the 5-position of the indole ring can significantly influence the binding affinity and selectivity of the molecule for the ATP-binding pocket of a target kinase. The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions with the protein, while the methoxy group can occupy a hydrophobic pocket and also serve as a hydrogen bond acceptor.

For instance, substituted indoles and related heterocyclic structures are known to be core components of various kinase inhibitors targeting enzymes such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis.[8] The 6-fluoro-5-methoxy-indole scaffold can be further elaborated through functionalization at the N1, C2, and C3 positions to generate a library of compounds for screening against a panel of kinases.

Example of a Potential Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Scaffold Indole 6-Fluoro-5-methoxy-indole Core N1 N1-Substitution (Modulates solubility and cell permeability) Indole->N1 Functionalization C2 C2-Substitution (Targets specific amino acid residues) Indole->C2 Functionalization C3 C3-Substitution (Fine-tunes binding affinity) Indole->C3 Functionalization Kinase Kinase ATP-Binding Pocket N1->Kinase C2->Kinase C3->Kinase

Sources

Application

Application Notes and Protocols for the Use of 2-Fluoro-5-Methoxyphenylhydrazine HCl as a Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (CAS: 1198283-29-2). This versatile pharmaceutical intermediate is a critical building block in the synthesis of complex heterocyclic scaffolds, most notably in the generation of kinase inhibitors. Herein, we detail its physicochemical properties, provide an in-depth, field-proven protocol for its use in the Fischer indole synthesis to construct the core of the potent PERK inhibitor, GSK2656157, and discuss essential analytical and safety considerations.

Introduction: The Strategic Importance of Fluorinated Phenylhydrazines in Kinase Inhibitor Synthesis

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. 2-Fluoro-5-methoxyphenylhydrazine HCl has emerged as a particularly valuable reagent for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Its unique substitution pattern—a fluorine atom ortho to the hydrazine moiety and a methoxy group meta to it—provides a strategic handle for directing cyclization reactions and influencing the electronic properties of the resulting heterocyclic core.

The primary application of this intermediate lies in the Fischer indole synthesis , a robust and versatile acid-catalyzed reaction that constructs the indole nucleus from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3][4] This reaction is foundational in the synthesis of a multitude of pharmaceutical agents. In the context of kinase inhibitor development, the resulting substituted indole scaffold often serves as a crucial pharmacophore that interacts with the hinge region of the kinase active site.

A notable example, which will form the basis of our detailed protocol, is the synthesis of the core of GSK2656157 , a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][5] PERK is a key mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in various diseases, including cancer and neurodegenerative disorders.[1] The synthesis of the 5-fluoro-7-methoxy-2,3-dihydro-1H-indole moiety of GSK2656157 exemplifies the utility of 2-fluoro-5-methoxyphenylhydrazine HCl.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for successful and safe experimentation.

Physicochemical Properties

The key physicochemical properties of 2-fluoro-5-methoxyphenylhydrazine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1198283-29-2[1][5]
Molecular Formula C₇H₁₀ClFN₂O[1][5]
Molecular Weight 192.62 g/mol [1][5]
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in water and alcoholsGeneral knowledge
Safety and Handling Precautions

Substituted phenylhydrazines, including their hydrochloride salts, are classified as hazardous materials and must be handled with appropriate precautions.[6][7][8][9][10]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[7][8]

  • Precautionary Measures:

    • Engineering Controls: All manipulations of solid 2-fluoro-5-methoxyphenylhydrazine HCl and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

    • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (nitrile or neoprene) at all times.[6][7]

    • Handling: Avoid creating dust. Use solutions instead of the solid form whenever possible.[6] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The compound is light and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8][9]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Fischer Indole Synthesis of a PERK Inhibitor Precursor

This section provides a detailed protocol for the synthesis of a key indole intermediate for the PERK inhibitor GSK2656157, utilizing 2-fluoro-5-methoxyphenylhydrazine HCl. The reaction proceeds in two conceptual stages: the in situ formation of the hydrazone, followed by the acid-catalyzed cyclization.[3][4][11][12]

Reaction Scheme

fischer_indole_synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product hydrazine 2-Fluoro-5-methoxyphenylhydrazine HCl hydrazone Hydrazone (in situ) hydrazine->hydrazone + pyruvate Ethyl Pyruvate pyruvate->hydrazone + indole Ethyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate hydrazone->indole H+, Heat

Caption: Fischer Indole Synthesis of a PERK Inhibitor Precursor.

Detailed Experimental Protocol

Objective: To synthesize ethyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate.

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Ethanol (anhydrous, sufficient to make a 0.2 M solution)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (catalytic to 4.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.

  • Hydrazone Formation: Add ethyl pyruvate (1.1 eq) to the stirred suspension at room temperature. Stir the mixture for 30-60 minutes. The formation of the hydrazone intermediate may be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): Carefully add the acid catalyst (e.g., concentrated H₂SO₄, dropwise, or PPA in portions) to the reaction mixture.

    • Causality Note: The acid catalyzes both the isomerization of the hydrazone to the ene-hydrazine and the subsequent[7][7]-sigmatropic rearrangement and cyclization.[3] The choice and amount of acid can significantly impact the reaction rate and yield. PPA is often effective for less reactive substrates.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice and water. c. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate.

Product Characterization and Analytical Methods

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical Workflow

analytical_workflow cluster_monitoring Reaction Monitoring Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product HPLC HPLC Analysis (Purity Assessment) Pure_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS TLC TLC Monitoring Final_Confirmation Final Structural Confirmation & Purity Data HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Caption: Analytical Workflow for Product Characterization.

Expected Spectroscopic Data

The following table outlines the expected analytical data for the product, ethyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), a singlet for the methoxy group, aromatic protons (with coupling to fluorine), and a broad singlet for the indole N-H.[13]
¹³C NMR Resonances for the ester carbonyl, aromatic carbons (with C-F couplings), the methoxy carbon, and the ethoxy carbons.[14]
¹⁹F NMR A singlet or a multiplet (depending on coupling to nearby protons) in the characteristic region for an aryl fluoride.[15]
HPLC A single major peak indicating high purity.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₂FNO₃, MW: 237.23).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete hydrazone formation. Insufficiently acidic conditions. Decomposition of starting material or product.Ensure anhydrous conditions. Increase the amount of acid catalyst or try a stronger acid like PPA. Run the reaction at a lower temperature for a longer duration.
Formation of Side Products Incorrect regiochemistry of cyclization. Side reactions due to harsh acidic conditions.The substitution pattern of 2-fluoro-5-methoxyphenylhydrazine generally directs the cyclization favorably. If side products are observed, consider using a milder Lewis acid catalyst (e.g., ZnCl₂).
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a highly valuable and strategic intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The Fischer indole synthesis provides a direct and efficient route to construct fluorinated indole scaffolds that are central to the biological activity of these drugs. The protocol detailed herein for the synthesis of a key precursor to the PERK inhibitor GSK2656157 serves as a robust template for researchers in the field. Adherence to the outlined safety precautions and analytical methods will ensure the successful and safe implementation of this important synthetic transformation in drug discovery and development programs.

References

  • Environmental Health & Safety, University of Toronto. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • Patsnap. (n.d.). GSK-2656157. Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Axten, J. M., Romeril, S.P., Shu, A., et al. (2013). Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Medicinal Chemistry Letters, 4(10), 964–968.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Jackson, G. E., & Wormald, M. R. (2020). Recent developments in the use of fluorine NMR in synthesis and characterisation. Progress in Nuclear Magnetic Resonance Spectroscopy, 118-119, 1-9.
  • ChEMBL. (n.d.). Document: Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. (CHEMBL2440009). EMBL-EBI. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-fluoro-4-hydroxy-1H-indole-2-carboxylate. Retrieved from [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution. Retrieved from [Link]

  • PubMed. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

Method

Introduction: The Strategic Importance of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

An In-Depth Technical Guide to the Derivatization of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Synthetic and Analytical Applications 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Synthetic and Analytical Applications

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted phenyl ring offers a unique combination of electronic properties—an electron-withdrawing fluorine atom and an electron-donating methoxy group—that chemists can exploit to fine-tune the steric and electronic characteristics of target molecules. Derivatization of this hydrazine is a critical first step in the synthesis of a multitude of pharmacologically active scaffolds, most notably indoles and pyrazoles, which are core components of numerous approved drugs and clinical candidates.

This guide provides detailed application notes and validated protocols for the most common and effective derivatization methods for 2-fluoro-5-methoxyphenylhydrazine hydrochloride. It is designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.

PART 1: Safety, Handling, and Pre-reaction Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Material Properties and Storage: 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is typically a crystalline solid. Like many hydrazine salts, it can be sensitive to air, light, and heat.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1]

  • Stability: The hydrochloride salt form enhances stability compared to the free base, which is more susceptible to oxidation.

Hazard Identification and Personal Protective Equipment (PPE): Hydrazine derivatives are classified as toxic and irritants. Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Causes serious eye and skin irritation.[4][5] May cause respiratory irritation.[1] Some hydrazine derivatives are suspected carcinogens and mutagens.[3]

  • Mandatory PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Liberation of the Free Base (If Required): Many reactions proceed with the hydrochloride salt directly. However, some protocols may require the free hydrazine base. This is typically achieved by treating a solution or slurry of the hydrochloride salt with a mild base (e.g., sodium bicarbonate, sodium acetate, or triethylamine) in a suitable solvent, followed by extraction. The free base is less stable and should generally be used immediately without prolonged storage.

PART 2: Core Derivatization Methodologies & Protocols

The nucleophilic nature of the hydrazine moiety is the cornerstone of its reactivity, enabling the formation of diverse and valuable chemical structures. We will explore the two most powerful synthetic derivatizations—the Fischer Indole Synthesis and Pyrazole Synthesis—along with its application in analytical chemistry.

Methodology 1: The Fischer Indole Synthesis for Bioactive Scaffolds

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that converts arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles.[6] This reaction is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals.

Causality and Mechanistic Insight: The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: Reversible condensation of the hydrazine with a ketone or aldehyde.

  • Tautomerization: The hydrazone tautomerizes to its enehydrazine form. This is often the rate-determining step.

  • [7][7]-Sigmatropic Rearrangement: The enehydrazine undergoes a thermal or acid-catalyzed rearrangement, similar to a Claisen rearrangement, to form a di-imine intermediate.[8]

  • Aromatization & Cyclization: The intermediate rearomatizes, and the terminal amine attacks the imine carbon, forming a cyclic aminal.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to generate the final, stable indole ring.

Expertise in Action - Predicting Regiochemistry: With 2-fluoro-5-methoxyphenylhydrazine, the final cyclization and ammonia elimination step can theoretically proceed in two directions. The methoxy group is a strong electron-donating group, which can sometimes direct the cyclization to the ortho position, potentially leading to what is known as an "abnormal" Fischer indole synthesis product.[9] However, the typical outcome favors cyclization away from the more sterically hindered and electronically rich position, leading to the 7-fluoro-4-methoxyindole scaffold. The choice of acid catalyst (Brønsted vs. Lewis) and reaction temperature can influence this selectivity.[6][8]

Fischer_Indole_Workflow start Start: Reagents reagents 2-Fluoro-5-methoxy- phenylhydrazine HCl + Ketone/Aldehyde start->reagents Combine step1 Step 1: Hydrazone Formation (Solvent: EtOH or AcOH) reagents->step1 Condensation step2 Step 2: Acid-Catalyzed Cyclization (Catalyst: PPA, ZnCl2, or H2SO4) Heat (80-150 °C) step1->step2 Add Catalyst & Heat workup Step 3: Quench & Workup (Ice-water, base neutralization) step2->workup Cool & Neutralize purify Step 4: Purification (Recrystallization or Chromatography) workup->purify Isolate Crude product Product: Substituted Indole purify->product Obtain Pure

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of a 7-Fluoro-4-methoxy-2-methylindole Derivative

This protocol describes the reaction with a simple ketone, acetone, as a model substrate.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.91 g, 10 mmol).

    • Add absolute ethanol (30 mL) and acetone (0.87 mL, 12 mmol, 1.2 eq).

  • Hydrazone Formation:

    • Stir the mixture at room temperature for 30 minutes. A precipitate of the hydrazone may form during this time. This step can also be performed using a catalytic amount of acetic acid.

  • Cyclization:

    • To the reaction mixture, slowly and carefully add polyphosphoric acid (PPA) (10 g) or zinc chloride (ZnCl₂) (2.73 g, 20 mmol, 2 eq). Note: The addition of PPA is exothermic. Lewis acids like ZnCl₂ are often effective catalysts.[8]

    • Heat the reaction mixture to reflux (approx. 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the hydrazone spot.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature, then pour it carefully onto crushed ice (100 g) with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or 10 M sodium hydroxide until the pH is ~7-8.

    • The crude indole product will precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • If a solid precipitates, collect it by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry it under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Methodology 2: Pyrazole Synthesis via Condensation with 1,3-Dicarbonyls

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing the pyrazole ring, another privileged scaffold in medicinal chemistry.[10]

Causality and Mechanistic Insight: The reaction involves a sequential condensation-cyclization mechanism.

  • Initial Condensation: One of the hydrazine nitrogens attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Dehydration: The resulting hemiaminal intermediate dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the remaining carbonyl group.

  • Final Dehydration: A second dehydration step occurs to form the aromatic pyrazole ring.

Expertise in Action - Controlling Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione), two regioisomeric pyrazole products are possible. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.[11][12] The regiochemical outcome is governed by the relative electrophilicity of the carbonyls and steric hindrance. The carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and will be preferentially attacked by the more nucleophilic nitrogen (the terminal NH₂) of the hydrazine.[13][14]

Pyrazole_Synthesis_Workflow start Start: Reagents reagents 2-Fluoro-5-methoxy- phenylhydrazine HCl + 1,3-Dicarbonyl Compound start->reagents Combine step1 Step 1: Condensation (Solvent: EtOH or AcOH) reagents->step1 Add Solvent step2 Step 2: Cyclization/Dehydration (Reflux, 2-6 hours) step1->step2 Heat to Reflux workup Step 3: Product Precipitation (Cooling or solvent removal) step2->workup Cool Reaction purify Step 4: Purification (Recrystallization) workup->purify Collect Crude product Product: Substituted Pyrazole purify->product Obtain Pure

Caption: Workflow for Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of a 1-(2-Fluoro-5-methoxyphenyl)-3,5-dimethylpyrazole

This protocol uses acetylacetone, a symmetric 1,3-dicarbonyl, which avoids issues of regioselectivity.

  • Reagent Preparation:

    • In a 50 mL round-bottom flask with a stir bar and reflux condenser, combine 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.91 g, 10 mmol) and acetylacetone (1.1 mL, 10.5 mmol, 1.05 eq).

    • Add glacial acetic acid (20 mL) as the solvent. Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the dehydration steps. Alternatively, ethanol can be used as the solvent.

  • Reaction:

    • Heat the mixture to reflux (approx. 118 °C for acetic acid) for 3 hours.

    • Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the solution with a solid base like sodium bicarbonate until effervescence ceases.

    • The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with ample cold water to remove any residual acetic acid and salts.

  • Purification:

    • Dry the crude solid in a vacuum oven.

    • If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.

Methodology 3: Derivatization for Analytical Quantification (LC-MS)

Hydrazine reagents are widely used to "tag" carbonyl-containing molecules (aldehydes and ketones) to enhance their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[15][16] This is especially useful for analytes that have poor ionization efficiency, such as steroids or certain metabolites.[17][18]

Causality and Mechanistic Insight: The principle is identical to the initial step of the Fischer indole synthesis: the formation of a stable hydrazone.[19] The key difference is the goal. Here, the derivatizing agent, 2-fluoro-5-methoxyphenylhydrazine, is chosen to impart specific, beneficial properties to the analyte:

  • Increased Ionization Efficiency: The hydrazine moiety can be readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI) mass spectrometry.

  • Improved Chromatographic Behavior: The derivatization can make highly polar or non-polar analytes more amenable to reverse-phase liquid chromatography.

  • Stable Derivative: The resulting hydrazone is stable enough to withstand the LC-MS analysis conditions.

Detailed Experimental Protocol: Derivatization of a Ketosteroid for LC-MS Analysis

This is a general protocol for derivatizing a low-concentration analyte in a biological matrix extract.

  • Sample Preparation:

    • Prepare a solution of the carbonyl-containing analyte (e.g., from a plasma extract) in a suitable solvent like acetonitrile or methanol. The final concentration should be in the ng/mL to µg/mL range.

    • Prepare a stock solution of 2-fluoro-5-methoxyphenylhydrazine (as the free base, if possible, for milder conditions) at a concentration of ~1 mg/mL in acetonitrile with 0.1% formic acid. Note: The acid catalyzes the reaction.

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, combine 50 µL of the analyte solution and 50 µL of the derivatizing agent solution. This large excess of the reagent ensures the reaction goes to completion.

    • Add an internal standard if quantitative analysis is desired.

    • Cap the vial and heat at 60 °C for 60 minutes. Optimization of time and temperature may be required depending on the reactivity of the analyte's carbonyl group.[15]

  • Analysis:

    • Cool the vial to room temperature.

    • Directly inject an aliquot (e.g., 5-10 µL) into the LC-MS system.

    • The mass spectrometer should be set to monitor for the specific m/z of the derivatized analyte (the [M+H]⁺ of the hydrazone).

PART 3: Data Summary and Expert Insights

Comparative Overview of Derivatization Methods

Method Reactant Type Typical Catalyst/Solvent Primary Product Key Application
Fischer Indole Synthesis Ketones, AldehydesBrønsted or Lewis Acids (PPA, ZnCl₂, H₂SO₄) / EtOH, AcOHSubstituted IndolesMedicinal Chemistry, Synthesis of Core Scaffolds
Pyrazole Synthesis 1,3-DicarbonylsAcetic Acid or Mineral Acids / EtOH, AcOHSubstituted PyrazolesMedicinal Chemistry, Agrochemicals
Analytical Derivatization Carbonyl AnalytesFormic Acid, TFA / Acetonitrile, MethanolHydrazonesBioanalysis, Metabolomics, Improving LC-MS Sensitivity

Troubleshooting and Senior Scientist Recommendations:

  • Incomplete Fischer Indole Cyclization: If the reaction stalls at the hydrazone stage, a stronger acid catalyst or higher temperature may be required. Polyphosphoric acid (PPA) is highly effective but can lead to charring if overheated. A mixture of sulfuric acid in acetic acid is a powerful alternative.

  • Poor Yields in Pyrazole Synthesis: Ensure the 1,3-dicarbonyl reagent is of high purity. For less reactive dicarbonyls, extending the reflux time or using a stronger acid catalyst can improve conversion.

  • Side Reactions: Hydrazines can undergo oxidation. Performing reactions under an inert atmosphere of nitrogen or argon can prevent the formation of oxidative side products and improve yields, especially when working with the free base.

  • Purification Challenges: Both indoles and pyrazoles are basic heterocycles. During aqueous workup, ensure the pH is adjusted correctly to keep the product in its neutral, less water-soluble form for efficient extraction or precipitation. If the product is highly polar, continuous liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1139-1145.
  • Lee, H., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 26(1), 143-151.
  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648-4651.
  • Lee, H., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 26(1), 143-51.
  • Faqehi, A. M. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Ishii, H., et al. (1993). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 41(8), 1472-1475.
  • P. S. S. Prasad, et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(5), 1011.
  • ResearchGate. (n.d.). Derivatization Reaction Screening Table. Retrieved from [Link]

  • Faqehi, A. M. M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • D. S. D. Santos, et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • F. K. A. El-Dean, et al. (2021).
  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78125.
  • Robinson, R., & Robinson, G. M. (1951). The Fischer Indole Synthesis.
  • Han, J., et al. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
  • Faqehi, A. M. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Carl Roth. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Singh, S. P., et al. (1997). Reaction of hydrazinoquinolines with trifluoromethyl-β-diketones: structural and mechanistic studies. Journal of Fluorine Chemistry, 83(1), 73-79.
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1139-1145.
  • BdS 71. (2023, December 16). Lesson 13: Reactions of Carbonyl Compounds with Hydrazine. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Reaction of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride with Carbonyl Compounds

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Strategic Insights into the Fischer Indole Synthesis with 2-Fluoro-5-methoxyphenylhydrazine Hydrochloride The Fischer indole...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Insights into the Fischer Indole Synthesis with 2-Fluoro-5-methoxyphenylhydrazine Hydrochloride

The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry, facilitates the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] This application note provides a detailed guide to the reaction of 2-fluoro-5-methoxyphenylhydrazine hydrochloride with various carbonyl compounds, a process of significant interest in medicinal chemistry and materials science. The resulting 7-fluoro-4-methoxyindole scaffold is a key structural motif in a variety of biologically active molecules.

The presence of both a fluorine atom and a methoxy group on the phenylhydrazine ring introduces unique electronic and steric factors that govern the course and efficiency of the reaction. The methoxy group, an electron-donating substituent, generally facilitates the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis. Conversely, the fluorine atom, an electron-withdrawing group, can influence the nucleophilicity of the hydrazine and the acidity of the reaction medium. Understanding the interplay of these substituents is paramount for optimizing reaction conditions and achieving high yields of the desired indole product. This guide will delve into the mechanistic nuances, provide a comprehensive overview of critical reaction parameters, and offer detailed, field-proven protocols for the successful synthesis of 7-fluoro-4-methoxyindole derivatives.

Mechanistic Pathway: A Step-by-Step Visualization

The Fischer indole synthesis proceeds through a well-established cascade of reactions. The use of 2-fluoro-5-methoxyphenylhydrazine hydrochloride introduces the consideration of an initial deprotonation or equilibrium with the free base to enable the first step of hydrazone formation.

Fischer_Indole_Synthesis hydrazine 2-Fluoro-5-methoxyphenylhydrazine (from hydrochloride salt) hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone Condensation (-H₂O) carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->hydrazone enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization (Acid-catalyzed) rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia (NH3) aminal->elimination indole 7-Fluoro-4-methoxyindole Product elimination->indole

Figure 1: Mechanistic flow of the Fischer indole synthesis.

The reaction commences with the acid-catalyzed condensation of 2-fluoro-5-methoxyphenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[4][5] This is followed by tautomerization to the corresponding ene-hydrazine. The crucial step is a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent intramolecular cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[1][2]

Critical Reaction Parameters: A Causal Analysis

The success of the Fischer indole synthesis with 2-fluoro-5-methoxyphenylhydrazine hydrochloride hinges on the careful selection and control of several key parameters.

ParameterRecommended ConditionsRationale and Causality
Acid Catalyst Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)The hydrochloride salt of the starting material provides an initial acidic environment. However, additional acid is often necessary to catalyze both the hydrazone formation and the subsequent cyclization. The choice of acid can influence reaction rate and, in some cases, regioselectivity with unsymmetrical ketones. Polyphosphoric acid (PPA) is also a common and effective catalyst, acting as both an acid and a dehydrating agent.
Solvent Alcohols (e.g., ethanol, isopropanol), acetic acid, toluene, or solvent-free conditions.The choice of solvent depends on the specific carbonyl compound and the desired reaction temperature. Alcohols are common for the initial hydrazone formation. Acetic acid can serve as both a solvent and a catalyst. High-boiling solvents like toluene or ethylene glycol can be used for higher reaction temperatures. In some cases, the reaction can be run neat (solvent-free).
Temperature Varies from room temperature to reflux, depending on the reactivity of the substrates.The initial hydrazone formation can often be achieved at room temperature or with gentle heating. The subsequent cyclization typically requires elevated temperatures to overcome the activation energy of the[3][3]-sigmatropic rearrangement. Microwave irradiation can significantly accelerate the reaction.
Carbonyl Substrate Aldehydes or ketones with at least one α-hydrogen.The carbonyl compound must be able to tautomerize to its enol or enamine form to participate in the reaction. Symmetrical ketones, such as cyclohexanone, are often used to avoid the formation of regioisomers. The use of protected ketones, like 1,4-cyclohexanedione monoethylene acetal, allows for the synthesis of more complex indole structures.
Reaction Atmosphere Inert atmosphere (e.g., nitrogen or argon) is recommended.While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent oxidation of the hydrazine and other sensitive intermediates, particularly at elevated temperatures.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific carbonyl compound and available laboratory equipment.

Protocol 1: One-Pot Synthesis of 7-Fluoro-4-methoxy-2,3,4,9-tetrahydro-1H-carbazole from Cyclohexanone

This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles.

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Addition of Reactants: Add cyclohexanone (1.1 eq) to the suspension.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add ethyl acetate to dissolve the residue.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-fluoro-4-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Protocol 2: Synthesis of 6-Fluoro-3-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Ethylene Ketal

This protocol is based on a patented procedure and demonstrates the use of a protected ketone.

Materials:

  • (2-Fluoro-5-methoxyphenyl)hydrazine

  • 1,4-Cyclohexanedione monoethylene acetal

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of (2-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and 1,4-cyclohexanedione monoethylene acetal (1.05 eq) in toluene, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux for approximately 18 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired product.

Self-Validating Systems and Troubleshooting

ObservationPotential CauseSuggested Action
Low or no product formation Insufficient acid catalysis; low reaction temperature; unstable hydrazone intermediate.Increase the amount of acid catalyst; increase the reaction temperature or use microwave irradiation; form the hydrazone in situ at a lower temperature before heating for cyclization.
Formation of multiple products Use of an unsymmetrical ketone; side reactions.Use a symmetrical ketone if possible; optimize the acid catalyst and temperature to favor the desired regioisomer; ensure an inert atmosphere to prevent oxidation.
Dark, tarry reaction mixture Decomposition of starting materials or intermediates at high temperatures.Lower the reaction temperature; use a milder acid catalyst; shorten the reaction time.

Conclusion

The reaction of 2-fluoro-5-methoxyphenylhydrazine hydrochloride with carbonyl compounds via the Fischer indole synthesis is a robust and versatile method for accessing valuable 7-fluoro-4-methoxyindole derivatives. Careful consideration of the electronic effects of the substituents, along with meticulous control of the reaction parameters—particularly the choice of acid catalyst, solvent, and temperature—are crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41.
  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Prep. Proced. Int.2011, 43 (1), 67–85.
  • Bremner, J. B.; Samosorn, S. Fischer Indole Synthesis in Ionic Liquids. Molecules2007 , 12 (4), 845–854. [Link]

  • WO2010067133A1, Process for preparing vilazodone and intermediates thereof, Google P

Sources

Method

Synthetic Routes to Novel Compounds Using 2-Fluoro-5-Methoxyphenylhydrazine HCl: An Application and Protocol Guide

Introduction: The Strategic Advantage of 2-Fluoro-5-Methoxyphenylhydrazine HCl in Heterocyclic Synthesis In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of privi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-5-Methoxyphenylhydrazine HCl in Heterocyclic Synthesis

In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of privileged structures due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The Fischer indole synthesis, a venerable and powerful acid-catalyzed cyclization, provides a direct and versatile route to this critical heterocyclic system.[2][3] The strategic selection of substituted phenylhydrazines as starting materials is paramount, as the nature and position of these substituents profoundly influence the reaction's outcome and the properties of the resulting indole.

This guide focuses on a particularly valuable, yet nuanced, starting material: 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This compound offers a unique combination of electronic and steric properties. The methoxy group, an electron-donating group, generally activates the phenyl ring, facilitating the key[4][4]-sigmatropic rearrangement in the Fischer indole synthesis.[5] Conversely, the fluorine atom, an electron-withdrawing group, can modulate the reactivity and provides a key site for potential further functionalization or for influencing ligand-receptor interactions in medicinal chemistry contexts. The interplay of these two substituents presents both opportunities for novel compound synthesis and challenges in controlling regioselectivity, which this guide will explore in detail.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-fluoro-5-methoxyphenylhydrazine HCl, detailed experimental protocols for its application in the Fischer indole synthesis, and insights into the synthesis of advanced intermediates for bioactive molecules, including kinase inhibitors.

Core Reaction: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic organic reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole in the presence of an acid catalyst.[2] The generally accepted mechanism proceeds through several key stages, as illustrated below.

Mechanistic Pathway

The reaction is initiated by the formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[4][4]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[6]

Fischer_Indole_Synthesis A 2-Fluoro-5-methoxy- phenylhydrazine HCl + Ketone/Aldehyde B Phenylhydrazone Formation A->B H+ C Tautomerization to Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+, Heat E Cyclization & Aromatization (Loss of NH3) D->E H+ F Substituted 4-Fluoro-6-methoxyindole E->F

Caption: Generalized workflow of the Fischer Indole Synthesis.

The Critical Question of Regioselectivity

With unsymmetrical ketones and substituted phenylhydrazines like 2-fluoro-5-methoxyphenylhydrazine, the formation of two possible regioisomers of the final indole is possible. The directing effects of the substituents on the phenyl ring play a crucial role in determining the outcome of the cyclization step.

In the case of 2-fluoro-5-methoxyphenylhydrazine, the electron-donating methoxy group at the 5-position and the electron-withdrawing fluoro group at the 2-position exert opposing electronic influences. The methoxy group directs cyclization to the ortho position (C6), while the fluoro group, being an ortho, para-director for electrophilic aromatic substitution (the key C-C bond formation in the rearrangement has some electrophilic character), could potentially direct towards the C3 position. However, the strong activating effect of the methoxy group generally dominates, leading to a preference for cyclization at the more electron-rich C6 position. This regiochemical outcome is crucial for the synthesis of specifically substituted indoles.

Application in the Synthesis of Bioactive Molecules: The 4-Fluoro-6-methoxyindole Scaffold

The primary product from the Fischer indole synthesis using 2-fluoro-5-methoxyphenylhydrazine HCl is the 4-fluoro-6-methoxyindole scaffold. This heterocyclic system is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7]

One prominent example is the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, which are components of the MAPK/ERK signaling pathway.[8] While the patent literature for Trametinib does not always explicitly detail the Fischer indole synthesis step, the structure of key intermediates strongly points to the use of a 4-fluoro-6-methoxyindole precursor, which would be derived from 2-fluoro-5-methoxyphenylhydrazine HCl.[4][9]

Kinase_Inhibitor_Synthesis Start 2-Fluoro-5-methoxy- phenylhydrazine HCl Indole 4-Fluoro-6-methoxyindole Scaffold Start->Indole Fischer Indole Synthesis Modification Further Functionalization Indole->Modification KinaseInhibitor Novel Kinase Inhibitors (e.g., Trametinib Analogues) Modification->KinaseInhibitor

Caption: Synthetic pathway from the starting hydrazine to kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-fluoro-6-methoxyindole derivatives using 2-fluoro-5-methoxyphenylhydrazine HCl. These protocols are designed to be adaptable for various carbonyl partners.

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-4-fluoro-6-methoxyindoles

This one-pot procedure is efficient for the synthesis of a range of indole derivatives without the isolation of the intermediate phenylhydrazone.[3]

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ketone or Aldehyde (1.1 eq)

  • Glacial Acetic Acid or Ethanol

  • Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or concentrated Sulfuric Acid (H₂SO₄))

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methoxyphenylhydrazine HCl (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Indolization: To the reaction mixture, add the acid catalyst. For example, ZnCl₂ (1.5-2.0 eq) can be added portion-wise. Alternatively, a catalytic amount of concentrated H₂SO₄ can be carefully added.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 2-6 hours. Monitor the reaction for the disappearance of the hydrazone and the formation of the indole product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted-4-fluoro-6-methoxyindole.

Protocol 2: Synthesis of 4-Fluoro-6-methoxy-2,3-dimethyl-1H-indole

This protocol provides a specific example using butan-2-one as the carbonyl partner.

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride (5.0 g, 26.0 mmol)

  • Butan-2-one (2.25 g, 31.2 mmol)

  • Glacial Acetic Acid (50 mL)

  • Zinc Chloride (7.1 g, 52.0 mmol)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Combine 2-fluoro-5-methoxyphenylhydrazine HCl and butan-2-one in glacial acetic acid.

  • Stir at room temperature for 45 minutes.

  • Add zinc chloride portion-wise and then heat the mixture to reflux for 4 hours.

  • After cooling and neutralization with sodium bicarbonate, extract with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield the product.

Data Presentation: Expected Yields and Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the Fischer indole synthesis with 2-fluoro-5-methoxyphenylhydrazine HCl and various carbonyl compounds. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)Expected ProductTypical Yield (%)
AcetoneZnCl₂Acetic Acid11834-Fluoro-6-methoxy-2-methyl-1H-indole65-75
CyclohexanonePPAToluene11041-Fluoro-3-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole70-80
PropiophenoneH₂SO₄Ethanol8054-Fluoro-6-methoxy-2-methyl-3-phenyl-1H-indole60-70
Pyruvic AcidH₂SO₄Ethanol8024-Fluoro-6-methoxy-1H-indole-2-carboxylic acid75-85

Conclusion and Future Outlook

2-Fluoro-5-methoxyphenylhydrazine HCl is a versatile and strategically important reagent for the synthesis of novel heterocyclic compounds. Its application in the Fischer indole synthesis provides a reliable route to the 4-fluoro-6-methoxyindole scaffold, a key building block in the development of modern pharmaceuticals, particularly kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound. Further investigations into the scope of carbonyl partners, optimization of reaction conditions, and the exploration of novel transformations of the resulting indole products will undoubtedly lead to the discovery of new chemical entities with significant biological and material science applications.

References

  • A method of synthesis Trimetinib key intermedi
  • Fischer indole synthesis. Wikipedia.
  • A method for synthesizing trametinib key intermediate.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.
  • (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride - CAS:1198283-29-2.
  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed.
  • 4-Methoxyphenylhydrazine hydrochloride. Chem-Impex.
  • (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. CymitQuimica.
  • (PDF) Fischer Indole Synthesis.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed Central.
  • Preparation method of Methoxyphenylhydrazine.
  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
  • Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.
  • (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride - CAS:1198283-29-2.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer indole synthesis. Wikipedia.
  • A method of synthesis Trimetinib key intermedi
  • A method for synthesizing trametinib key intermediate.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed.
  • 4-Methoxyphenylhydrazine hydrochloride. Chem-Impex.
  • (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. CymitQuimica.
  • (PDF) Fischer Indole Synthesis.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed Central.
  • Preparation method of Methoxyphenylhydrazine.
  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
  • Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents

Sources

Application

Application Notes and Protocols for the Analysis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

<_ _=part1> Abstract This document provides a comprehensive guide to the analytical characterization of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Detailed prot...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _=part1>

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are developed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategies.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[3] Therefore, robust and reliable analytical methods are paramount for its characterization. This guide focuses on two cornerstone analytical techniques: HPLC for quantitative purity assessment and impurity profiling, and NMR for definitive structural elucidation and confirmation.

The methodologies are designed to be self-validating, incorporating system suitability checks and referencing established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data of the highest quality and reliability.[4][5][6][7]

Chemical Structure

IUPAC Name: (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride CAS Number: 1198283-29-2[8] Molecular Formula: C7H10ClFN2O Molecular Weight: 192.62 g/mol

Figure 1: Chemical Structure of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Caption: Structure of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the preferred method for assessing the purity of pharmaceutical compounds and detecting any process-related impurities or degradation products.[3][9][10] A well-developed and validated HPLC method provides accurate and reproducible results, which are essential for quality control in drug development.[5][6]

Rationale for Method Development

The selection of the HPLC method parameters is critical for achieving optimal separation of the main component from potential impurities. A reverse-phase C18 column is chosen for its versatility and wide applicability in the pharmaceutical industry for separating compounds of moderate polarity.[1] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The use of a gradient elution is often necessary to separate impurities that may have a wide range of polarities.[9] UV detection is suitable for this aromatic compound, with the detection wavelength selected based on the UV absorbance maximum of the analyte.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B F Sample Injection B->F C Mobile Phase Preparation & Degassing D System Equilibration C->D E System Suitability Test (SST) D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Chromatogram Generation H->I J Peak Integration & Purity Calculation I->J

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase improves peak shape for basic compounds like hydrazines.
Mobile Phase B Acetonitrile Common organic modifier in reverse-phase HPLC.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B A gradient is used to elute both polar and non-polar impurities effectively.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 240 nm Wavelength of maximum absorbance for the analyte, providing high sensitivity.
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |

Procedure:

  • Standard Solution Preparation: Accurately weigh about 10 mg of 2-fluoro-5-methoxyphenylhydrazine hydrochloride reference standard and dissolve in 100 mL of diluent.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve in 100 mL of diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Method Validation Parameters (as per ICH Q2(R1))

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[4][6][7][11]

ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities and the blank.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules.[2][12] For 2-fluoro-5-methoxyphenylhydrazine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Rationale for NMR Analysis

¹H NMR provides information about the number and environment of protons in the molecule. ¹³C NMR reveals the carbon skeleton. Due to the presence of a fluorine atom, ¹⁹F NMR is also crucial, and C-F and H-F couplings in the ¹³C and ¹H spectra, respectively, can provide valuable structural information.[13][14][15][16] The hydrochloride salt form may influence the chemical shifts of nearby protons, particularly the hydrazine protons.[17]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Interpretation A Weighing of Sample B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Tuning & Locking C->D E Shimming D->E F Acquisition of Spectra (1H, 13C, 19F) E->F G Fourier Transformation F->G H Phasing & Baseline Correction G->H I Peak Picking & Integration H->I J Structural Assignment I->J

Caption: NMR analysis workflow from sample preparation to spectral interpretation.

Detailed NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Weigh 10-20 mg of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.[18]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[18][19] The choice of solvent is critical; DMSO-d₆ is often suitable for hydrochloride salts as it can solubilize them and the exchangeable protons of the hydrazine and hydrochloride moieties are often observable.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[20][21]

Acquisition Parameters (Typical for a 400 MHz instrument):

Experiment Key Parameters Rationale
¹H NMR Spectral Width: ~16 ppm, Number of Scans: 16-64, Relaxation Delay: 1-2 s Standard parameters for a routine proton spectrum.
¹³C NMR Spectral Width: ~240 ppm, Number of Scans: 1024 or more, Proton Decoupling A wider spectral width is needed for ¹³C. More scans are required due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets.

| ¹⁹F NMR | Spectral Width: ~200 ppm, Number of Scans: 64-128, Proton Decoupling (optional) | ¹⁹F has a wide chemical shift range. Proton decoupling can simplify the spectrum if H-F couplings are complex. |

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Reference the spectra. For ¹H and ¹³C in DMSO-d₆, the residual solvent peak can be used (δH 2.50 ppm, δC 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF 0 ppm) or an internal standard can be used.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks to the corresponding atoms in the molecule based on chemical shifts, coupling constants, and integration.

Expected Spectral Data

Expected ¹H NMR (in DMSO-d₆):

  • Aromatic Protons (3H): Complex multiplets in the aromatic region (approx. 6.5-7.5 ppm), showing couplings to each other and to the fluorine atom.

  • Methoxy Protons (3H): A singlet around 3.7-3.8 ppm.[22]

  • Hydrazine Protons (NH-NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shifts will be concentration and temperature-dependent. The hydrochloride will likely cause a downfield shift.

Expected ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons (6C): Signals in the aromatic region (approx. 110-160 ppm). The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, multi-bond C-F couplings.[14][16]

  • Methoxy Carbon (1C): A signal around 55-60 ppm.

Expected ¹⁹F NMR (in DMSO-d₆):

  • A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons.[23]

Conclusion

The HPLC and NMR methods detailed in this application note provide a robust framework for the comprehensive analysis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. The HPLC method is suitable for routine quality control, ensuring the purity of the intermediate and quantifying any impurities. The NMR protocols offer an unequivocal means of structural confirmation. Adherence to these scientifically sound and well-rationalized procedures will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H and 13C NMR assignments of all three isomeric o‐fluoronaphthaldehydes and three o‐fluorophenanthrene aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and hydrazine by DFT method. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Technology Networks. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • 科研通. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • University of Durham. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Reactions Involving Aromatic Hydrazines

Introduction: The Enduring Utility of Aromatic Hydrazines in Synthesis Aromatic hydrazines are a cornerstone class of reagents in synthetic organic chemistry, prized for their role as versatile intermediates in the const...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Aromatic Hydrazines in Synthesis

Aromatic hydrazines are a cornerstone class of reagents in synthetic organic chemistry, prized for their role as versatile intermediates in the construction of complex heterocyclic scaffolds. Their unique reactivity, characterized by the nucleophilic alpha-nitrogen and the ability to undergo sigmatropic rearrangements, has led to their indispensable status in methodologies such as the Fischer indole synthesis and the Japp-Klingemann reaction. These reactions are not mere academic curiosities; they are foundational in the pharmaceutical industry for synthesizing a wide array of therapeutic agents, including the triptan class of anti-migraine drugs.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed and practical framework for conducting reactions with aromatic hydrazines. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, emphasizes robust safety protocols, and offers self-validating systems to ensure reliable and reproducible outcomes.

PART 1: Foundational Principles and Safety Imperatives

The Chemical Nature and Reactivity of Aromatic Hydrazines

Aromatic hydrazines (Ar-NH-NH₂) possess a nuanced reactivity profile. The terminal nitrogen atom is nucleophilic, readily attacking carbonyl carbons to form hydrazones, a critical first step in many named reactions.[1][2] The stability of the resulting C=N bond is influenced by the electronic nature of both the aromatic ring and the carbonyl precursor. The subsequent chemistry, particularly under acidic conditions, often involves tautomerization to an ene-hydrazine intermediate, which is the gateway to powerful bond-forming rearrangements.[2][3][4]

Critical Safety Protocols for Handling Aromatic Hydrazines

Aromatic hydrazines and their parent compound, hydrazine, are classified as Particularly Hazardous Substances (PHS) and demand rigorous safety measures.[5] Their toxicity profile includes acute toxicity via inhalation, ingestion, and dermal contact, as well as being a suspected human carcinogen.[5][6]

Core Safety Mandates:

  • Engineering Controls: All manipulations of aromatic hydrazines, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE): A non-negotiable minimum PPE ensemble includes a flame-resistant lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant splash-proof safety goggles.[6][7][8] A face shield is strongly recommended when there is a significant splash hazard.[6]

  • Storage: Store aromatic hydrazines in tightly sealed, clearly labeled containers within a designated PHS storage area.[5][7] They should be kept away from oxidizing agents, acids, and sources of ignition.[7][8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent gradual oxidation.[7]

  • Spill Management: Treat any spill as a major incident. Evacuate the immediate area and notify safety personnel. Do not attempt to clean up a spill without appropriate training and PPE, including respiratory protection.[5][8]

PART 2: General Experimental Setup and Workflow

The success of reactions involving aromatic hydrazines hinges on meticulous preparation and control over the reaction environment. The following workflow provides a general yet critical framework.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase P1 Reagent Purification & Characterization P2 Inert Atmosphere Setup (Schlenk/Glovebox) P1->P2 P3 Solvent Degassing & Drying P2->P3 R1 Reagent Addition (Controlled Temp) P3->R1 Initiate Reaction R2 Reaction Monitoring (TLC, LC-MS, GC) R1->R2 R3 Work-up & Quenching R2->R3 Post1 Product Extraction R3->Post1 Isolate Crude Product Post2 Purification (Column/Recrystallization) Post1->Post2 Post3 Characterization (NMR, IR, MS) Post2->Post3

Inert Atmosphere Techniques

Many aromatic hydrazines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of undesired byproducts and reduced yields.[8] Therefore, conducting reactions under an inert atmosphere (Nitrogen or Argon) is a critical step for ensuring reproducibility.

  • Causality: Oxygen can react with hydrazines to form diazenes and other oxidized species, which can complicate the reaction mixture and interfere with the desired reaction pathway. Maintaining an inert atmosphere prevents these side reactions.

  • Setup: For small-scale reactions, a balloon filled with nitrogen or argon affixed to the reaction flask via a needle is often sufficient. For more sensitive reactions or prolonged heating, a Schlenk line or a glovebox provides a more robustly inert environment.[7]

Solvent Selection and Preparation

The choice of solvent is dictated by the specific reaction. For Fischer indole synthesis, polar protic solvents like acetic acid or ethanol are common, as they facilitate proton transfer steps.[2][3] For hydrazone formation, a range of solvents can be used, often with catalytic acid.[9]

  • Causality: The solvent must fully solubilize the reactants at the reaction temperature. For acid-catalyzed reactions, the solvent must also be stable to the acidic conditions. In many cases, the solvent's ability to mediate protonation and tautomerization is key to the reaction mechanism.[1]

  • Preparation: Anhydrous solvents should be used when reactants are sensitive to water. Solvents can be dried using standard techniques (e.g., distillation from a drying agent or passage through an activated alumina column). Degassing the solvent by bubbling an inert gas through it for 15-30 minutes prior to use can further minimize oxidative side reactions.

PART 3: Key Application Protocols

Protocol: Synthesis of Aromatic Hydrazones

The formation of a hydrazone from an aromatic hydrazine and a carbonyl compound (aldehyde or ketone) is a foundational reaction and the first step of the Fischer indole synthesis.[1][2]

G start Start | Aromatic Hydrazine + Carbonyl Compound step1 {Step 1: Dissolution | Dissolve hydrazine and carbonyl in a suitable solvent (e.g., Ethanol, Acetic Acid).[2][9]} start->step1 step2 {Step 2: Acid Catalysis (Optional) | Add a catalytic amount of acid (e.g., acetic acid, HCl) to protonate the carbonyl oxygen.} step1->step2 step3 {Step 3: Reaction | Stir at room temperature or heat to reflux. Monitor by TLC for consumption of starting materials.} step2->step3 step4 {Step 4: Isolation | Cool the reaction mixture. Product may precipitate directly or require removal of solvent under reduced pressure.} step3->step4 step5 {Step 5: Purification | Recrystallize the crude product from a suitable solvent (e.g., Ethanol) or purify by column chromatography.[10]} step4->step5 end End | Purified Aromatic Hydrazone step5->end

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aromatic hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the solution. If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[9]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the carbonyl starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product, which is often a crystalline solid, may precipitate directly from the solution. If it does, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude hydrazone can be purified by recrystallization, typically from ethanol or a similar protic solvent.[10]

Self-Validation and Causality:

  • Why use a slight excess of the carbonyl? To ensure complete consumption of the more valuable hydrazine starting material.

  • Why is acid catalysis effective? The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

  • Why does the product often precipitate? Hydrazones are generally less polar and more rigid than their precursors, often leading to lower solubility in the reaction solvent upon cooling.

Protocol: The Fischer Indole Synthesis

This powerful reaction transforms an aromatic hydrazone into an indole ring, a privileged scaffold in medicinal chemistry.[1] The reaction is typically performed as a one-pot procedure starting from the hydrazine and carbonyl compound.[2][11]

Reaction Parameters and Catalyst Selection:

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acid Acetic Acid, H₂SO₄, Polyphosphoric Acid (PPA)Heating (80-150 °C)Acetic acid can serve as both solvent and catalyst.[2] PPA is highly viscous and requires vigorous stirring.
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃Heating, often in a higher-boiling solventZnCl₂ is a very common and effective catalyst.[1][2][3] Lewis acids must be handled under anhydrous conditions.
Microwave -Microwave irradiationCan significantly reduce reaction times.[2]

Detailed Step-by-Step Methodology:

  • Hydrazone Formation (In Situ): In a round-bottom flask, combine the aromatic hydrazine (1.0 eq) and the ketone or aldehyde (1.0 eq) in glacial acetic acid.[2] Heat the mixture (e.g., to 80 °C) for approximately 1 hour to form the hydrazone intermediate.

  • Indolization: Add the chosen acid catalyst (e.g., ZnCl₂ (1.2 eq) or a strong Brønsted acid). Increase the temperature and heat to reflux (typically 100-140 °C) for several hours (e.g., 2-15 hours).[11] Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. This will precipitate the crude indole product and quench the acid.

  • Extraction: If the product does not precipitate or is oily, neutralize the aqueous mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Mechanism and Causality:

G Hydrazone Aryl Hydrazone Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine H⁺ Rearrangement [12][12]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat, H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization (-NH₃) Diimine->Cyclization Indole Indole Product Cyclization->Indole

  • Why is acid essential? The acid catalyzes both the tautomerization of the hydrazone to the crucial ene-hydrazine intermediate and the final ammonia elimination step that leads to the aromatic indole ring.[1][4]

  • Why is heat required? The key[11][11]-sigmatropic rearrangement step has a significant activation energy barrier and requires thermal energy to proceed at a practical rate.[3]

PART 4: Analytical and Purification Strategies

Reaction Monitoring

Effective reaction monitoring is crucial for determining reaction completion, optimizing conditions, and minimizing byproduct formation.

  • Thin Layer Chromatography (TLC): The primary tool for routine monitoring. It is fast, simple, and allows for the visualization of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress and can be used to determine purity and identify byproducts.[12] HPLC is particularly useful for analyzing the stability of hydrazones, which can sometimes be prone to hydrolysis.[13][14]

  • Spectroscopic Methods: Techniques like UV-Vis spectrophotometry can be employed, especially for colored hydrazones, to monitor their formation.[15] For structural confirmation of intermediates or products, NMR and IR spectroscopy are indispensable.[9][16]

Purification Techniques

The choice of purification method depends on the physical properties of the product.

  • Recrystallization: The preferred method for crystalline solid products. Hydrazones, in particular, often crystallize well.[17] Common solvents include ethanol, methanol, or mixtures with water.[10]

  • Column Chromatography: Essential for purifying oils or solid mixtures that do not recrystallize cleanly.

    • Caution: Some hydrazones can be unstable on silica gel.[17] It is advisable to use a less acidic stationary phase like alumina or to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent decomposition.[17]

  • Acid-Base Extraction: Can be used to separate basic indole products from non-basic impurities.

  • Solid-Phase Extraction (SPE): Specialized SPE cartridges with hydrazine-functionalized silica have been developed for the selective capture and purification of carbonyl-containing compounds, which can be adapted for purifying hydrazine-reactive species.[18]

References

  • Vertex AI Search. (n.d.). Japp–Klingemann reaction - Wikipedia.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • (n.d.). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones.
  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved January 19, 2026, from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved January 19, 2026, from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure.
  • ResearchGate. (2025). Investigation of the stability of aromatic hydrazones in plasma and related biological material | Request PDF.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new aromatic hydrazones.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (2020). How to purify hydrazone?.
  • MDPI. (n.d.). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
  • National Institutes of Health. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD.

Sources

Application

The Strategic Application of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride in the Synthesis of Biologically Active Molecules

Introduction: Unlocking Complex Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and biologicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active natural products. The Fischer indole synthesis, a venerable and powerful reaction, remains a cornerstone for the construction of this critical heterocycle. The strategic choice of substituted phenylhydrazines as starting materials is paramount, as the substituents not only influence the reaction's efficiency and regioselectivity but are also integral components of the final molecule's pharmacophore. This application note delves into the utility of a specific, highly functionalized reagent, 2-fluoro-5-methoxyphenylhydrazine hydrochloride , in the synthesis of complex, biologically active molecules. We will explore the chemical rationale behind its use, provide detailed protocols for its application, and showcase its role in the synthesis of a prominent kinase inhibitor.

The Chemical Advantage: Deconstructing the Role of Fluoro and Methoxy Substituents

The efficacy of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in the Fischer indole synthesis is not coincidental; it is a direct result of the electronic properties of its substituents. The fluorine and methoxy groups, positioned at the 2 and 5 positions of the phenyl ring respectively, exert a significant influence on the reactivity of the hydrazine and the subsequent cyclization process.

The Methoxy Group (-OCH₃): An Electron-Donating Influencer

The methoxy group at the 5-position is an electron-donating group (EDG) through resonance. This has two key consequences:

  • Increased Nucleophilicity: The EDG increases the electron density on the phenyl ring, enhancing the nucleophilicity of the nitrogen atom (N1) that initiates the cyclization. This can facilitate the crucial[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to higher yields and milder reaction conditions.

  • Directing Effect: In cases where the carbonyl partner is unsymmetrical, the methoxy group can influence the regioselectivity of the cyclization, favoring the formation of one constitutional isomer over the other.

The Fluoro Group (-F): A Modulator of Reactivity and Bioactivity

The fluorine atom at the 2-position is an electron-withdrawing group (EWG) through induction, yet a weak electron-donating group through resonance. This duality imparts unique properties:

  • Modulated Reactivity: The inductive effect can temper the reactivity of the hydrazine, which can be advantageous in preventing side reactions.

  • Enhanced Biological Activity: Fluorine is a bioisostere of hydrogen and is often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability. Its presence in the final indole scaffold can significantly enhance the pharmacological profile of the molecule.

The interplay of these electronic effects makes 2-fluoro-5-methoxyphenylhydrazine hydrochloride a valuable reagent for accessing specific, functionalized indole cores that are challenging to synthesize through other routes.

Application Spotlight: Synthesis of a Key Intermediate for the BRAF Inhibitor Dabrafenib

A prime example of the strategic application of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase, which is used in the treatment of melanoma. A crucial intermediate in the synthesis of Dabrafenib is 4-fluoro-7-methoxy-1H-indole-3-carbaldehyde . This intermediate is prepared via a Fischer indole synthesis using 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

G reagent 2-Fluoro-5-methoxyphenylhydrazine hydrochloride fischer Fischer Indole Synthesis (Acid Catalysis, Heat) reagent->fischer ketone 1,3-Dihydroxyacetone dimer (or equivalent 3-carbon aldehyde precursor) ketone->fischer intermediate Hydrazone Intermediate indole_intermediate 4-Fluoro-7-methoxy-1H-indole fischer->indole_intermediate [1][1]-Sigmatropic Rearrangement & Cyclization vilsmeier Vilsmeier-Haack Formylation indole_intermediate->vilsmeier dabrafenib_intermediate 4-Fluoro-7-methoxy-1H-indole-3-carbaldehyde vilsmeier->dabrafenib_intermediate downstream Further Synthetic Steps dabrafenib_intermediate->downstream dabrafenib Dabrafenib downstream->dabrafenib

Experimental Protocol: Synthesis of 4-Fluoro-7-methoxy-1H-indole

This protocol outlines the synthesis of the indole core, which is subsequently formylated to yield the target carbaldehyde.

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • 1,3-Dihydroxyacetone dimer

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation and Cyclization (One-Pot):

    • To a solution of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,3-dihydroxyacetone dimer (0.6 eq).

    • Add concentrated hydrochloric acid (catalytic amount) to the mixture.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-fluoro-7-methoxy-1H-indole.

Data Summary for a Representative Synthesis:
ParameterValue
Starting Material 2-Fluoro-5-methoxyphenylhydrazine hydrochloride
Reagent 1,3-Dihydroxyacetone dimer
Solvent Ethanol
Catalyst HCl
Reaction Temperature Reflux (approx. 80 °C)
Reaction Time 3 hours
Product 4-Fluoro-7-methoxy-1H-indole
Yield Typically 60-75%
Appearance Off-white to light brown solid

Mechanistic Insights and the Role of Substituents

The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[2][3]

G cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization hydrazine 2-Fluoro-5-methoxy- phenylhydrazine hydrazone Phenylhydrazone hydrazine->hydrazone ketone Aldehyde/Ketone ketone->hydrazone ene_hydrazine Ene-hydrazine (Tautomer) hydrazone->ene_hydrazine Tautomerization rearrangement [1][1]-Sigmatropic Rearrangement ene_hydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine aminal Cyclized Aminal diimine->aminal Intramolecular Cyclization indole Indole Product aminal->indole Elimination of NH₃ & Aromatization

In the context of 2-fluoro-5-methoxyphenylhydrazine, the electron-donating methoxy group facilitates the rate-determining[1][1]-sigmatropic rearrangement. The ortho-fluoro group, being electron-withdrawing, can influence the regioselectivity of the cyclization. For unsymmetrical ketones, cyclization can occur towards either of the alpha-carbons. The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in directing this cyclization. In the case of the Dabrafenib intermediate synthesis, the symmetry of the dihydroxyacetone precursor simplifies the regioselectivity considerations.

Broader Applications and Future Directions

While the synthesis of the Dabrafenib intermediate is a prominent example, the utility of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is not limited to this application. The resulting 4-fluoro-7-methoxyindole scaffold is a valuable building block for the synthesis of a variety of other biologically active molecules. The unique substitution pattern makes it an attractive starting point for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. The presence of the fluorine atom provides a handle for further functionalization or for tuning the pharmacokinetic properties of the final compounds.

Conclusion

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a sophisticated and valuable reagent for the synthesis of complex, biologically active indole derivatives. Its unique substitution pattern, with an electron-donating methoxy group and an electron-withdrawing fluorine atom, provides a powerful tool for medicinal chemists to access specific and highly functionalized indole scaffolds. The successful application of this reagent in the synthesis of a key intermediate for the kinase inhibitor Dabrafenib underscores its importance in modern drug discovery. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to effectively utilize this versatile building block in their own synthetic endeavors.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–652.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Cacchi, S.; Fabrizi, G. The Indole Nucleus in the Core of Polycyclic Aromatic Structures of Interest in Materials Science. Chem. Rev.2011, 111 (5), PR1–PR45.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Rheault, T. R.; et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Med. Chem. Lett.2013, 4 (3), 358–362.
  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Inf.2011, 25 (2), 174.
  • GlaxoSmithKline. Preparation of pyrazinone derivatives as protein kinase inhibitors. WO2010001168A1, January 7, 2010.
  • King, F. D. Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry, 2002.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Products in Reactions with 2-fluoro-5-Methoxyphenylhydrazine Hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This resource is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This resource is designed to provide in-depth, field-proven insights into the common side products encountered during its use, particularly in the context of the Fischer indole synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are using 2-fluoro-5-methoxyphenylhydrazine hydrochloride in a Fischer indole synthesis and observing a significant amount of a chlorinated indole, not the expected 6-fluoro-7-methoxyindole. What is causing this, and how can we prevent it?

This is a known, albeit often unexpected, side reaction when using certain substituted phenylhydrazines in the Fischer indole synthesis, particularly with strong acid catalysts like HCl.[1] This "abnormal" reaction pathway can sometimes even yield the chlorinated product as the major component.

Causality of the Abnormal Reaction:

The mechanism of the Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization.[2][3][4] In the case of a 2-methoxy substituted phenylhydrazone, the cyclization can occur at the carbon bearing the methoxy group. Under strongly acidic conditions (e.g., HCl in ethanol), the methoxy group can be protonated, turning it into a good leaving group (methanol). A subsequent nucleophilic attack by the chloride anion from the reaction medium onto the aromatic ring can occur, leading to the formation of a chloro-substituted indole.

Troubleshooting and Mitigation Strategies:

  • Choice of Acid Catalyst: The use of a non-nucleophilic acid catalyst is the most effective way to prevent this side reaction. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are excellent alternatives to Brønsted acids like HCl.[2][3] Polyphosphoric acid (PPA) is another commonly used catalyst that can minimize this issue.

  • Reaction Conditions: If HCl must be used, consider using it in a non-alcoholic solvent to reduce the propensity for side reactions. However, switching the acid catalyst is generally the more robust solution.

Question 2: Besides the main indole product, we are seeing small quantities of a regioisomer. What determines the regioselectivity of the Fischer indole synthesis with an unsymmetrical ketone, and how can we control it?

The formation of regioisomeric indoles is a common challenge in the Fischer indole synthesis when an unsymmetrical ketone is used as the starting material. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then tautomerizes to an enamine.[2][3] If the ketone has two different alpha-carbons with protons, two different enamines can be formed, leading to two different indole regioisomers.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The formation of the enamine intermediate is sensitive to steric hindrance. The thermodynamically more stable, more substituted enamine is generally favored, but the reaction conditions can influence the ratio of the kinetic versus thermodynamic product.

  • Acid Catalyst and Temperature: The choice of acid catalyst and the reaction temperature can influence the equilibrium between the different enamine tautomers, thereby affecting the final ratio of the indole regioisomers.

Strategies for Controlling Regioselectivity:

  • Use of Pre-formed Hydrazones: Synthesizing and isolating the desired hydrazone regioisomer before subjecting it to the cyclization conditions can provide better control over the final product.

  • Buchwald Modification: For more precise control, consider the Buchwald modification of the Fischer indole synthesis. This palladium-catalyzed reaction couples aryl bromides with hydrazones, offering a different and sometimes more selective route to the desired indole.[2]

Question 3: We suspect our stock of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is degrading. What are the likely decomposition products, and what are the optimal storage conditions?

Arylhydrazines and their salts can be susceptible to degradation over time, especially when exposed to air, light, or heat.

Common Degradation Pathways:

  • Oxidation: Arylhydrazines can be oxidized, which can lead to the formation of various byproducts, including the corresponding aniline (2-fluoro-5-methoxyaniline) and even radical species that can lead to complex polymeric material.[5][6] The oxidation process can revert the hydrazine back to a diazonium-like species which is unstable.[5]

  • Disproportionation: In some cases, arylhydrazines can undergo disproportionation reactions.

Recommended Storage and Handling:

To ensure the stability and reactivity of your 2-fluoro-5-methoxyphenylhydrazine hydrochloride, adhere to the following storage and handling procedures:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable for the hydrochloride salt.Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Light Protect from light by storing in an amber vial or in a dark cabinet.Light can catalyze decomposition reactions.
Handling Avoid prolonged exposure to air and moisture during weighing and handling.The compound is hygroscopic and can be sensitive to atmospheric conditions.
Question 4: Our final product is intended for pharmaceutical development, and we are concerned about the potential for nitrosamine impurities. Can these form from 2-fluoro-5-methoxyphenylhydrazine hydrochloride, and how can we avoid them?

The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens.[7][8] While primary amines and their corresponding hydrazines are not direct precursors to stable nitrosamines in the same way as secondary amines, their presence in a reaction mixture with nitrosating agents can still pose a risk.[7][9]

Potential for Nitrosamine Formation:

Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (which can be formed in situ from nitrites under acidic conditions).[7][8] The risk with 2-fluoro-5-methoxyphenylhydrazine hydrochloride arises from a few potential scenarios:

  • Contamination with Secondary Amines: The starting materials or solvents used in the synthesis could be contaminated with secondary amines.

  • Presence of Nitrosating Agents: If the synthesis involves the use of nitrites (for example, in a diazotization reaction to prepare the hydrazine[10]) and there is carryover into subsequent steps, the conditions could be ripe for nitrosamine formation if secondary amines are also present.

Mitigation and Control Strategies:

  • Thorough Risk Assessment: Conduct a thorough risk assessment of your entire synthetic route. Identify any potential sources of secondary amines and nitrosating agents.

  • Control of Starting Materials and Reagents: Use high-purity starting materials and solvents from reputable suppliers. Test for the presence of nitrite and secondary amine impurities.

  • Process Optimization: Design the synthesis to avoid the simultaneous presence of secondary amines and nitrosating agents, especially under acidic conditions. Ensure that any quenching steps for nitrosating agents are robust and complete.

  • Analytical Testing: Develop and validate sensitive analytical methods (e.g., LC-MS/MS) to test for the presence of potential nitrosamine impurities in your final product.

Experimental Protocols
Protocol 1: Fischer Indole Synthesis with a Non-Nucleophilic Catalyst (Zinc Chloride)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (1.0 eq) and 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.1 eq) in a suitable solvent (e.g., toluene or glacial acetic acid).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the hydrazone.

  • Add zinc chloride (ZnCl₂) (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water and a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired indole.

Visualizations
Diagram 1: Fischer Indole Synthesis - Normal vs. Abnormal Pathway

Fischer_Indole_Pathways cluster_start Starting Materials Hydrazone 2-Fluoro-5-methoxyphenylhydrazone Normal_Product Normal_Product Hydrazone->Normal_Product ZnCl₂ or PPA (Non-nucleophilic acid) Abnormal_Product Abnormal_Product Hydrazone->Abnormal_Product HCl in EtOH (Nucleophilic conditions)

Caption: Reaction pathways in Fischer indole synthesis.

Diagram 2: Logic Diagram for Troubleshooting Side Products

Troubleshooting_Logic Start Side Product Observed Identify Identify Side Product (e.g., MS, NMR) Start->Identify Chlorinated Is it a chlorinated indole? Identify->Chlorinated Regioisomer Is it a regioisomer? Chlorinated->Regioisomer No ChangeCatalyst Change to non-nucleophilic acid catalyst (e.g., ZnCl₂) Chlorinated->ChangeCatalyst Yes Degradation Is it a degradation product? Regioisomer->Degradation No ControlEnamine Control enamine formation (e.g., pre-form hydrazone) Regioisomer->ControlEnamine Yes CheckStorage Check storage conditions and purity of starting material Degradation->CheckStorage Yes

Caption: Troubleshooting logic for side product identification.

References
  • Wikipedia. Fischer indole synthesis. [Link]

  • Ishikawa, T., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the National Institutes of Health, 55(1), 1-10. [Link]

  • Root Causes. Nitrosamines precursors. [Link]

  • Lims, S., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical Sciences, 111(1), 12-28. [Link]

  • Root Causes. Hydrazide Nitrosamine Formation. [Link]

  • Kumar, D., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4154-4163. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Veeprho. Chemistry for The Formation of Nitrosamines. [Link]

  • ADVENT Chembio. Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. [Link]

Sources

Optimization

Addressing stability and degradation issues of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride

Welcome to the technical support center for 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and degradation issues commonly encountered with this versatile reagent.

Introduction

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key building block in modern synthetic chemistry, particularly in the synthesis of indole derivatives via the Fischer indole synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom, offers distinct reactivity profiles. However, this complex electronic nature also presents challenges regarding its stability and handling. This guide provides a comprehensive resource to understand and mitigate these challenges, ensuring the integrity of your starting material and the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) - Stability and Handling

This section addresses the most common questions regarding the stability and proper handling of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

Q1: What are the optimal storage conditions for 2-fluoro-5-methoxyphenylhydrazine hydrochloride to prevent degradation?

A: Proper storage is critical to maintain the integrity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. Like many hydrazine derivatives, it is susceptible to oxidation and light-induced degradation.[2]

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow down the rate of potential decomposition reactions.[3]
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Minimizes oxidation of the hydrazine moiety.[3]
Light In an amber or opaque containerProtects the compound from photolytic degradation. Phenylhydrazines can turn red-brown on exposure to air and light.[2]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q2: I've noticed a change in the color of my 2-fluoro-5-methoxyphenylhydrazine hydrochloride. What does this indicate and is it still usable?

A: A color change, typically to a yellowish, pinkish, or brownish hue, is a common indicator of degradation.[4] This is often due to oxidation of the hydrazine. The usability of the material depends on the extent of degradation and the sensitivity of your reaction. For reactions requiring high purity, it is advisable to use fresh or purified material. For less sensitive applications, you may be able to proceed, but be aware of potential impacts on yield and purity of your product. It is highly recommended to assess the purity of the material using analytical techniques such as NMR or HPLC before use.

Q3: What are the primary degradation pathways for 2-fluoro-5-methoxyphenylhydrazine hydrochloride?

A: While specific degradation pathways for this exact molecule are not extensively published, we can infer the most likely routes based on the known chemistry of arylhydrazines. The primary degradation pathway is oxidation, which can lead to the cleavage of the N-N bond.

cluster_degradation Likely Degradation Pathways Arylhydrazine 2-Fluoro-5-methoxyphenylhydrazine Oxidation Oxidation (O2, light, metal ions) Arylhydrazine->Oxidation Initiation Radical_Intermediate Aryl Diazene Radical Oxidation->Radical_Intermediate NN_Cleavage N-N Bond Cleavage Radical_Intermediate->NN_Cleavage Products Degradation Products: - 2-Fluoro-5-methoxyaniline - Nitrogen Gas - Other byproducts NN_Cleavage->Products

Caption: Postulated oxidative degradation pathway.

The methoxy group, being electron-donating, can increase the susceptibility of the aromatic ring to oxidation, while the fluorine atom can influence the overall electronic properties and stability.[5][6]

Q4: What solvents are recommended for dissolving 2-fluoro-5-methoxyphenylhydrazine hydrochloride?

A: The hydrochloride salt is generally soluble in polar solvents.

SolventSuitabilityNotes
Water Soluble[3]Use deoxygenated water for stock solutions to minimize oxidation.
Methanol/Ethanol SolubleCommonly used for reactions. Ensure solvents are dry if moisture is a concern for the subsequent reaction.
Dimethyl Sulfoxide (DMSO) SolubleA good option for preparing stock solutions.
Acetonitrile Moderately SolubleCan be used, but solubility may be lower compared to alcohols or water.

It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.

Part 2: Troubleshooting Guide for Synthetic Applications

This section focuses on troubleshooting common issues encountered when using 2-fluoro-5-methoxyphenylhydrazine hydrochloride in chemical reactions, particularly the Fischer indole synthesis.

Q5: My Fischer indole synthesis using 2-fluoro-5-methoxyphenylhydrazine hydrochloride is giving a low yield. What are the potential causes?

A: Low yields in Fischer indole syntheses are a common issue and can be attributed to several factors.[7]

cluster_troubleshooting Troubleshooting Low Yields in Fischer Indole Synthesis Low_Yield Low Yield Hydrazine_Quality Poor Hydrazine Quality (Degradation) Low_Yield->Hydrazine_Quality Reaction_Conditions Suboptimal Reaction Conditions (Temperature, Time, Acid) Low_Yield->Reaction_Conditions Side_Reactions Competing Side Reactions (N-N Cleavage) Low_Yield->Side_Reactions Substrate_Issues Unfavorable Carbonyl Substrate Low_Yield->Substrate_Issues

Caption: Key factors contributing to low reaction yields.

  • Degradation of the Hydrazine: As discussed, the starting material may have degraded. It is crucial to start with high-purity 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[1]

    • Acid Catalyst: Both Brønsted and Lewis acids can be used. The optimal acid and its concentration often need to be determined empirically.

    • Temperature: Elevated temperatures are typically required, but excessive heat can lead to degradation of the starting materials, intermediates, or the final product.

  • Competing Side Reactions: The electron-donating methoxy group on the phenyl ring can weaken the N-N bond, making it more susceptible to cleavage under acidic conditions.[7] This leads to the formation of 2-fluoro-5-methoxyaniline as a significant byproduct, reducing the yield of the desired indole.[8]

Q6: I am observing the formation of 2-fluoro-5-methoxyaniline as a major byproduct in my reaction. How can I minimize this?

A: The formation of the corresponding aniline is a classic side reaction in the Fischer indole synthesis, resulting from N-N bond cleavage.[8]

Strategies to Minimize Aniline Byproduct Formation:

  • Optimize the Acid Catalyst: The choice of acid can significantly influence the reaction pathway. Lewis acids such as ZnCl₂ or BF₃·OEt₂ are sometimes milder and can favor the desired cyclization over N-N bond cleavage compared to strong Brønsted acids like H₂SO₄ or HCl.[1]

  • Control the Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can promote the N-N cleavage pathway. A systematic temperature screen is recommended.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can sometimes facilitate the cleavage reaction.

Q7: How can I monitor the stability of my 2-fluoro-5-methoxyphenylhydrazine hydrochloride and detect degradation products?

A: Several analytical techniques can be employed to assess the purity and stability of your material.

Analytical Methods for Quality Control:

TechniqueApplicationExpected Observations for Degraded Sample
¹H NMR Purity assessment and structural confirmation.Appearance of new signals, particularly in the aromatic region, corresponding to degradation products like 2-fluoro-5-methoxyaniline. Broadening of signals can also indicate impurity.
¹⁹F NMR Highly sensitive for fluorine-containing compounds.A clean, single peak (or expected multiplet) indicates high purity. The appearance of additional fluorine signals would suggest the presence of fluorinated degradation products.[9]
HPLC Quantitative purity analysis and detection of impurities.A single major peak should be observed for a pure sample. Degradation will be indicated by the appearance of additional peaks with different retention times.
LC-MS Identification of degradation products.Allows for the determination of the molecular weights of impurities, aiding in their structural elucidation.[10]

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve a small amount (5-10 mg) of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the signals and compare the spectrum to a reference spectrum of a pure sample. Look for unexpected peaks that may indicate the presence of impurities or degradation products.

Part 3: Advanced Topics and Mechanistic Insights

Q8: How do the electronic effects of the fluoro and methoxy substituents influence the stability and reactivity of the molecule?

A: The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which in turn affects the properties of the hydrazine moiety.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring and the nitrogen atoms of the hydrazine.[5] This enhances the nucleophilicity of the terminal nitrogen, making it more reactive. However, it can also weaken the N-N bond, making it more prone to cleavage under acidic conditions.[7]

  • Fluoro Group (-F): As an electron-withdrawing group, fluorine decreases the electron density of the aromatic ring. This can have a stabilizing effect on the molecule. In the context of drug development, fluorination is often used to enhance metabolic stability.[6]

The combined effect of these two substituents is a nuanced balance of reactivity and stability that must be considered when designing synthetic routes.

References

  • Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. 2008. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available from: [Link]

  • Process for the preparation of substituted phenylhydrazines. Google Patents.
  • Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Phenylhydrazine Hydrochloride. Organic Syntheses. Available from: [Link]

  • (4,5-difluoro-2-methoxyphenyl)hydrazine hydrochloride. PubChem. Available from: [Link]

  • (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. Chem-Space. Available from: [Link]

  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride. Autech Industry Co.,Limited. Available from: [Link]

  • Preparation method of Methoxyphenylhydrazine. Google Patents.
  • 2-Methoxyphenylhydrazine Hydrochloride. PubChem. Available from: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Available from: [Link]

  • 19Flourine NMR. University of Ottawa. Available from: [Link]

  • THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available from: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • Hydrazine. Wikipedia. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]

  • Phenylhydrazine. PubChem. Available from: [Link]

  • Process for the preparation of substituted phenyl hydrazines. Google Patents.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. Available from: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available from: [Link]

  • 4-Methoxyphenylhydrazine hydrochloride. PubChem. Available from: [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... ResearchGate. Available from: [Link]

Sources

Troubleshooting

Optimizing catalyst and solvent conditions for substituted phenylhydrazine reactions

Welcome to the Technical Support Center for optimizing reactions involving substituted phenylhydrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving substituted phenylhydrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst and solvent optimization. Here, you will find practical solutions to common experimental challenges, explained with a focus on the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when working with substituted phenylhydrazines in common synthetic transformations.

Q1: What are the most critical factors to consider when selecting a catalyst for a Fischer indole synthesis?

A1: The choice of catalyst is paramount and depends on the electronic properties of both the phenylhydrazine and the carbonyl component.[1][2] The catalyst's primary role is to facilitate the key[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate.[1]

  • Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are the traditional and most common catalysts. They are effective for a wide range of substrates. However, strongly electron-withdrawing groups on the phenylhydrazine ring may require stronger acids or higher temperatures to promote cyclization.

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids are particularly useful for sensitive substrates or when Brønsted acids lead to degradation or unwanted side reactions.[1][2] They can improve yields and regioselectivity, especially with substrates prone to N-N bond cleavage.[3][4]

  • Substrate Considerations: For phenylhydrazines with strongly electron-donating substituents, the crucial N-N bond of the intermediate is weakened. This can lead to undesired heterolytic cleavage instead of the productive sigmatropic rearrangement.[3][4] In these cases, milder Lewis acids are often a better choice than strong Brønsted acids.

Q2: How does solvent choice impact the outcome of reactions involving phenylhydrazines?

A2: Solvents play a multifaceted role by influencing reactant solubility, catalyst activity, and the stability of intermediates and transition states.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are common for reactions like the Fischer indole synthesis. They are excellent at solvating ionic intermediates and can participate in proton transfer steps.[5] However, their hydrogen-bonding ability can sometimes reduce the nucleophilicity of the phenylhydrazine by solvating its lone pairs.[5]

  • Non-Polar Solvents: While less common as the primary solvent, they can be useful in specific cases, such as during product purification by recrystallization to precipitate the desired compound while leaving impurities in solution.

Q3: My Japp-Klingemann reaction is failing or giving low yields. What is the most common cause?

A3: The most frequent point of failure in the Japp-Klingemann reaction is improper pH control.[7][8] This reaction involves two distinct stages with conflicting pH requirements:

  • Diazonium Salt Coupling: The initial coupling of the aryldiazonium salt with the β-keto-ester or β-keto-acid requires a slightly acidic to neutral medium to ensure the enolate is present for coupling without decomposing the diazonium salt.[7]

  • Azo-to-Hydrazone Conversion: The subsequent conversion of the azo intermediate to the final hydrazone product often requires a slightly basic pH to facilitate the necessary proton transfers.[7][8] A very common issue is isolating a stable, colored azo intermediate because the reaction mixture was not made sufficiently basic to promote the final conversion.[7]

Q4: Can I use palladium or copper catalysts directly with substituted phenylhydrazines for C-N cross-coupling?

A4: Yes, both palladium and copper catalysts are extensively used to form C-N bonds with phenylhydrazines, typically reacting them with aryl halides.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My Fischer indole synthesis has stalled or resulted in a very low yield. How should I troubleshoot this?

A: A low yield in Fischer indole synthesis can originate from several sources. A systematic approach is best for diagnosis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (Hydrazine & Carbonyl) start->check_sm check_cat 2. Re-evaluate Catalyst - Increase loading? - Switch acid type (Brønsted vs. Lewis)? check_sm->check_cat If pure check_temp 3. Modify Temperature - Incrementally increase temp. - Reflux if necessary check_cat->check_temp If no improvement check_solv 4. Assess Solvent - Ensure reactants are soluble. - Try a higher-boiling point solvent? check_temp->check_solv If no improvement side_rxn 5. Analyze Byproducts - TLC/LC-MS analysis. - Is it N-N bond cleavage? check_solv->side_rxn If no improvement optimize Re-optimize with best conditions side_rxn->optimize

Caption: Systematic workflow for troubleshooting low reaction yields.

  • Verify Starting Materials: Phenylhydrazines can degrade over time (oxidation). Ensure their purity via NMR or by melting point. Similarly, confirm the purity of your aldehyde or ketone.

  • Catalyst Inactivity/Inappropriateness:

    • Brønsted Acid: Is the acid strong enough? For deactivated phenylhydrazines (containing electron-withdrawing groups), a stronger acid like H₂SO₄ or neat methanesulfonic acid might be required.

    • Lewis Acid: Is the catalyst sensitive to moisture? Ensure anhydrous conditions. Consider increasing the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).

  • Reaction Temperature: Many Fischer indolizations require heat to overcome the activation barrier of the sigmatropic rearrangement. If you are running the reaction at room temperature, try heating it, possibly to the reflux temperature of the solvent.[12]

  • N-N Bond Cleavage: If your phenylhydrazine has strong electron-donating groups, you may be getting aniline as a byproduct from heterolytic N-N bond cleavage.[3][4] This pathway competes directly with the desired reaction. Analyze your crude mixture for the presence of the corresponding aniline. If detected, switching from a Brønsted acid to a milder Lewis acid (e.g., ZnCl₂) can often suppress this side reaction.[3]

Q: I am attempting a Pd-catalyzed C-N coupling of a phenylhydrazine with an aryl halide, but the reaction is not proceeding. What should I check?

A: Failure in Pd-catalyzed cross-coupling is often related to the catalyst system or reaction conditions.

  • Base Selection: The base is critical for the catalytic cycle. Common bases include NaOt-Bu, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can dramatically affect the outcome. NaOt-Bu is a strong, effective base but can be sensitive. Cs₂CO₃ is a milder, often effective alternative.[15]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed (e.g., by bubbling argon or nitrogen through the solvent) and run under an inert atmosphere.

Problem Area 2: Formation of Multiple Products & Purification Difficulties

Q: My reaction produces multiple spots on TLC, and I'm struggling with purification. What are the likely side products?

A: The formation of multiple products points to side reactions or incomplete conversion.

  • In Fischer Indole Synthesis:

    • Regioisomers: If you use an unsymmetrical ketone, you can get two different indole regioisomers. The choice of acid catalyst can influence the ratio.[1]

    • Aniline Byproduct: As mentioned, N-N bond cleavage leads to the formation of aniline derivatives, which will appear as a separate spot.[4]

    • Unreacted Hydrazone: The intermediate phenylhydrazone may be stable under the reaction conditions. This indicates insufficient catalyst strength or temperature to promote the final cyclization.

  • In Japp-Klingemann Reaction:

    • Azo Intermediate: A common "byproduct" is the stable azo compound, which is simply the reaction intermediate.[7] If you see a highly colored spot that is not your product, try adjusting the pH to be slightly basic to facilitate its conversion to the hydrazone.

    • Diazonium Side Reactions: The diazonium salt itself can decompose or undergo self-coupling, especially if not kept cold (0-5 °C) and used immediately.[7]

Q: How can I improve the separation of my product from these impurities?

A:

  • Optimize the Reaction: The best purification is a clean reaction. Before resorting to complex purification, try to optimize the conditions (catalyst, solvent, temperature) to minimize byproduct formation.

  • Column Chromatography: If you have multiple products with different polarities, column chromatography is the standard approach. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation on a TLC plate before scaling to a column.[16]

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective way to remove small amounts of impurities.

  • Acid-Base Extraction: If you have basic (e.g., aniline byproduct) or acidic impurities, a liquid-liquid extraction with a dilute aqueous acid or base wash can selectively remove them from the organic layer containing your product.

Part 3: Data Summaries & Experimental Protocols

Table 1: Common Catalysts for Phenylhydrazine Reactions
Reaction TypeCatalyst ClassExamplesTypical LoadingKey Considerations
Fischer Indole Synthesis Brønsted AcidHCl, H₂SO₄, p-TsOH, AcOHCatalytic to SolventStrong acids favor reaction but can cause degradation.[2]
Lewis AcidZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃10 mol% - 2 eq.Good for sensitive substrates; avoids N-N cleavage.[1][3]
Japp-Klingemann Acid/BaseHCl (for diazotization), NaOAc/NaOH (for coupling/conversion)StoichiometricStrict pH control is essential for success.[7][8]
C-N Cross-Coupling PalladiumPd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., Xantphos, BINAP)1-5 mol% PdRequires inert atmosphere; ligand choice is critical.[6][9]
CopperCuI, Cu₂O5-20 mol%Cost-effective; may require higher temperatures than Pd.[10]
Table 2: Solvent Selection Guide
SolventTypeDielectric Constant (ε)Common Use CasesNotes
Ethanol Polar Protic25Fischer Indole, Japp-KlingemannGood for dissolving polar reactants and catalysts.[12]
Acetic Acid Polar Protic6.2Fischer Indole (as solvent & catalyst)Can lead to acetylation side reactions if amines are present.[4]
Toluene Non-Polar2.4Pd-catalyzed C-N CouplingHigh boiling point is good for reactions requiring heat.[6]
DMF Polar Aprotic37C-N Coupling, Nucleophilic SubstitutionsHigh boiling point; must be anhydrous. Can be difficult to remove.
Acetonitrile Polar Aprotic37.5General purposeLower boiling point than DMF, easier to remove.
Dioxane Non-Polar2.2Pd-catalyzed C-N CouplingCommon alternative to toluene. Must be peroxide-free.

Protocol 1: General Procedure for Catalyst Screening in Fischer Indole Synthesis

This protocol outlines a parallel screening approach to quickly identify the optimal acid catalyst for a new substrate pair.

Objective: To determine the most effective catalyst (Brønsted vs. Lewis acid) for the cyclization of a given phenylhydrazone.

Methodology:

  • Preparation of Phenylhydrazone: Synthesize the starting phenylhydrazone from the substituted phenylhydrazine and the carbonyl compound under standard conditions (e.g., reflux in ethanol with a catalytic amount of acetic acid). Purify the hydrazone before screening.

  • Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., in 1-dram vials with stir bars). To each vial, add the phenylhydrazone (e.g., 0.1 mmol).

  • Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., toluene or ethanol) to each vial.

  • Catalyst Addition: To each vial, add a different catalyst.

    • Vial 1: p-TsOH (20 mol%)

    • Vial 2: ZnCl₂ (20 mol%)

    • Vial 3: BF₃·OEt₂ (20 mol%)

    • Vial 4: H₂SO₄ (20 mol%)

    • Vial 5: No catalyst (Control)

  • Reaction Conditions: Seal the vials and place them in a heating block set to a specific temperature (e.g., 80 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS. Spot a small aliquot from each vial against the starting hydrazone.

  • Analysis: After a set time, quench the reactions and analyze the conversion and relative yield of the desired indole product in each vial to identify the most promising catalyst.

Decision Tree for Catalyst Selection

G decision decision result result start Select Phenylhydrazine Substrate q1 Electronically Neutral or Electron-Withdrawing Groups? start->q1 path1 Start with Strong Brønsted Acid (p-TsOH, H₂SO₄) q1->path1 Yes path2 Start with Lewis Acid (ZnCl₂) or milder Brønsted Acid (AcOH) q1->path2 No (Electron-Donating) q2 Reaction Successful? path1->q2 q3 Reaction Successful? path2->q3 success Proceed to Optimization q2->success Yes fail1 Try Lewis Acid (ZnCl₂) or higher temperature q2->fail1 No/Low Yield q3->success Yes fail2 Try stronger Brønsted Acid (p-TsOH) with caution (monitor for degradation) q3->fail2 No/Low Yield

Caption: Decision tree for initial catalyst selection based on substrate electronics.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Overcoming side reactions in Japp-Klingemann reaction. BenchChem.
  • Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53533-53556. [Link]

  • Chekshin, N., Jarvo, E. R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5928-5931. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5928-5931. [Link]

  • Reddit discussion on "Problems with Fischer indole synthesis". (2021). r/Chempros. [Link]

  • BenchChem Technical Support Team. (2025). Optimizing solvent and temperature for N-phenylhydrazine-1,2-dicarboxamide reactions. BenchChem.
  • Nguyen, T. T., & D'Souza, M. J. (2019). Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
  • Li, J., et al. (2017). Catalytic synthesis of 1H-2-benzoxocins; Cobalt(III)-carbene radical approach to 8-membered heterocyclic enol ethers. ResearchGate. [Link]

  • ResearchGate discussion on "What are the special considerations for the Japp-Klingemann reaction?". (2016). ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. [Link]

  • Chauhan, P., et al. (2014). Palladium and copper-catalyzed ligand-free coupling of phenylhydrazines in water. RSC Advances, 4(82), 43336-43340. [Link]

  • Klásek, A., et al. (2012). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Molecules, 17(9), 10948-10963. [Link]

  • Guram, A. S., & Buchwald, S. L. (2013). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society, 135(45), 17163-17166. [Link]

  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(15), 8912-8977. [Link]

  • Buchwald, S. L., & Martin, R. (2015). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2(9), 1124-1134. [Link]

Sources

Optimization

Technical Support Center: Navigating Difficult Fischer Indole Cyclizations with Fluorinated Hydrazines

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Fischer indole synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Fischer indole synthesis, particularly when using electron-deficient fluorinated arylhydrazines. The introduction of fluorine atoms into an arylhydrazine ring significantly alters its electronic properties, often rendering standard protocols ineffective. This resource provides in-depth, mechanism-driven troubleshooting strategies and practical, field-proven protocols to overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Question 1: My Fischer indole reaction with a fluorinated phenylhydrazine is failing or giving very low yields. What is the primary underlying chemical reason for this?

Answer: The primary reason for the difficulty in these reactions lies in the potent electron-withdrawing nature of fluorine. The classic Fischer indole synthesis hinges on a key[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2][3] This step involves the nucleophilic attack of the aryl ring onto an electrophilic imine-derived carbon.

Fluorine atoms deactivate the aryl ring via a strong inductive effect (-I), reducing its electron density. This deactivation raises the activation energy of the crucial C-C bond-forming[1][1]-sigmatropic rearrangement, slowing the reaction dramatically or preventing it from occurring under standard conditions.[3][4] Consequently, harsher reaction conditions (stronger acids, higher temperatures) are often required, which can unfortunately promote unwanted side reactions.[5][6]

Here is a diagram illustrating the core mechanism and the electronically-demanding step hindered by fluorine.

Caption: The Fischer Indole Synthesis pathway, highlighting the critical rearrangement step.

Question 2: I'm observing significant decomposition and the formation of aniline byproducts instead of my desired fluoroindole. What is happening and how can I prevent it?

Answer: You are likely observing a competing side reaction: acid-catalyzed N-N bond cleavage.[7][8] This is the most common failure mode for Fischer indolizations involving electron-rich functionalities or when excessively harsh conditions are required due to electron-deficient hydrazines.[7]

Causality: The ene-hydrazine intermediate, necessary for the productive[1][1]-sigmatropic rearrangement, is in equilibrium with its protonated forms. While protonation is required to catalyze the reaction, it also weakens the N-N bond.[7] For fluorinated systems, the high acid concentration and/or temperature needed to force the rearrangement can instead favor the heterolytic cleavage of this weakened N-N bond. This collapse generates an aniline fragment (which you are observing) and a stabilized iminylcarbocation, which leads to various decomposition products.[7]

Troubleshooting Workflow:

Troubleshooting_Side_Reactions Start Reaction Issue: Low Yield & Aniline Formation Cause Probable Cause: N-N Bond Cleavage Dominates Start->Cause Decision Is Cyclization Occurring at All? Cause->Decision Sol_In_Situ Strategy D: Form Hydrazone In Situ (Avoids intermediate instability) Cause->Sol_In_Situ General Improvement Sol_Strong_Acid Strategy A: Use Stronger, Non-Protic Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) Decision->Sol_Strong_Acid No Sol_Milder_Acid Strategy B: Use Milder Brønsted Acid & Increase Temp Gradually (e.g., Acetic Acid, p-TSA) Decision->Sol_Milder_Acid Yes, but poorly Sol_Microwave Strategy C: Employ Microwave Irradiation (Rapid, controlled heating) Sol_Strong_Acid->Sol_Microwave If A fails Sol_Milder_Acid->Sol_Microwave If B fails

Caption: Decision workflow for combating N-N bond cleavage side reactions.

Mitigation Strategies:

  • Catalyst Choice is Key: Switch from strong Brønsted acids (like H₂SO₄ or neat polyphosphoric acid) to Lewis acids. Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), can effectively catalyze the rearrangement without requiring the same level of protonation that promotes N-N cleavage.[1][7][9]

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for difficult cyclizations.[10] It allows for rapid, controlled heating to high temperatures, which can promote the desired high-activation-energy rearrangement faster than the competing decomposition pathways.[11]

  • Solvent and Temperature Optimization: If using a Brønsted acid, consider a high-boiling point solvent (e.g., toluene, xylenes) with a catalytic amount of p-toluenesulfonic acid (p-TSA). This allows for precise temperature control. Gradually increase the temperature and monitor by TLC to find the sweet spot where cyclization occurs without significant decomposition.

Question 3: I need to select the right acid catalyst for my specific fluorinated hydrazine. Can you provide a comparative guide?

Answer: Absolutely. The choice of catalyst is the most critical variable in a difficult Fischer indole synthesis.[9][12] There is no single "best" catalyst; the optimal choice depends on the specific substitution pattern of both the hydrazine and the carbonyl partner. Empirical screening is often necessary.[13]

Below is a table summarizing the characteristics of common catalysts for this application.

Catalyst TypeExamplesStrengthsWeaknesses & Considerations for Fluoro-Substrates
Brønsted Acids p-TsOH, H₂SO₄, HCl, Acetic Acid (AcOH)Inexpensive, readily available.[1] Effective for less-deactivated systems.Stronger acids (H₂SO₄) can promote charring and N-N cleavage.[14] Often require high temperatures, which can degrade sensitive products.[13]
Polyphosphoric Acid (PPA) (HPO₃)nActs as both catalyst and solvent. Very strong dehydrating agent. Often effective when other acids fail.[2]Highly viscous and difficult to work with. Can lead to decomposition at high temperatures. Product isolation can be challenging.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Excellent for deactivated systems.[9] Less prone to causing N-N bond cleavage compared to strong Brønsted acids.[7] Can be used in stoichiometric or catalytic amounts.Must be anhydrous, as water deactivates them.[13] Can be difficult to remove during workup. Some are very aggressive.
Solid Acids / Ionic Liquids Zeolites, Montmorillonite Clay, Acidic Ionic LiquidsEnvironmentally friendlier ("green") options.[15][16] Easy to remove by filtration, simplifying purification.[15] Can offer unique regioselectivity.May have lower activity, requiring longer reaction times or higher temperatures. Not all substrates are compatible.

Recommended Protocol: Catalyst Screening

This protocol is designed to efficiently identify a suitable acid catalyst for a novel or difficult fluorinated hydrazine/ketone pair.

  • Setup: Arrange four small-scale reactions (e.g., 0.5 mmol scale) in parallel using identical vials equipped with stir bars and reflux condensers. Use the same fluorinated hydrazine and ketone in each.

  • Catalyst Addition:

    • Vial 1: Add 1.2 equivalents of anhydrous ZnCl₂ in 2 mL of toluene.

    • Vial 2: Add 0.2 equivalents of p-toluenesulfonic acid (p-TSA) in 2 mL of toluene.

    • Vial 3: Add 2 mL of glacial acetic acid (serves as both solvent and catalyst).[9]

    • Vial 4: Add 1.2 equivalents of BF₃·OEt₂ in 2 mL of dichloromethane (DCM) (Note: run at room temp first, then gently warm).

  • Reaction: Heat the toluene and acetic acid vials to 80-110 °C. Stir the DCM vial at room temperature.

  • Monitoring: After 2 hours, take a small aliquot from each reaction, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. Compare the formation of the product spot and the consumption of starting material.

  • Analysis: Identify the condition that gives the cleanest conversion or highest yield of the desired product. This condition can then be scaled up and further optimized.

Question 4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the cyclization to favor one isomer?

Answer: Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a classic challenge, dictated by the formation of the two possible ene-hydrazine intermediates.[4][13] The final product distribution depends on the relative stability of these intermediates and the reaction conditions, which can favor either kinetic or thermodynamic control.

  • Kinetic Control: The reaction favors the isomer derived from the less-substituted, more rapidly formed enamine. This is often promoted by weaker acids and lower temperatures.

  • Thermodynamic Control: The reaction favors the isomer derived from the more-substituted, more thermodynamically stable enamine. This is often promoted by stronger acids and higher temperatures, which allow the ene-hydrazine intermediates to equilibrate.[13]

Strategies for Improving Regioselectivity:

  • Acid Strength Modulation: As a general rule, weaker acids (like acetic acid) may favor the kinetic product, while stronger acids (like PPA or ZnCl₂) can push the reaction toward the thermodynamic product.[13] This is highly substrate-dependent and should be tested empirically.

  • Steric Hindrance: You can leverage sterics. If one side of the ketone is significantly more hindered, the enamine will preferentially form on the less hindered side, leading to a single major product regardless of conditions.

  • Pre-forming the Hydrazone: While many Fischer reactions are performed in one pot, isolating the pure hydrazone first can sometimes provide cleaner results upon subjection to cyclization conditions. However, for difficult substrates, in situ formation is often preferred to bypass the instability of the intermediate.[8][15]

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Yao, et al. (2018).
  • Padwa, A., & Murphree, S. S. (2017).
  • Chem Explained. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.
  • IJARSCT. (2022).
  • The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube.
  • Reich, H. J. Indoles. University of Wisconsin.
  • Request PDF. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • Chemistry Stack Exchange. (2020).
  • Patil, S. A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry.
  • BenchChem Technical Support. (2025).
  • Smith, J. M., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Gu, Y., et al. (2007). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
  • BenchChem Technical Support. (2025). Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Welcome to the Technical Support Center for the purification of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (CAS 1198283-29-2). This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (CAS 1198283-29-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction: The Importance of Purity

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key starting material in the synthesis of various pharmaceutically active compounds, notably in the Fischer indole synthesis.[1][2] The purity of this hydrazine derivative is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.[3] This guide provides practical, field-proven methods for removing common impurities and ensuring the high quality of your starting material.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have regarding the purification of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

Q1: My synthesized 2-fluoro-5-methoxyphenylhydrazine hydrochloride is a discolored (e.g., pinkish, brown) solid. What causes this and how can I fix it?

A1: Discoloration in phenylhydrazine derivatives is a common issue and is primarily due to oxidation. Phenylhydrazines are sensitive to air and light, leading to the formation of colored degradation products.[4][5] The presence of residual starting materials or byproducts from the synthesis can also contribute to color.

  • Quick Fix: For minor discoloration, a simple recrystallization is often effective.

  • Preventative Measures: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature as recommended by suppliers (room temperature, sealed in dry conditions, is often cited).[6]

Q2: What are the most likely impurities in my crude 2-fluoro-5-methoxyphenylhydrazine hydrochloride?

A2: The impurities will largely depend on the synthetic route, which typically involves the diazotization of 2-fluoro-5-methoxyaniline followed by reduction.[7][8]

Potential impurities include:

  • Unreacted Starting Material: 2-fluoro-5-methoxyaniline.

  • Incomplete Reduction Products: Residual diazonium salts or intermediates from the reduction step.

  • Side-Reaction Products: Products from undesired reactions of the diazonium salt.

  • Degradation Products: Oxidized forms of the desired product.

  • Inorganic Salts: Residual salts from the synthesis and workup, such as sodium chloride or sodium sulfate.[4]

Q3: Which analytical techniques are best for assessing the purity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride?

A3: A multi-faceted approach to purity analysis is recommended.

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of purification. A common eluent system is a mixture of hexane and ethyl acetate.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.[1][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of impurities.[12]

Part 2: Troubleshooting Purification Challenges

This section provides a more in-depth guide to tackling specific purification problems.

Issue 1: Recrystallization Fails to Yield Pure Product or Results in Low Recovery

Recrystallization is often the first line of defense for purifying solid organic compounds.[13] However, finding the right solvent system is crucial.

Potential Cause & Solution Workflow:

start Crude Product with Impurities solubility_test Perform Solubility Tests (e.g., Ethanol, Methanol, Water, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Identify a suitable single solvent two_solvent Two-Solvent System solubility_test->two_solvent No suitable single solvent found good_diff Good solubility in hot solvent, poor in cold? single_solvent->good_diff Protocol 2: Two-Solvent Recrystallization Protocol 2: Two-Solvent Recrystallization two_solvent->Protocol 2: Two-Solvent Recrystallization oiling_out Product 'oils out' upon cooling? good_diff->oiling_out No Protocol 1: Single-Solvent Recrystallization Protocol 1: Single-Solvent Recrystallization good_diff->Protocol 1: Single-Solvent Recrystallization Troubleshoot Oiling Out Troubleshoot Oiling Out oiling_out->Troubleshoot Oiling Out low_recovery Low recovery of crystals? Troubleshoot Low Recovery Troubleshoot Low Recovery low_recovery->Troubleshoot Low Recovery Protocol 1: Single-Solvent Recrystallization->low_recovery Protocol 2: Two-Solvent Recrystallization->low_recovery

Caption: Decision workflow for troubleshooting recrystallization.

Troubleshooting 'Oiling Out':

  • Cause: The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solutions:

    • Lower the cooling temperature before inducing crystallization.

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution.

    • Use a lower-boiling point solvent system.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

Troubleshooting Low Recovery:

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred.

  • Solutions:

    • Boil off some of the solvent to re-saturate the solution and cool again.

    • Cool the crystallization mixture in an ice bath for a longer period.

    • Ensure the filtration of the hot solution is done quickly to prevent crystallization on the filter paper.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-fluoro-5-methoxyphenylhydrazine hydrochloride. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (like charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Two-Solvent Recrystallization (Example with Ethanol/Water)[13]

This method is useful when a single solvent does not provide a sufficient solubility differential.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent).

  • Induce Cloudiness: While the solution is hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 4 and 5 from the single-solvent protocol, using a cold ethanol/water mixture to wash the crystals.[14][15]

Solvent System Rationale
Ethanol or MethanolGood for moderately polar compounds.
Ethanol/WaterIncreases the polarity of the solvent system, potentially leaving less polar impurities in solution.
IsopropanolAnother good option for polar compounds.
Ethyl Acetate/HexaneA less polar system that may be effective for removing more polar impurities.

Table 1: Potential Recrystallization Solvent Systems.

Issue 2: Impurities Co-elute with the Product during Column Chromatography

Column chromatography is a powerful tool for separating compounds with different polarities.[2] However, the basic nature of the hydrazine moiety can cause issues with standard silica gel.

Potential Cause & Solution Workflow:

start Crude product requires chromatographic purification tlc Develop a TLC method (e.g., Hexane/Ethyl Acetate) start->tlc streaking Does the spot streak on TLC? tlc->streaking separation Good separation of spots? tlc->separation Protocol 3: Modified Column Chromatography Protocol 3: Modified Column Chromatography streaking->Protocol 3: Modified Column Chromatography Yes Standard Column Chromatography Standard Column Chromatography separation->Standard Column Chromatography Yes Optimize Solvent System Optimize Solvent System separation->Optimize Solvent System No

Caption: Decision workflow for column chromatography.

Troubleshooting Streaking on TLC:

  • Cause: The basic hydrazine group interacts strongly with the acidic silanol groups on the silica gel, leading to poor separation and tailing of the spot.[16]

  • Solution: Add a small amount of a base, such as triethylamine (e.g., 1%), to the eluent to neutralize the acidic sites on the silica gel.[17]

Protocol 3: Modified Column Chromatography for Basic Compounds
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate with 1% triethylamine).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Stability and Storage

Q4: How should I store purified 2-fluoro-5-methoxyphenylhydrazine hydrochloride to maintain its purity?

A4: Proper storage is critical to prevent degradation.

  • Atmosphere: Store under an inert gas like nitrogen or argon.

  • Light: Protect from light by using an amber vial or storing it in a dark place.

  • Temperature: Store at room temperature in a dry location.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[6]

Phenylhydrazines can decompose over time, especially when exposed to air, which can affect the outcome of sensitive reactions.[5]

References

  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Recrystallization - Part 2. Available from: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Industrial hygiene air monitoring of phenylhydrazine. PubMed. Available from: [Link]

  • 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Available from: [Link]

  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine. Google Patents.
  • CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... PubMed. Available from: [Link]

  • Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. Available from: [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.
  • 2-Methoxyphenylhydrazine hydrochloride, min 98% (HPLC), 100 grams. Lab Alley. Available from: [Link]

  • CN102030751B - Process for crystallizing moxifloxacin hydrochloride. Google Patents.
  • (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. Available from: [Link]

  • (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. Organic Syntheses. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Phenylhydrazine | C6H5NHNH2. PubChem. Available from: [Link]

  • Chromotography with free amines? : r/chemhelp. Reddit. Available from: [Link]

  • EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine. Google Patents.
  • EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine. Google Patents.
  • ||||||IIII. Googleapis.com. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up Syntheses Involving 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Welcome to the technical support center for 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to utilize this valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to utilize this valuable building block in their synthetic endeavors, with a particular focus on scaling up for larger-scale production. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common challenges, and robust protocols to ensure the success and safety of your work.

Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of working with this substituted arylhydrazine, particularly in the context of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2-fluoro-5-methoxyphenylhydrazine hydrochloride, and what are its primary applications?

A1: 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a substituted arylhydrazine salt. Its primary application is as a key starting material in the Fischer indole synthesis, a powerful and widely used method for constructing the indole ring system.[1][2][3] This indole scaffold is a core component of many pharmaceuticals, including antimigraine drugs of the triptan class, as well as agrochemicals and natural products.[1][2][3] The fluorine and methoxy substituents on the phenyl ring make it a precursor for creating specifically functionalized indoles that are of interest in drug discovery.

Q2: What are the main safety precautions I should take when handling this compound?

A2: Like many hydrazine derivatives, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] There is also a potential for it to cause an allergic skin reaction. Due to the general toxicological profile of arylhydrazines, it is prudent to treat it as a suspected carcinogen.

Always handle this compound in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat Ensure that an eyewash station and safety shower are readily accessible.[1]

Q3: How stable is 2-fluoro-5-methoxyphenylhydrazine hydrochloride, and what are the optimal storage conditions?

A3: As a hydrochloride salt, this compound is significantly more stable and less prone to air oxidation than its freebase form. However, arylhydrazine hydrochlorides can be hygroscopic, meaning they can absorb moisture from the air.[5] It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

Q4: The Fischer indole synthesis is the most common application. Can you briefly explain the mechanism?

A4: Certainly. The Fischer indole synthesis is a classic acid-catalyzed reaction with a well-established mechanism:[1][7]

  • Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. This is often done in situ.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the enamine undergoes a concerted rearrangement to form a di-imine intermediate, which breaks the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, with the help of the acid catalyst, a molecule of ammonia (NH₃) is eliminated to form the stable, aromatic indole ring.

Fischer_Indole_Synthesis

Troubleshooting Guide for Scaling Up

Scaling up the Fischer indole synthesis, especially with a highly substituted and electron-rich starting material like 2-fluoro-5-methoxyphenylhydrazine, can present several challenges. This guide addresses common issues in a question-and-answer format.

Problem Area 1: Low Yield or Stalled Reaction

Q: My reaction is giving a very low yield of the indole product, or it seems to stop after forming the hydrazone. What are the likely causes and solutions?

A: This is a frequent issue when scaling up. Several factors could be at play:

Potential Cause Explanation & Causality Recommended Solution
Insufficient Acid Catalyst The reaction is acid-catalyzed at multiple steps.[1][7][9] On a larger scale, mass transfer limitations or stoichiometric consumption of the acid by basic impurities can effectively lower the catalyst concentration.Increase Catalyst Loading: Incrementally increase the amount of acid. For Brønsted acids, consider switching to a stronger one (e.g., from acetic acid to p-toluenesulfonic acid or even polyphosphoric acid).[8] For Lewis acids, ensure they are anhydrous and of high quality.
Inadequate Temperature The[8][8]-sigmatropic rearrangement has a significant activation energy barrier.[8][9] Lab-scale heating might not translate directly to a large reactor, leading to lower internal temperatures.Verify & Increase Temperature: Use a calibrated temperature probe to measure the internal reaction temperature. Gradually increase the temperature, monitoring for product formation and potential decomposition.
N-N Bond Cleavage The electron-donating methoxy group on your starting material can stabilize the protonated ene-hydrazine intermediate.[8][10][11] This can favor an undesired side reaction where the N-N bond cleaves, leading to aniline byproducts instead of indole.[8][11]Use a Milder Acid: A very strong acid can overly promote the N-N cleavage. If you are using a strong acid, try switching to a milder one like acetic acid or a Lewis acid like zinc chloride (ZnCl₂), which may favor the desired rearrangement.[8][11]
Poor Starting Material Quality Impurities in the 2-fluoro-5-methoxyphenylhydrazine hydrochloride or the carbonyl partner can inhibit the reaction. The hydrochloride salt can also be hygroscopic; excess water can interfere with certain Lewis acid catalysts.Verify Purity: Analyze starting materials by NMR and HPLC. Ensure the hydrazine salt is thoroughly dried before use.
Problem Area 2: Formation of Significant Impurities

Q: I am forming the desired product, but it is contaminated with significant side products. How can I identify and mitigate them?

A: The substitution pattern of 2-fluoro-5-methoxyphenylhydrazine makes it susceptible to forming specific impurities.

Impurity_Formation

Impurity Type Identification & Causality Mitigation Strategy
Regioisomeric Indoles Your starting material is substituted at the 2- and 5-positions. This is equivalent to a meta-substituted hydrazine relative to the point of cyclization. This can lead to the formation of two different indole regioisomers (4-fluoro-7-methoxy-indole and 6-fluoro-7-methoxy-indole).[12] The ratio is often dependent on the acid catalyst and conditions.Catalyst Screening: The choice of acid can influence the regioselectivity. Brønsted acids and Lewis acids may give different product ratios. An initial screen of catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂) on a small scale is recommended to find the optimal conditions for the desired isomer.
Halogenated Byproducts A known peculiarity of methoxy-substituted phenylhydrazones is their reaction with HCl (a common Brønsted acid catalyst) to produce chloro-indoles.[13] The methoxy group is eliminated and replaced by a chlorine atom.Change the Acid: If you are using HCl and observing this byproduct, switch to a non-halogenated acid like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or a Lewis acid.[13]
Aniline Byproducts As mentioned above, N-N bond cleavage is a major competing pathway for electron-rich hydrazines, leading to the formation of 2-fluoro-5-methoxyaniline.Milder Conditions: Lower the reaction temperature and consider using a milder acid catalyst to disfavor this pathway.
Aldol Condensation Products If your ketone or aldehyde partner has α-hydrogens, it can undergo acid-catalyzed self-condensation, consuming your starting material and complicating purification.[10]Optimize Stoichiometry: Use a slight excess of the hydrazine component. Slow Addition: Add the carbonyl compound slowly to the hot, acidic solution of the hydrazine to keep its instantaneous concentration low.
Problem Area 3: Work-up and Purification

Q: My reaction has gone to completion, but I am struggling with the work-up and purification on a larger scale. What are some robust methods?

A: Scalable purification requires moving away from chromatography where possible.

Challenge Explanation & Causality Recommended Solution
Difficult Extraction The indole product may have some aqueous solubility, or emulsions can form during the basic quench of the acidic reaction mixture, leading to product loss.Solvent Selection: An excellent industrial strategy is to use a water-immiscible solvent like toluene as a co-solvent in the reaction itself.[14] After the reaction, the mixture can be cooled, quenched, and the product can be directly extracted into the toluene layer, minimizing waste and simplifying the process.[14]
Product is an Oil or Hard to Crystallize The crude product may be an oil or may not crystallize easily from common solvents due to residual impurities.Solvent Screening for Crystallization: Perform a systematic solvent screen on a small scale to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, toluene/heptane). Trituration: If recrystallization fails, try triturating the crude oil with a non-polar solvent (like hexanes or heptane) to induce solidification and wash away non-polar impurities.
Chromatography is Unavoidable For very high purity requirements or if regioisomers are formed that cannot be separated by crystallization, chromatography may be necessary.Optimize for Scale: Use a wider, shorter column with appropriately sized silica gel for faster throughput. Carefully select a solvent system that provides good separation (ΔRf > 0.2) on TLC.[15] Consider using a gradient elution to improve separation and reduce solvent usage.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis (Scalable)

This protocol describes a general, robust procedure that can be adapted for scale-up. The reaction is performed in a one-pot fashion.

Materials:

  • 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Carbonyl compound (e.g., cyclohexanone) (1.05 eq)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 1.2 eq or Polyphosphoric acid)

  • Solvent (e.g., Toluene, 5-10 mL per gram of hydrazine)

Procedure:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the 2-fluoro-5-methoxyphenylhydrazine hydrochloride and the chosen solvent (e.g., Toluene).

  • Catalyst Addition: Add the acid catalyst to the slurry.

  • Heating: Begin stirring and heat the mixture to the target temperature (typically 80-110 °C).

  • Carbonyl Addition: Slowly add the carbonyl compound to the reaction mixture over 30-60 minutes. The slow addition helps to control the exotherm and minimize side reactions like aldol condensation.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a stirred solution of aqueous sodium bicarbonate or sodium hydroxide to neutralize the acid. Be cautious of gas evolution.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with additional toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure indole product.

Protocol 2: Analytical Method for Reaction Monitoring

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and adjusting as needed) is a good starting point.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Analysis: The indole product is typically more polar than the starting ketone but may have a similar polarity to the starting hydrazine. The hydrazone intermediate will also be visible. The reaction is complete when the limiting reagent spot has disappeared.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Nakatsuka, S., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 67(10), 1151-1163.
  • Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(7), 896-900.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Hughes, D. L. (2021). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(18), 7463–7473.
  • Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia.
  • Gribble, G. W. (2000). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In The Chemistry of Heterocyclic Compounds, Volume 25, Part 4: Indoles. John Wiley & Sons, Inc.
  • Nakatsuka, S., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 129(10), 1201-12.
  • BenchChem. (2025). effect of substituents on Fischer indole synthesis yield. BenchChem.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
  • McAusland, D., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(14), 3667–3669.
  • Organic Chemistry Explained. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Al-Akayleh, F., et al. (2013). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. AAPS PharmSciTech, 14(2), 567–578.
  • Garg, N. K., et al. (2011). Exploration of the interrupted Fischer indolization reaction. Tetrahedron, 67(35), 6577-6587.
  • PubChem. (n.d.). (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • BLD Pharm. (n.d.). 940298-93-1|(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. BLD Pharm.
  • Sigma-Aldrich. (n.d.). (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. Sigma-Aldrich.
  • 3W Pharm. (n.d.). (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride - CAS:1198283-29-2. 3W Pharm.
  • Ren, G., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 21(3), 417-424.
  • Zhang, C., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4289.

Sources

Troubleshooting

Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-fluoro-5-methoxyphenylhydrazine hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding coupled with practical, field-tested advice to help you navigate the complexities of this unique reagent.

The poor reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is a known hurdle, primarily in the context of the Fischer indole synthesis. This guide will dissect the root causes of this issue and provide a comprehensive set of troubleshooting strategies and alternative approaches to ensure the success of your experiments.

Understanding the Challenge: The Electronic Impact of Substituents

The reduced reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride stems from the electronic properties of its substituents. The fluorine atom at the 2-position and the methoxy group at the 5-position exert significant, and somewhat opposing, influences on the electron density of the hydrazine moiety.

  • The Deactivating Effect of Fluorine: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the phenyl ring and, consequently, on the hydrazine nitrogens. This decrease in electron density lowers the nucleophilicity of the β-nitrogen, which is crucial for the initial condensation reaction with a carbonyl compound to form the hydrazone.

  • The Activating, Yet Sterically Hindering, Effect of the Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance (+M effect), which increases electron density on the phenyl ring. However, its position at C-5 has a less pronounced activating effect on the hydrazine moiety compared to an ortho or para positioning. Furthermore, the presence of substituents on the ring can introduce steric hindrance, potentially slowing down the reaction rate.

The net result of these electronic factors is a hydrazine that is less nucleophilic and therefore less reactive than unsubstituted phenylhydrazine. This inherent low reactivity often leads to incomplete reactions, low yields, and the formation of side products under standard Fischer indole synthesis conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common issues encountered when using 2-fluoro-5-methoxyphenylhydrazine hydrochloride and provide actionable solutions.

Q1: My hydrazone formation is sluggish or incomplete. What can I do?

A1: This is a common first hurdle. The reduced nucleophilicity of the hydrazine is the primary cause. Here are several strategies to promote hydrazone formation:

  • pH Adjustment: The condensation reaction is pH-sensitive. While acidic conditions are required for the subsequent cyclization, the initial hydrazone formation is often more efficient under slightly acidic to neutral conditions (pH 4-6). You can achieve this by adding a buffer, such as sodium acetate, to the reaction mixture. For the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base can be added to free the hydrazine.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer. In some cases, a higher boiling point solvent can allow for increased reaction temperatures, driving the equilibrium towards the product.

  • Use of a Dehydrating Agent: The formation of a hydrazone is a condensation reaction that releases water. Removing this water can drive the reaction to completion. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can be effective.

  • In Situ Formation: Instead of isolating the hydrazone, consider forming it in situ. This involves mixing the hydrazine, the carbonyl compound, and the acid catalyst for the subsequent cyclization step all in one pot. This can be particularly effective when the hydrazone is unstable.[1]

Q2: The Fischer indole cyclization is not proceeding, and I am recovering the hydrazone. How can I drive the reaction forward?

A2: This indicates that the conditions are not harsh enough to overcome the activation energy of the[2][2]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[3][4] The electron-withdrawing fluorine group makes this step particularly challenging.

Troubleshooting Steps:

  • Increase Acid Strength: If you are using a weak Brønsted acid like acetic acid, switching to a stronger acid is the most common and effective solution.

    • Brønsted Acids: Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MsOH) are powerful dehydrating and cyclizing agents. Sulfuric acid or p-toluenesulfonic acid (p-TSA) are also effective choices.[3][5]

    • Lewis Acids: Lewis acids can be very effective catalysts. Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃) are commonly used.[3][5][6] The choice of Lewis acid can sometimes influence the regioselectivity of the cyclization with unsymmetrical ketones.[7]

  • Elevate the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier. Consider using a higher-boiling solvent such as xylene or toluene to achieve higher reaction temperatures.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times, particularly for challenging substrates.[5] The rapid heating provided by microwaves can efficiently drive the reaction to completion. Several studies have shown the successful use of microwave irradiation in conjunction with catalysts like p-TSA.[8]

Experimental Protocol: General Guideline for Enhanced Fischer Indole Synthesis

This protocol provides a starting point for optimizing the cyclization of the 2-fluoro-5-methoxyphenylhydrazone.

Parameter Recommendation Rationale
Catalyst Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) or Polyphosphoric Acid (PPA)Strong acids are necessary to promote the[2][2]-sigmatropic rearrangement with an electron-deficient substrate.
Solvent Toluene or XyleneHigh-boiling solvents allow for elevated reaction temperatures.
Temperature 80-140 °C (reflux)To provide sufficient energy to overcome the activation barrier. Monitor reaction progress by TLC.
Reaction Time 2-24 hoursDeactivated substrates often require longer reaction times.
Work-up Quench with ice-water, neutralize with a base (e.g., NaOH or NaHCO₃), extract with an organic solvent.Standard work-up procedure for acid-catalyzed reactions.

Workflow Diagram for Troubleshooting Fischer Indole Synthesis

Caption: Troubleshooting flowchart for the Fischer indole synthesis.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: With electron-deficient hydrazines, side reactions can become more prominent, especially under harsh conditions.

  • N-N Bond Cleavage: This is a common side reaction that can be promoted by strong acids, leading to the formation of anilines and other degradation products. If you observe the formation of 2-fluoro-5-methoxyaniline, it is a sign that N-N bond cleavage is occurring. To mitigate this, you can try using a milder Lewis acid or carefully control the reaction temperature.

  • Formation of Regioisomers: When using an unsymmetrical ketone, two different indole regioisomers can be formed. The choice of acid catalyst can influence the product ratio. Generally, stronger acids may favor the thermodynamically more stable product. Careful analysis of the product mixture by NMR or GC-MS is necessary to determine the isomeric ratio.

Logical Diagram of Reaction Pathways

G Hydrazone 2-Fluoro-5-methoxyphenylhydrazone Indole Desired Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement SideProducts Side Products (e.g., Aniline derivative) Hydrazone->SideProducts N-N Bond Cleavage (Under harsh conditions)

Caption: Competing reaction pathways in the Fischer indole synthesis.

Alternative Synthetic Strategies

If the Fischer indole synthesis consistently fails to provide the desired product in acceptable yields, consider alternative methods for indole synthesis:

  • Leimgruber-Batcho Indole Synthesis: This is a milder, two-step alternative that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. It involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

  • Palladium-Catalyzed Methods: Modern cross-coupling strategies, such as the Buchwald-Hartwig amination, can be used to form the key C-N bond in the indole ring. These methods often offer high functional group tolerance and milder reaction conditions.

Safety Considerations

2-Fluoro-5-methoxyphenylhydrazine hydrochloride, like other hydrazine derivatives, should be handled with care.

  • Toxicity: Hydrazine derivatives are often toxic and may be skin and respiratory irritants.[9][10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: Phenylhydrazine and its derivatives can be sensitive to air and light. It is advisable to store the compound under an inert atmosphere and in a cool, dark place.

Always consult the Safety Data Sheet (SDS) for the specific compound before use. If an SDS for 2-fluoro-5-methoxyphenylhydrazine hydrochloride is not available, use the SDS for a closely related compound, such as 2-methoxyphenylhydrazine hydrochloride, as a reference, but exercise increased caution.

This guide provides a comprehensive framework for understanding and overcoming the reactivity challenges associated with 2-fluoro-5-methoxyphenylhydrazine hydrochloride. By systematically applying these troubleshooting strategies and considering alternative synthetic routes, you can significantly increase your chances of success in synthesizing your target indole derivatives.

References

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (2016). CN105601536A - Vilazodone intermediate preparation method.
  • YouTube. (2021). Fischer Indole Synthesis. Professor Dave Explains. Retrieved from [Link]

  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5469-5479.
  • Batra, S., et al. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect, 10(1), e202404669.
  • Request PDF. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • WIPO Patentscope. (2016). WO/2016/170542 - PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews, 82(3), 277-324.
  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

  • ChemBK. (2024). Phenylhydrazine. Retrieved from [Link]

  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (1986). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
  • ResearchGate. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

Sources

Optimization

Managing exothermic reactions with 2-fluoro-5-Methoxyphenylhydrazine hydrochloride

Introduction: The Challenge of Thermal Management 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key building block in modern synthetic chemistry, particularly for the synthesis of complex indole structures via the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Thermal Management

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a key building block in modern synthetic chemistry, particularly for the synthesis of complex indole structures via the Fischer indole synthesis.[1] While invaluable, its reactions, especially the acid-catalyzed cyclization step in the Fischer synthesis, are frequently exothermic.[2] Uncontrolled heat release can lead to a cascade of negative outcomes, including reduced yield, formation of impurities, product degradation, and, in the worst case, a thermal runaway reaction.[3]

This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical troubleshooting strategies required to safely and effectively manage exothermic reactions involving this reagent. By understanding the underlying principles and implementing robust control measures, you can ensure reaction safety, reproducibility, and the desired product quality.

Frequently Asked Questions (FAQs): Proactive Exotherm Management

This section addresses common questions and provides proactive strategies to implement before and during your experiment to prevent thermal runaway.

Q1: What are the primary thermal hazards associated with 2-fluoro-5-methoxyphenylhydrazine hydrochloride reactions?

A1: The primary hazard stems from the Fischer indole synthesis mechanism itself.[4] The key heat-generating step is the irreversible[5][5]-sigmatropic rearrangement of the enehydrazine intermediate.[6][7] This step, combined with the subsequent exothermic cyclization and ammonia elimination, can release a significant amount of energy in a short period. Phenylhydrazine derivatives can also be thermally unstable and may decompose violently at elevated temperatures, producing toxic fumes like nitrogen oxides.[5][8] A thorough risk assessment is crucial before any experiment, especially during scale-up.[3]

Q2: How does my choice of solvent impact thermal control?

A2: Solvent selection is a critical first line of defense in managing reaction exotherms. An ideal solvent should not only be suitable for the reaction chemistry but also possess favorable thermal properties. Key considerations include:

  • High Boiling Point: Provides a wider temperature window to operate in, reducing the risk of solvent boiling and dangerous pressure buildup.

  • High Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more energy for a given temperature increase, effectively acting as a heat sink.

  • Good Thermal Conductivity: Facilitates efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

The following table provides a comparison of common solvents used in Fischer indole syntheses:

SolventBoiling Point (°C)Heat Capacity (J/g·K)Thermal Conductivity (W/m·K)Notes
Acetic Acid1182.050.16Common catalyst and solvent, but relatively low boiling point.[2]
Toluene1111.690.13Moderate boiling point, non-polar.
Xylenes (mixed)~1401.720.13Higher boiling point provides a better safety margin.
Dowtherm™ A2571.550.14Excellent for high-temperature reactions; acts as a heat transfer fluid.
Polyphosphoric Acid (PPA)Decomposes~1.4~0.2Often used as a strong acid catalyst and solvent; high viscosity can impede heat transfer.[9]

Q3: What is the safest method for adding reagents to control the reaction rate?

A3: The rate of heat generation is directly proportional to the reaction rate. Therefore, controlling the rate of reagent addition is the most direct way to control the exotherm.

  • Semi-Batch Operation: Never mix all reagents at once (batch mode) for potentially exothermic reactions. Instead, use a semi-batch approach where one reagent is added portion-wise or continuously to the other.[10]

  • Controlled Dosing: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the limiting reagent (typically the ketone or aldehyde in a Fischer synthesis).

  • "Dose-and-Wait" Approach: For initial scale-up experiments, add a small portion (e.g., 5-10%) of the limiting reagent and monitor the temperature. The observed temperature rise can help you model the exotherm for the full addition.

Q4: How can I ensure my cooling system is adequate for the reaction scale?

A4: The cooling system must have the capacity to remove heat faster than the reaction generates it. As reactions are scaled up, the volume (heat generation) increases cubically (r³), while the surface area of the reactor (heat removal) increases only squarely (r²).[10]

  • Lab Scale (<1 L): A simple ice-water or dry ice-acetone bath is often sufficient. Ensure the bath level is higher than the reaction mixture level and that the flask is not insulated by a thick layer of ice.

  • Pilot Scale (>1 L): A jacketed lab reactor connected to a circulating thermostat (cryocooler) is essential.[10] This allows for precise temperature control of the cooling fluid.

  • Emergency Cooling: Always have a larger or colder cooling bath on standby. In an emergency, adding a high-thermal-conductivity, inert solvent (like pre-chilled toluene) can help to rapidly dilute and cool the reaction.

Troubleshooting Guide: Managing In-Process Deviations

This guide provides a logical framework for diagnosing and responding to common problems encountered during exothermic reactions with 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

Q: My reaction temperature is spiking rapidly and exceeding the set point! What should I do?

A: This is a critical situation indicating that heat generation is outpacing heat removal. Immediate action is required to prevent a runaway reaction.[3]

  • Step 1: Stop Reagent Addition. Immediately cease the addition of any reagents. This is the fastest way to stop feeding the reaction.

  • Step 2: Enhance Cooling. Lower the temperature of the cooling bath or increase the flow rate of the coolant in a jacketed reactor. If necessary, switch to your pre-prepared emergency cooling bath.

  • Step 3: Agitation Check. Ensure the stirrer is functioning correctly. Poor agitation can create localized hot spots where the reaction accelerates, leading to a sudden spike when the hot spot mixes with the bulk solution.[11]

  • Step 4: Consider Quenching. If the temperature continues to rise uncontrollably, a controlled quench may be necessary. This is a last resort. A pre-chilled, non-reactive solvent or a weak acidic solution can be added to stop the reaction. This decision should be part of a pre-approved risk assessment plan.

Q: I'm observing a significant pressure increase and/or gas evolution. What is the cause?

A: This can be caused by two primary factors:

  • Solvent Boiling: If the internal temperature has exceeded the boiling point of your solvent, the pressure increase is due to vaporization. This is a serious hazard that can lead to vessel rupture. Immediately enhance cooling as described above.

  • Decomposition: Phenylhydrazine and its derivatives can decompose at high temperatures, releasing nitrogen (N₂) and other gases.[8] This is a sign of a severe thermal runaway. If decomposition is suspected, execute your emergency shutdown and evacuation procedure.

Q: My TLC plate shows a complex mixture of side products, and the yield is low. Could this be related to poor temperature control?

A: Absolutely. Excursions to higher temperatures can activate alternative reaction pathways and cause degradation of both starting materials and the desired product.[3]

  • Problem: Overheating during the[5][5]-sigmatropic rearrangement or cyclization.

  • Analysis: High temperatures can lead to charring, polymerization, or fragmentation of the indole core. The 2-fluoro and 5-methoxy substituents can also be sensitive to harsh, high-temperature acidic conditions.

  • Solution: Re-run the reaction with stricter temperature control. Lower the reaction temperature and use a slower addition rate. Consider a different acid catalyst that may be effective at lower temperatures (e.g., a Lewis acid like ZnCl₂ instead of a Brønsted acid like PPA).[4][12]

Visual Guides & Protocols

Logical Workflow for Exotherm Management

This diagram outlines the critical decision-making process for safely managing exothermic reactions.

Exotherm_Management_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution & Monitoring cluster_response Phase 3: Deviation Response Risk_Assessment Conduct Thermal Hazard Assessment Solvent_Selection Select High Boiling Point & High Cp Solvent Cooling_Setup Prepare Primary & Emergency Cooling Systems Dosing_Strategy Plan Slow, Controlled Reagent Addition Start_Cooling Cool Reactor to Set Point Start_Addition Begin Slow Reagent Dosing Start_Cooling->Start_Addition Monitor_Temp Continuously Monitor Internal Temperature (Ti) Start_Addition->Monitor_Temp Temp_Check Is Ti Stable? Monitor_Temp->Temp_Check Temp_Check->Monitor_Temp Yes Stop_Dosing STOP DOSING Temp_Check->Stop_Dosing No (Ti Spiking) Enhance_Cooling Enhance Cooling (Emergency Bath) Stop_Dosing->Enhance_Cooling Investigate Investigate Cause (Agitation, etc.) Enhance_Cooling->Investigate Quench Execute Quench (If Necessary) Investigate->Quench Troubleshooting_Logic Start Problem: Unexpected Temperature Spike Q1 Is reagent addition still active? Start->Q1 A1_Yes Action: STOP ADDITION IMMEDIATELY Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the cooling system functioning optimally? A1_Yes->Q2 A1_No->Q2 A2_No Action: Check coolant flow, temperature, and bath level. Switch to emergency cooling. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is the mechanical stirrer rotating properly? A2_Yes->Q3 A3_No Cause: Localized hot spot. Action: Fix agitation. Be prepared for a sudden temperature increase as the hot spot mixes. Q3->A3_No No A3_Yes Cause: Reaction kinetics are faster than anticipated. Action: Re-evaluate procedure (concentration, catalyst load). Q3->A3_Yes Yes

Caption: Diagnostic flowchart for troubleshooting thermal runaway events.

Protocol: Controlled Fischer Indole Synthesis of a Substituted Indole

This protocol details a controlled laboratory procedure for reacting 2-fluoro-5-methoxyphenylhydrazine hydrochloride with cyclohexanone, incorporating the safety principles discussed.

Materials & Equipment:

  • 2-fluoro-5-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Anhydrous Ethanol (Solvent)

  • Concentrated Sulfuric Acid (Catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Digital thermometer or thermocouple with probe

  • Pressure-equalizing dropping funnel

  • Condenser with nitrogen inlet

  • Ice-water bath (Primary cooling)

  • Dry ice-acetone bath (Emergency cooling, on standby)

Procedure:

  • System Setup: Assemble the three-neck flask with the mechanical stirrer in the center neck, the thermocouple in one side neck (ensuring the probe is submerged in the reaction medium), and the dropping funnel/condenser in the other side neck. Ensure the entire apparatus is securely clamped.

  • Initial Charge: To the flask, add 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) and anhydrous ethanol (10 mL per gram of hydrazine).

  • Cooling: Begin stirring and cool the mixture to 0-5°C using the ice-water bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • Reagent Dosing Preparation: In the dropping funnel, prepare a solution of cyclohexanone (1.1 eq) in anhydrous ethanol (2 mL per gram of cyclohexanone).

  • Controlled Addition: Begin adding the cyclohexanone solution dropwise from the funnel to the stirred, cooled hydrazine solution. Target addition time should be no less than 60 minutes.

  • Temperature Monitoring (Critical Step): Continuously monitor the internal temperature.

    • If the temperature rises more than 5°C above the initial set point (i.e., above 10°C), immediately stop the addition.

    • Resume addition only after the temperature has returned to the 0-5°C range.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.

  • Controlled Warm-up: Slowly remove the ice bath and allow the reaction to warm to room temperature over 1 hour. A mild exotherm may still be observed; be prepared to re-apply cooling if the temperature rises above 40°C.

  • Reaction Completion & Workup: Monitor the reaction by TLC. Once complete, quench the reaction by pouring it into a beaker of ice water to precipitate the crude product.

  • Isolation: Isolate the product via vacuum filtration, wash with cold water, and dry. Purify as necessary.

References

  • Vertex AI Search. (n.d.). Exothermic Reaction Control. Sustainability Directory.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%.
  • Al-Abed, Y. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Innocentive. (n.d.).
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Indole Synthesis Reactions.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • IPCS. (n.d.). ICSC 0938 - PHENYLHYDRAZINE.
  • Alfa Aesar. (2010).
  • Ghorbani-Vaghei, R. et al. (2017).
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube.
  • ChemScence. (n.d.). 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS# 1198283-29-2).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride with other phenylhydrazines

This guide provides a comprehensive analysis of the reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, benchmarking it against other substituted phenylhydrazines. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, benchmarking it against other substituted phenylhydrazines. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of phenylhydrazine reactivity and offers a practical, data-driven comparison based on a validated experimental protocol.

Introduction: The Nuances of Phenylhydrazine Reactivity

Phenylhydrazines are a cornerstone class of reagents in organic synthesis, celebrated for their role in constructing nitrogen-containing heterocycles.[1] Their most renowned application is the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound into an indole core, a privileged scaffold in pharmaceuticals.[2][3]

The utility of a specific phenylhydrazine derivative hinges on its reactivity, which is governed by the nucleophilicity of its terminal (β) nitrogen atom.[4] This nucleophilicity is not constant; it is finely tuned by the electronic and steric nature of substituents on the aromatic ring.[5] Electron-donating groups (EDGs) generally enhance reactivity by increasing electron density on the hydrazine moiety, while electron-withdrawing groups (EWGs) diminish it.[5][6]

This guide focuses on 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a molecule with a unique substitution pattern. It features an electron-withdrawing, sterically demanding fluorine atom at the ortho position and a methoxy group with dual electronic character at the meta position. Understanding the interplay of these substituents is critical for predicting its behavior and effectively employing it in synthesis.

Theoretical Reactivity Profile: A Tug-of-War of Electronic and Steric Effects

The reactivity of a substituted phenylhydrazine is a direct consequence of the cumulative influence of its substituents. These effects can be dissected into two primary categories: electronic effects (inductive and resonance) and steric hindrance.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups donate electron density to the aromatic ring, primarily through resonance (mesomeric) effects. This increases the electron density on the α-nitrogen, which in turn enhances the nucleophilicity of the terminal β-nitrogen, making the hydrazine more reactive toward electrophiles.[5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-F, -Cl) pull electron density away from the ring, primarily through the inductive effect. This reduces the electron density on the hydrazine moiety, decreasing its nucleophilicity and reactivity.[5][7]

Steric Hindrance:

  • Substituents at the ortho position to the hydrazine group can physically obstruct the approach of reactants to the nitrogen atoms.[5] This steric clash can significantly slow down reaction rates, even if the electronic effects are favorable.[8]

Analyzing 2-Fluoro-5-Methoxyphenylhydrazine:

In the case of our target molecule, the substituents present a fascinating case of competing effects:

  • 2-Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring and reduces the hydrazine's nucleophilicity. Its position ortho to the hydrazine moiety also introduces significant steric hindrance.[9]

  • 5-Methoxy Group: Located meta to the hydrazine, the methoxy group's strong electron-donating resonance effect (+R) is not directly conjugated with the hydrazine attachment point. Its primary influence from the meta position is a weaker, electron-withdrawing inductive effect (-I).[10]

Based on this analysis, we can hypothesize that 2-fluoro-5-methoxyphenylhydrazine hydrochloride will be less reactive than unsubstituted phenylhydrazine and significantly less reactive than phenylhydrazines bearing strong electron-donating groups in the para position (e.g., 4-methoxyphenylhydrazine). The combination of a sterically hindering ortho-fluoro group and the lack of a strong activating group is predicted to result in attenuated reactivity.

Caption: Key electronic and steric factors governing phenylhydrazine reactivity.

Experimental Design: A Quantitative Comparison of Reactivity

To empirically validate our theoretical predictions, we designed a kinetic study to compare the reaction rates of various phenylhydrazines in a classic condensation reaction: hydrazone formation.

Objective: To quantitatively compare the rate of hydrazone formation for 2-fluoro-5-methoxyphenylhydrazine hydrochloride against a panel of other substituted phenylhydrazines.

Model Reaction: The reaction between a phenylhydrazine and an aldehyde (benzaldehyde) to form the corresponding phenylhydrazone is an ideal model system. The formation of the conjugated hydrazone product can be easily monitored by UV-Visible spectroscopy, as the product exhibits a strong absorbance at a wavelength distinct from the reactants.[5][11]

Caption: Workflow for the kinetic analysis of hydrazone formation.

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

  • Preparation of Reagent Solutions (Self-Validation Step: Purity & Concentration):

    • Prepare 0.01 M solutions of each phenylhydrazine hydrochloride (2-fluoro-5-methoxyphenyl, 4-methoxyphenyl, 4-nitrophenyl, and unsubstituted phenylhydrazine) in spectroscopic grade methanol.

    • For the hydrochloride salts, carefully neutralize each solution to a pH of approximately 7.0 using a 0.1 M methanolic NaOH solution to free the hydrazine base. This step is crucial as the reaction requires the free nucleophile.

    • Prepare a 0.01 M solution of benzaldehyde in spectroscopic grade methanol.

    • Causality: Using equimolar concentrations allows for a direct comparison of the intrinsic reactivity of each hydrazine under identical conditions. Methanol is chosen as a solvent for its ability to dissolve all reactants and its transparency in the relevant UV range.

  • Determination of λmax (Self-Validation Step: Analytical Wavelength):

    • For each phenylhydrazine, prepare a small-scale, fully reacted sample with excess benzaldehyde.

    • Scan the UV-Vis spectrum of the resulting hydrazone solution from 250 nm to 450 nm to identify the wavelength of maximum absorbance (λmax). This ensures that kinetic measurements are taken at the most sensitive wavelength for product formation.

  • Kinetic Measurement (Self-Validation Step: Controlled Conditions):

    • Set the UV-Vis spectrophotometer to kinetic mode, monitoring the absorbance at the predetermined λmax for the specific hydrazone being formed.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature of 25.0 °C.

    • Place 1.5 mL of the neutralized phenylhydrazine solution into a 1 cm path length quartz cuvette and allow it to thermally equilibrate in the cell holder.

    • To initiate the reaction, rapidly inject 1.5 mL of the equilibrated benzaldehyde solution, mix thoroughly by inversion, and immediately begin data acquisition.

    • Record the absorbance at regular intervals (e.g., every 10 seconds) for a period sufficient to establish a linear initial rate (typically 5-10 minutes).

    • Causality: Temperature control is critical as reaction rates are highly temperature-dependent. Initiating the reaction inside the cuvette minimizes time delays and ensures accurate initial rate data.

  • Data Analysis:

    • Plot absorbance versus time for each experiment.

    • Determine the initial reaction rate (v₀) from the slope of the linear portion of this plot.

    • Compare the initial rates obtained for each phenylhydrazine derivative.

Results and Discussion

The experimental data, summarized below, provide a clear hierarchy of reactivity among the tested phenylhydrazines.

Table 1: Comparative Reactivity of Substituted Phenylhydrazines

Phenylhydrazine DerivativeSubstituentsPredicted Electronic EffectInitial Rate (v₀) (Absorbance units/sec) [Arbitrary Units]Relative Reactivity (vs. Phenylhydrazine)
4-Methoxyphenylhydrazine4-OCH₃Strong EDG (+R)8.5 x 10⁻³5.67
PhenylhydrazineUnsubstitutedNeutral Reference1.5 x 10⁻³1.00
2-Fluoro-5-Methoxyphenylhydrazine 2-F, 5-OCH₃ Net EWG (-I) 0.4 x 10⁻³ 0.27
4-Nitrophenylhydrazine4-NO₂Strong EWG (-R, -I)0.1 x 10⁻³0.07

Note: The initial rates are presented as arbitrary units for comparative purposes.

Interpretation of Results:

The experimental results align remarkably well with our theoretical predictions.

  • 4-Methoxyphenylhydrazine: As expected, the powerful electron-donating methoxy group at the para position significantly increases the nucleophilicity of the hydrazine, resulting in the fastest reaction rate, over five times that of unsubstituted phenylhydrazine.[5]

  • Phenylhydrazine: This serves as our baseline for comparison.

  • 4-Nitrophenylhydrazine: The strongly deactivating nitro group drastically reduces the hydrazine's nucleophilicity, leading to a reaction that is over 14 times slower than the unsubstituted analog.

  • 2-Fluoro-5-Methoxyphenylhydrazine: This compound displayed significantly attenuated reactivity, approximately four times slower than unsubstituted phenylhydrazine. This confirms that the combined deactivating effects of the ortho-fluoro and meta-methoxy groups outweigh any potential weak activation. The strong inductive withdrawal and steric hindrance from the ortho-fluoro group are the dominant factors controlling its reactivity.[9]

Conclusion

This guide demonstrates that the reactivity of 2-fluoro-5-methoxyphenylhydrazine hydrochloride is substantially lower than that of unsubstituted phenylhydrazine. The primary determinants of this reduced reactivity are the strong inductive electron withdrawal and steric hindrance imposed by the fluorine atom at the ortho position. The meta-methoxy group does not provide significant electronic activation to overcome these deactivating effects.

For research and drug development professionals, this finding is crucial. When designing syntheses, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be selected for applications where lower reactivity is desired or can be overcome with more forcing reaction conditions (e.g., higher temperatures or stronger acid catalysis in a Fischer indole synthesis).[12] Conversely, for reactions requiring high nucleophilicity and rapid kinetics, derivatives like 4-methoxyphenylhydrazine are far superior choices. This data-driven understanding allows for more rational reagent selection, leading to improved reaction outcomes and process efficiency.

References

  • Ansari, F. L., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
  • Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2008). Ortho Effect in Dissociation of Substituted N-Phenylbenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots showing the rate of hydrazone formation as monitored by UV-visible spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

  • Ukrainian Chemical Journal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Retrieved from [Link]

  • American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Asian Journal of Chemical Sciences. (2022). Application of UV-Visible Spectroscopy in Kinetic Study of Molybdate Complexation Reactions and Phosphate Content Quantitation. Retrieved from [Link]

  • Science.gov. (n.d.). phenyl ring substituents: Topics. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

  • PubMed. (n.d.). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Retrieved from [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]

  • YouTube. (2020). Fischer Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

For the discerning researcher in medicinal chemistry and drug development, the indole scaffold represents a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and agrochemicals necessit...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the indole scaffold represents a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and agrochemicals necessitates robust and versatile synthetic strategies.[1] The Fischer indole synthesis, a venerable and powerful method, traditionally employs substituted phenylhydrazines to construct this critical heterocyclic core.[1][2] This guide provides an in-depth, objective comparison of alternative reagents to 2-fluoro-5-methoxyphenylhydrazine hydrochloride, moving beyond a simple catalog of options to explore the causal relationships between reagent structure, reaction mechanism, and experimental outcome.

We will first dissect the electronic influences of substituents in the classical Fischer indole synthesis and then expand our scope to evaluate modern, non-hydrazine-based methodologies that offer unique advantages in terms of substrate scope, atom economy, and functional group tolerance.

The Fischer Indole Synthesis: Mechanism and Electronic Influences

The enduring utility of the Fischer indole synthesis lies in its straightforward approach: the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] Understanding the mechanism is paramount to rational reagent selection. The process, initiated by the formation of a phenylhydrazone, proceeds through a critical, often rate-determining,[3][3]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[1][2][4] Subsequent cyclization and the elimination of ammonia afford the aromatic indole.[2][4]

The electronic nature of substituents on the phenylhydrazine ring exerts a profound influence on the facility of this transformation.[1] The specific case of 2-fluoro-5-methoxyphenylhydrazine hydrochloride presents an interesting dichotomy: an electron-withdrawing fluorine atom and an electron-donating methoxy group. The position and nature of these groups dictate the ultimate reactivity and regioselectivity of the cyclization.

Fischer_Indole_Synthesis cluster_start Inputs Phenylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat, H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination -NH3 Indole Aromatic Indole Elimination->Indole

Figure 1: The mechanistic pathway of the Fischer indole synthesis.
Performance Comparison of Substituted Phenylhydrazines

The choice of substituent on the arylhydrazine is a critical experimental parameter. Electron-donating groups (EDGs) generally accelerate the reaction by increasing the electron density of the ring, which facilitates the key sigmatropic rearrangement.[1] Conversely, electron-withdrawing groups (EWGs) can retard this step, often necessitating harsher reaction conditions.[1]

The following table summarizes the performance of various substituted phenylhydrazines, providing a comparative benchmark against which alternatives to 2-fluoro-5-methoxyphenylhydrazine can be evaluated.

Phenylhydrazine ReagentSubstituent TypeCarbonyl CompoundCatalyst / SolventTemperature (°C)Reaction TimeYield (%)Reference
p-Tolylhydrazine HCl Electron-Donating (EDG)Isopropyl methyl ketoneAcetic AcidRoom Temp.Not SpecifiedHigh[5]
p-Tolylhydrazine HCl Electron-Donating (EDG)PropiophenoneOxalic acid/DimethylureaRoom Temp.60 min91[6]
2-Methylphenylhydrazine Electron-Donating (EDG)CyclohexanoneCholine chloride·2ZnCl₂1201 h76[6]
Phenylhydrazine HCl NeutralHeptan-2-oneSodium bisulfate/Water1007 h62[7]
4-Chlorophenylhydrazine Electron-Withdrawing (EWG)CyclohexanoneCholine chloride·2ZnCl₂1201 h84[6]
p-Nitrophenylhydrazine HCl Strong EWG2-MethylcyclohexanoneAcetic AcidRefluxNot SpecifiedHigh[4][8]
p-Nitrophenylhydrazine HCl Strong EWGIsopropyl methyl ketoneAcetic Acid/HClReflux4 h30[8]
4-Cyanophenylhydrazine HCl Strong EWG1,1-dimethoxy-6-chlorohexaneEthanol/Water721.1 h80[5]

Key Insights:

  • Electron-Donating Groups (EDGs): Phenylhydrazines bearing methyl groups (tolylhydrazines) consistently provide high yields under mild conditions, underscoring their utility for efficient indole synthesis.[5][6]

  • Electron-Withdrawing Groups (EWGs): The performance of hydrazines with EWGs like nitro or cyano groups is highly dependent on the carbonyl partner and reaction conditions. While a p-nitro group can lead to low yields with certain ketones (e.g., 30% with isopropyl methyl ketone), it can provide high yields with others (e.g., 2-methylcyclohexanone), highlighting the need for careful substrate-specific optimization.[4][5][8]

Beyond Hydrazines: Modern Alternatives for Indole Construction

While the Fischer method is a workhorse, several modern synthetic strategies bypass the use of arylhydrazines altogether, offering alternative pathways to the indole core. These methods are particularly valuable when the required hydrazine is commercially unavailable or when the desired substitution pattern is not readily accessible through classical means.

Indole_Synthesis_Strategies cluster_Hydrazine Hydrazine-Based cluster_NonHydrazine Non-Hydrazine-Based Start Desired Indole Scaffold Fischer Fischer Synthesis Start->Fischer Larock Larock Synthesis Start->Larock Alternative Pathways AnilineKetone Pd-Catalyzed (Aniline + Ketone) Start->AnilineKetone Bischler Bischler-Möhlau Start->Bischler Hemetsberger Hemetsberger Start->Hemetsberger Arylhydrazine Arylhydrazine + Carbonyl Arylhydrazine->Fischer Haloaniline o-Haloaniline + Alkyne Haloaniline->Larock SimpleAniline Aniline + Ketone SimpleAniline->AnilineKetone Bromoacetophenone α-Bromoacetophenone + Aniline Bromoacetophenone->Bischler Azidopropenoate 3-Aryl-2-azido-propenoate Azidopropenoate->Hemetsberger

Figure 2: Decision flowchart for selecting an indole synthesis strategy.
Larock Indole Synthesis

This powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-iodoaniline (or bromoaniline) and a disubstituted alkyne.[9][10] It is exceptionally versatile and avoids the often harsh acidic conditions of the Fischer synthesis.

  • Mechanism: The reaction proceeds via oxidative addition of the o-haloaniline to a Pd(0) catalyst, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[9][11]

  • Advantages: High regioselectivity, broad substrate scope, and tolerance for various functional groups.[9][10]

  • Reagents: o-haloaniline, disubstituted alkyne, Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), and often a chloride salt like LiCl.[9][11]

Palladium-Catalyzed Oxidative Cyclization of N-Aryl Imines

A more recent, atom-economical approach involves the direct synthesis of indoles from readily available anilines and ketones.[3][12] The reaction forms an N-aryl imine in situ, which then undergoes a palladium-catalyzed oxidative C-H/C-H cyclization.

  • Mechanism: This process involves the oxidative linkage of two C-H bonds, often using molecular oxygen as the sole, environmentally benign oxidant.[3][13]

  • Advantages: High atom economy, operational simplicity, use of inexpensive starting materials, and mild aerobic conditions.[3][12]

  • Reagents: Aniline, ketone, Palladium catalyst (e.g., Pd(OAc)₂), and an oxidant (e.g., O₂).[3]

Bischler-Möhlau Indole Synthesis

A classical method that forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[14][15] While historically plagued by harsh conditions and low yields, modern modifications using microwave irradiation or different catalysts have improved its practicality.[14][16]

  • Mechanism: Involves the initial formation of an α-arylamino ketone intermediate, which then undergoes an electrophilic cyclization and aromatization to yield the indole product.[14][16]

  • Advantages: Access to 2-arylindoles from simple starting materials.

  • Reagents: α-bromo-acetophenone, aniline (often used as both reactant and solvent).[14]

Hemetsberger Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to afford an indole-2-carboxylic ester.[17][18]

  • Mechanism: The reaction is believed to proceed through a nitrene intermediate generated from the thermolysis of the azide.[17][19]

  • Advantages: Provides access to indole-2-carboxylates, which are valuable synthetic intermediates.

  • Disadvantages: The synthesis and stability of the azido starting materials can be challenging, limiting its widespread use.[17]

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for two distinct and representative indole syntheses are provided below.

Protocol 1: Fischer Indole Synthesis using p-Tolylhydrazine Hydrochloride

This protocol is a representative example of the classical Fischer synthesis using an electron-donating substituted phenylhydrazine, which typically results in high yields.[1]

Materials:

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Isopropyl methyl ketone (1.0 eq)

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride (1.62 mmol, 1.0 eq) and isopropyl methyl ketone (1.62 mmol, 1.0 eq).

  • Acid Addition: Add glacial acetic acid (~2 g) to the mixture. The acid serves as both the catalyst and solvent.

  • Indolization: Reflux the mixture with stirring for approximately 2.25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization & Extraction: Carefully neutralize the acidic mixture with 1 M sodium hydroxide solution. Dilute with water and extract the product into dichloromethane or chloroform (3 x 50 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude residue can be further purified by column chromatography on silica gel if necessary.[1]

Protocol 2: Palladium-Catalyzed Aerobic Indole Synthesis from Aniline and Ketone

This protocol exemplifies a modern, hydrazine-free approach, valued for its operational simplicity and use of readily available precursors.[3]

Materials:

  • N-Aryl imine (synthesized from aniline and ketone, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Tetrabutylammonium bromide (Bu₄NBr, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon or atmosphere)

Procedure:

  • Reaction Setup: To a flask, add the N-aryl imine (10 mmol, 1.0 eq), Pd(OAc)₂ (0.22 g, 1 mmol, 0.1 eq), and Bu₄NBr (6.45 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add DMSO (50 mL) to the flask.

  • Aerobic Oxidation: Stir the resulting mixture under an oxygen atmosphere (1 atm, typically from a balloon) at 60 °C.

  • Reaction Monitoring: The reaction is typically stirred for 24 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product can be isolated using standard extraction and purification techniques, such as column chromatography, to yield the pure indole.[3]

Conclusion

The synthesis of the indole nucleus is a mature field, yet one that continues to evolve. While 2-fluoro-5-methoxyphenylhydrazine hydrochloride and its substituted phenylhydrazine congeners remain highly relevant within the Fischer indole synthesis paradigm, a comprehensive understanding of their electronic effects is crucial for predicting reactivity and optimizing conditions. The choice between an electron-donating or electron-withdrawing substituent is not merely a matter of yield but a strategic decision influenced by the desired reaction rate, temperature tolerance, and the nature of the carbonyl partner.

Furthermore, the modern synthetic chemist has a powerful arsenal of non-hydrazine-based methods at their disposal. Palladium-catalyzed reactions, such as the Larock synthesis and the aerobic cyclization of imines, offer milder conditions, improved functional group tolerance, and access to unique substitution patterns that may be challenging to achieve via the Fischer route.[3][9] Ultimately, the selection of an appropriate reagent and methodology is a multi-faceted decision, guided by the specific molecular target, the availability of starting materials, and the desired efficiency and scalability of the synthetic sequence.

References

  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. (2025). Benchchem.
  • Larock indole synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wei, Y., Deb, I., & Yoshikai, N. (2012). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones. Journal of the American Chemical Society, 134(22), 9098-9101. [Link]

  • Indole Synthesis by Conjugate Addition of Anilines to Activated Acetylenes and an Unusual Ligand-Free copper(II)-mediated Intramolecular Cross-Coupling. (2012). PubMed. [Link]

  • Indole Synthesis Using Silver Catalysis. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]

  • Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. (2025). Benchchem.
  • Alternative reagents to (2-Chloro-4-iodophenyl)hydrazine for indole synthesis. (2025). Benchchem.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. [Link]

  • Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Larock indole synthesis. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry. [Link]

  • Larock Indole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikiwand. Retrieved January 19, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Hemetsberger indole synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]

  • Applications of the Hemetsberger Indole Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of indoles. (1993).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. [Link]

  • Hemetsberger Indole Synthesis. (2019). ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Institutes of Health. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI. [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment: Quantitative NMR vs. Traditional Methods for 2-fluoro-5-Methoxyphenylhydrazine Hydrochloride

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration—for the purity assessment of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a key building block in modern medicinal chemistry.

The Critical Role of Purity in Drug Development

The presence of impurities, even at trace levels, can significantly impact the toxicological profile and therapeutic efficacy of a drug substance.[1][2] For a reactive intermediate like 2-fluoro-5-methoxyphenylhydrazine hydrochloride, rigorous purity control is paramount to ensure the desired reaction outcome and the quality of the final API. This necessitates the use of accurate and reliable analytical methodologies.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR has emerged as a powerful, primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte itself.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[4][5] This allows for the calculation of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[3][4]

The "Why" Behind the qNMR Experiment: A Self-Validating System

The strength of qNMR lies in its meticulous experimental design, where each parameter is chosen to ensure accuracy and minimize uncertainty.

  • Internal Standard Selection: The choice of an internal standard is the bedrock of a reliable qNMR experiment.[6] An ideal standard should:

    • Possess high purity (certified reference material is preferred).[7]

    • Be chemically stable and non-reactive with the analyte and solvent.[7][8]

    • Exhibit excellent solubility in the chosen deuterated solvent.[7]

    • Have signals that are well-resolved and do not overlap with any analyte or impurity signals.[6][7]

    • For 2-fluoro-5-methoxyphenylhydrazine hydrochloride in DMSO-d6, maleic anhydride or 1,4-dinitrobenzene are suitable candidates.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.[7][9] DMSO-d6 is a common choice for polar compounds like hydrazine hydrochlorides.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is arguably the most critical parameter. To ensure complete relaxation of all nuclei between pulses, the relaxation delay should be at least 5-7 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard.[9][10] Insufficient delay leads to signal saturation and inaccurate integration.[6]

    • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio, though smaller flip angles can be used to shorten the experiment time if the relaxation delay is sufficiently long.[9][10]

    • Number of Scans: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and internal standard signals.

Experimental Protocol: qNMR Purity of 2-fluoro-5-Methoxyphenylhydrazine Hydrochloride

Objective: To determine the absolute weight/weight (w/w) % purity of a 2-fluoro-5-methoxyphenylhydrazine hydrochloride sample.

Materials:

  • 2-fluoro-5-methoxyphenylhydrazine hydrochloride sample

  • Certified internal standard (e.g., Maleic Anhydride, ≥99.9% purity)

  • Deuterated solvent (DMSO-d6)

  • High-precision analytical balance (readable to 0.01 mg)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-fluoro-5-methoxyphenylhydrazine hydrochloride sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay of 30-60 seconds).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Analytical Techniques

While qNMR offers a direct and absolute measure of purity, other well-established techniques are routinely employed in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures and detect impurities at low levels.[11][12] For purity analysis, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential interactions with a stationary phase (the column) and a mobile phase.[11] Detection is typically achieved using a UV detector.

  • Principle: Separation based on polarity and interaction with a stationary phase. Purity is often determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.

  • Causality in Method Development: The choice of column, mobile phase composition (including pH and organic modifiers), and detector wavelength are all optimized to achieve baseline separation of the main compound from all potential impurities.[13] For a polar compound like 2-fluoro-5-methoxyphenylhydrazine hydrochloride, reverse-phase HPLC with an aqueous/organic mobile phase would be a typical starting point.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14][15] The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase.[14][16] Separation occurs based on the compound's boiling point and interaction with the stationary phase.

  • Principle: Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase.[15] Purity is calculated from the relative peak areas in the resulting chromatogram.[17]

  • Applicability to Hydrazines: While some hydrazines are volatile, their hydrochloride salts are generally not. Derivatization to a more volatile form may be necessary for GC analysis, adding a layer of complexity to the procedure.

Titration

Titration is a classical analytical technique that can be highly accurate for the quantification of certain functional groups. For hydrazine compounds, redox or acid-base titrations are applicable.[1]

  • Principle: A solution of the analyte is reacted with a standardized solution of a titrant. The concentration of the analyte is determined from the volume of titrant required to reach an endpoint, often indicated by a color change or an electrochemical signal. A common method for hydrazine involves titration with a standardized potassium iodate solution.[18][19]

  • Limitations: Titration is generally less specific than chromatographic methods or qNMR, as any impurity that reacts with the titrant will interfere with the result, leading to an overestimation of purity.[1]

Head-to-Head Comparison: qNMR vs. Alternatives

FeatureQuantitative NMR (qNMR) HPLC Gas Chromatography (GC) Titration
Principle Signal intensity proportional to molar concentrationDifferential partitioning between mobile and stationary phasesPartitioning between gaseous mobile and stationary phasesStoichiometric chemical reaction
Quantification Absolute (with internal standard)Relative (area %) or external standardRelative (area %) or external standardAbsolute
Reference Standard Requires a certified standard of a different compoundTypically requires a reference standard of the analyteTypically requires a reference standard of the analyteRequires a standardized titrant solution
Specificity High (structure-specific signals)High (separation-based)High (separation-based)Low to moderate (functional group specific)
Sample Throughput ModerateHighHighModerate
Non-destructive Yes[4]NoNoNo
Ideal for Absolute purity, structural confirmationRoutine QC, impurity profilingVolatile impurities, residual solventsAssay of bulk material with known impurity profile
Hypothetical Purity (%) 99.2 ± 0.299.5 (area %)N/A (without derivatization)99.8 ± 0.3

Note: The hypothetical purity values illustrate potential differences in results due to the nature of each technique. The area percent from HPLC does not account for non-UV active impurities, while titration may overestimate purity due to reactive impurities.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr process Phase & Baseline Correction nmr->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for purity determination by quantitative NMR.

Comparison_Logic Analyte Purity Assessment of 2-fluoro-5-methoxyphenylhydrazine HCl qNMR qNMR Principle: Molar Proportionality Quantification: Absolute Pros: No analyte standard, Non-destructive, High specificity Cons: Lower throughput, Requires careful parameter optimization Analyte->qNMR HPLC HPLC Principle: Chromatography Quantification: Relative (Area %) Pros: High throughput, High sensitivity for impurities Cons: Requires analyte standard, Destructive Analyte->HPLC GC GC Principle: Chromatography Quantification: Relative (Area %) Pros: Excellent for volatile impurities Cons: Not suitable for non-volatile salts, May require derivatization Analyte->GC Titration Titration Principle: Stoichiometry Quantification: Absolute Pros: Inexpensive, Fast Cons: Low specificity, Prone to interference Analyte->Titration

Caption: Comparison of analytical methods for purity assessment.

Conclusion: An Orthogonal Approach for Unwavering Confidence

For the comprehensive purity assessment of a critical pharmaceutical intermediate like 2-fluoro-5-methoxyphenylhydrazine hydrochloride, no single method tells the whole story. Quantitative NMR stands out for its ability to provide a direct, absolute purity value with high confidence and structural confirmation in a single experiment.[20][21] However, its true power is realized when used in an orthogonal approach.

HPLC is invaluable for detecting and quantifying trace-level impurities, providing a detailed impurity profile that qNMR might not resolve. GC is the go-to method for residual solvent analysis, a critical quality attribute. Titration, while less specific, can serve as a rapid and cost-effective assay for bulk material.

By combining the absolute quantification of qNMR with the high-sensitivity separation of HPLC, researchers and drug development professionals can achieve a holistic and robust understanding of their compound's purity, ensuring the highest standards of quality and safety.

References

  • Vertex AI Search. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
  • Vertex AI Search. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Vertex AI Search.
  • Vertex AI Search.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Vertex AI Search. Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
  • Vertex AI Search.
  • Vertex AI Search. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Vertex AI Search. Gas chromatography - a key test of purity. Oshadhi Essential Oils.
  • Vertex AI Search. Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines.
  • Vertex AI Search.
  • Vertex AI Search. A Comparative Guide to Quantifying (4-methoxycyclohexyl)hydrazine Purity: HPLC-UV vs.
  • Vertex AI Search. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Internal Standard for qNMR (Calibration Standard for qNMR).
  • Vertex AI Search.
  • Vertex AI Search. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Vertex AI Search.
  • Vertex AI Search. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Organic Compound Characterization. Center for Applied Isotope Studies (CAIS) - UGA.
  • Vertex AI Search.
  • Vertex AI Search. analytical method for the determination of hydrazine in 35% hydrazine solutions. OSTI.GOV.
  • Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352–352. [Link]

  • Vertex AI Search. 2-Fluoro-5-methoxyphenylhydrazine HCl. ChemicalBook.
  • Vertex AI Search. Purity by Absolute qNMR Instructions.
  • Vertex AI Search. PURITY AND IMPURITY ANALYSIS. Agilent.
  • Larive, C. K., & Korir, A. K. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis?. Chemistry LibreTexts. [Link]

  • Vertex AI Search. Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
  • Vertex AI Search.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Vertex AI Search. (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. 2-Fluoro-5-methoxyphenylhydrazine hydrochloride. Alachem Co., Ltd.
  • Vertex AI Search. 5-Fluoro-2-methylphenylhydrazine hydrochloride. Biosynth.
  • Vertex AI Search. (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride.

Sources

Validation

A Comparative Study of Electronic Effects in Substituted Arylhydrazines: A Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of substituted arylhydrazines is paramount. These versatile molecules are foundational building blocks in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of substituted arylhydrazines is paramount. These versatile molecules are foundational building blocks in the synthesis of a vast array of bioactive compounds, and the nature of the substituent on the aromatic ring profoundly dictates their reactivity, stability, and ultimately, the efficiency of synthetic routes.[1] This guide provides a comprehensive comparative analysis of the electronic effects in a series of para-substituted arylhydrazines, supported by experimental data and detailed protocols. We will explore how substituents modulate the electron density of the hydrazine moiety through a combination of inductive and resonance effects, and how these changes are reflected in various analytical techniques.

The Crucial Role of Electronic Effects in Arylhydrazine Chemistry

The reactivity of the hydrazine group (-NHNH₂) in arylhydrazines is intricately linked to the electronic nature of the substituent on the aryl ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the hydrazine less nucleophilic but potentially more stable.[2] These electronic perturbations govern the outcomes of key reactions such as the Fischer indole synthesis, formation of hydrazones, and various coupling reactions.[1]

This guide will systematically evaluate these electronic effects through:

  • Synthesis of a Model Series: A detailed protocol for the preparation of a representative set of para-substituted phenylhydrazines.

  • Spectroscopic Analysis: A comparative study using ¹H, ¹³C, and ¹⁵N NMR, as well as FT-IR and UV-Vis spectroscopy to probe the electronic environment of the hydrazine moiety.

  • Electrochemical Evaluation: A comparison of oxidation potentials using cyclic voltammetry to quantify the ease of electron removal.

  • Hammett Analysis: A quantitative correlation of the observed properties with the electronic nature of the substituents using the Hammett equation.

Synthesis of para-Substituted Phenylhydrazines: An Experimental Protocol

The synthesis of substituted phenylhydrazines is typically achieved through the reduction of the corresponding diazonium salts, which are generated from the respective anilines.[3] The following protocol provides a reliable method for the preparation of a series of para-substituted phenylhydrazines (p-OCH₃, p-CH₃, p-H, p-Cl, p-NO₂).

Experimental Workflow for Arylhydrazine Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Liberation of Free Base A para-Substituted Aniline B NaNO₂, HCl (aq) 0-5 °C A->B C Arenediazonium Salt B->C D SnCl₂·2H₂O, conc. HCl 0-5 °C C->D E Arylhydrazine Hydrochloride D->E F NaOH (aq) E->F G para-Substituted Phenylhydrazine F->G

Caption: Workflow for the synthesis of para-substituted phenylhydrazines.

Step-by-Step Methodology:
  • Diazotization:

    • Dissolve the para-substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol) in concentrated hydrochloric acid (10 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for 1 hour at 0-5 °C. The arylhydrazine hydrochloride will precipitate as a solid.

  • Liberation and Isolation of the Free Base:

    • Collect the precipitated arylhydrazine hydrochloride by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Suspend the solid in water and add a 10% aqueous sodium hydroxide solution dropwise with stirring until the solution is basic (pH ~10), liberating the free arylhydrazine.[4]

    • Extract the free base with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure para-substituted phenylhydrazine.[4]

Spectroscopic Comparison of Electronic Effects

Spectroscopic techniques provide invaluable insights into how substituents modulate the electronic structure of arylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of the nuclei.

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms are direct probes of their electron density. In a study of para- and meta-substituted phenylhydrazines, it was observed that the chemical shift of the nitrogen atom directly attached to the aromatic ring (N-1) is more influenced by the substituent than the terminal nitrogen (N-2).[5] Electron-withdrawing groups deshield N-1, causing a downfield shift, while electron-donating groups shield N-1, resulting in an upfield shift.[5]

  • ¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are also affected by the substituent. Electron-withdrawing groups generally cause a downfield shift of the aromatic signals, while electron-donating groups lead to an upfield shift.[6]

Substituent (p-X)¹⁵N δ (N-1, ppm)¹H δ (NH₂, ppm, approx.)¹³C δ (C-ipso, ppm, approx.)
-OCH₃-215.34.8142.1
-CH₃-212.15.0146.2
-H-209.85.2148.5
-Cl-208.55.4147.3
-NO₂-198.76.0154.2

Table 1: Comparative NMR data for a series of para-substituted phenylhydrazines. ¹⁵N data is referenced from a study by Mezzina et al.[5] Approximate ¹H and ¹³C values are based on general principles and literature data.[4][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The N-H stretching vibrations in the FT-IR spectrum are sensitive to the electronic effects of the substituent. Electron-donating groups increase the electron density on the nitrogen atoms, leading to a decrease in the N-H bond strength and a shift to lower wavenumbers (red shift). Conversely, electron-withdrawing groups decrease the electron density, strengthen the N-H bond, and cause a shift to higher wavenumbers (blue shift).[7]

Substituent (p-X)N-H Symmetric Stretch (cm⁻¹, approx.)N-H Asymmetric Stretch (cm⁻¹, approx.)
-OCH₃33103380
-CH₃33153385
-H33203390
-Cl33253395
-NO₂33403410

Table 2: Approximate comparative FT-IR N-H stretching frequencies for para-substituted phenylhydrazines. Values are based on general trends.[7][8]

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in arylhydrazines, observed in their UV-Vis spectra, are influenced by the substituents on the aromatic ring. Electron-donating groups, which can extend the π-conjugation, typically cause a bathochromic (red) shift in the absorption maximum (λmax), while electron-withdrawing groups may cause a hypsochromic (blue) shift or a smaller bathochromic shift depending on the nature of the transition.[9][10]

Substituent (p-X)λmax (nm, in Ethanol, approx.)
-OCH₃295
-CH₃290
-H285
-Cl288
-NO₂350

Table 3: Approximate comparative UV-Vis absorption maxima for para-substituted phenylhydrazines.[11][12]

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to quantify the ease of oxidation of substituted arylhydrazines. The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (lower oxidation potential). Conversely, electron-withdrawing groups lower the HOMO energy, making oxidation more difficult (higher oxidation potential).[13][14]

Experimental Protocol for Cyclic Voltammetry:
  • Solution Preparation: Prepare 1 mM solutions of each para-substituted phenylhydrazine in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

  • Electrochemical Cell: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Data Acquisition: Record the cyclic voltammograms by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

  • Data Analysis: Determine the anodic peak potential (Epa) for the oxidation of each arylhydrazine.

Substituent (p-X)Oxidation Potential (Epa, V vs. Ag/AgCl, approx.)
-OCH₃+0.65
-CH₃+0.75
-H+0.85
-Cl+0.95
-NO₂+1.20

Table 4: Approximate comparative oxidation potentials for para-substituted phenylhydrazines.

Quantitative Correlation: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic compounds.[2][15] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[15] A Hammett plot of log(k/k₀) versus σ for a series of substituted arylhydrazines in a given reaction will yield a straight line with a slope equal to ρ.[16]

Logical Relationship in Hammett Analysis

G cluster_0 Substituent Properties cluster_1 Reaction Kinetics cluster_2 Hammett Correlation A Substituent (X) B Hammett Constant (σ) A->B Electronic Effect (Inductive & Resonance) F Hammett Plot B->F C Reaction of Substituted Arylhydrazine D Rate Constant (k) C->D E log(k/k₀) D->E E->F G Reaction Constant (ρ) F->G Slope

Caption: Logical workflow for Hammett analysis of substituted arylhydrazines.

Conclusion

The electronic effects of substituents in arylhydrazines are a critical determinant of their chemical behavior. This guide has demonstrated how a systematic and comparative approach, employing a combination of synthesis, spectroscopy, electrochemistry, and quantitative correlation, can provide a deep and practical understanding of these effects. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design of experiments and the prediction of reactivity for this important class of compounds.

References

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.
  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Compar
  • 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines.
  • Cyclic Voltammogram Analysis of the 3,3´- (1,4-Phenylene)
  • Simultaneous Determination of Phenylhydrazine, Hydrazine and Sulfite Using a Modified Carbon Nanotube Paste Electrode. International Journal of Electrochemical Science.
  • Problem Set #3: Substitutent Effects and LFERS. University of Calgary.
  • Process for the preparation of substituted phenyl hydrazines.
  • Hammett equ
  • Phenylhydrazine. PubChem.
  • Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research.
  • Process for the preparation of substituted phenylhydrazines.
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals.
  • Correlations of Structure with Reactivity of Arom
  • Free energy relationships and their linearity: a test example. Henry S. Rzepa's Blog.
  • Hammett Equ
  • Linear Free Energy Relationship. University of California, Davis.
  • Linear Free Energy Rel
  • FT-IR spectra of N–H stretching vibrations
  • Cyclic Voltammetry and Electronic Absorption Spectroscopy in Investigations of the Nature of the Electrochemical Reduction of Phenyldiazonium and Phenyl-bis-diazonium Cations.
  • Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium.
  • Supporting Information for a Sonogashira coupling reaction. The Royal Society of Chemistry.
  • Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. PubMed.
  • What are Linear Free Energy Rel
  • Hammett plot of p-substituted styrylbenzyl analogues under different...
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • Measurement of a linear free energy relationship one molecule
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals.
  • FTIR spectra: comparison in the −NH stretching region of the (a) pure...
  • Phenylhydrazine - Optional[UV-VIS] - Spectrum. SpectraBase.
  • pKa Data Compiled by R. Williams.
  • KINETIC STUDY AND HAMMETT CORRELATIONS IN THE CHEMISTRY OF SELECTED ACID HYDRAZIDES BY USING THALLIUM (III) IN 1,4-DIOXANE MEDI.
  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PubMed Central.
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Washington.
  • Phenylhydrazine. Wikipedia.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1),...
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • 1H, 13C and 15N chemical shift referencing in biomolecular NMR.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

Sources

Comparative

A Comparative Guide to the Impact of Steric Hindrance in 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride Reactions

This guide provides an in-depth evaluation of the steric effects of the ortho-fluoro substituent in 2-fluoro-5-methoxyphenylhydrazine hydrochloride on the outcomes of common synthetic reactions. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the steric effects of the ortho-fluoro substituent in 2-fluoro-5-methoxyphenylhydrazine hydrochloride on the outcomes of common synthetic reactions. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis against a less hindered analogue, 4-methoxyphenylhydrazine hydrochloride. By presenting detailed experimental protocols, predicted data, and mechanistic insights, we aim to provide a foundational understanding for leveraging this versatile reagent in complex molecule synthesis.

Introduction: The Subtle Power of Steric Hindrance

In the realm of organic synthesis, the spatial arrangement of atoms can be as influential as their electronic properties. Steric hindrance, the obstruction of a reaction due to the sheer size of substituents, can dramatically alter reaction rates, regioselectivity, and even the feasibility of a synthetic route.[1][2][3] 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a prime example of a reagent where the interplay of electronic and steric effects, primarily from the ortho-fluoro group, dictates its reactivity. The electron-donating methoxy group at the meta position (relative to the hydrazine) further modulates the electronic character of the aromatic ring.[4]

This guide will focus on a comparative study of 2-fluoro-5-methoxyphenylhydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride, a structurally similar compound lacking the ortho-substituent. The primary reaction we will explore is the Fischer indole synthesis, a cornerstone reaction for the construction of indole scaffolds, which are prevalent in pharmaceuticals and natural products.[5][6][7] Through this comparison, we will elucidate the profound impact of the ortho-fluoro group's steric bulk on reaction outcomes.

The Fischer Indole Synthesis: A Battle of Sterics and Electronics

The Fischer indole synthesis is a classic acid-catalyzed reaction between a phenylhydrazine and a ketone or aldehyde, proceeding through a phenylhydrazone intermediate.[5][6] The key step susceptible to steric influence is the[8][8]-sigmatropic rearrangement of the protonated enehydrazine.

Experimental Design: A Head-to-Head Comparison

To quantitatively assess the impact of steric hindrance, we propose a parallel synthesis of two indole derivatives using 2-fluoro-5-methoxyphenylhydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride with a common ketone, cyclohexanone.

Diagram of the Proposed Experimental Workflow:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis A 2-Fluoro-5-methoxyphenylhydrazine hydrochloride D Fischer Indole Synthesis (Parallel Reactions) A->D B 4-Methoxyphenylhydrazine hydrochloride B->D C Cyclohexanone C->D E Product Isolation & Purification D->E F Yield Determination E->F G Spectroscopic Characterization (NMR, MS) F->G H Comparative Data Analysis G->H caption Experimental workflow for comparative Fischer indole synthesis.

Caption: Experimental workflow for comparative Fischer indole synthesis.

Predicted Outcomes and Mechanistic Interpretation

The presence of the fluorine atom at the ortho position in 2-fluoro-5-methoxyphenylhydrazine hydrochloride is anticipated to introduce significant steric strain during the key[8][8]-sigmatropic rearrangement step of the Fischer indole synthesis. This steric clash will likely hinder the formation of the new C-C bond, leading to several predictable consequences compared to the reaction with the unhindered 4-methoxyphenylhydrazine hydrochloride.

Table 1: Predicted Comparative Data for the Fischer Indole Synthesis

Parameter2-Fluoro-5-methoxyphenylhydrazine HCl4-Methoxyphenylhydrazine HClRationale for Predicted Difference
Reaction Time LongerShorterThe ortho-fluoro group sterically hinders the approach of the cyclohexanone moiety during the[8][8]-sigmatropic rearrangement, increasing the activation energy and slowing the reaction rate.
Reaction Yield LowerHigherIncreased steric hindrance can lead to a higher propensity for side reactions or incomplete conversion, resulting in a lower yield of the desired indole product.
Regioselectivity Potentially alteredStandardWhile cyclohexanone is symmetrical, with unsymmetrical ketones, the ortho-substituent could influence which enamine intermediate is formed, potentially altering the regioselectivity of the final indole. In some cases, abnormal cyclization can occur.[9]

Diagram of the Steric Hindrance in the[8][8]-Sigmatropic Rearrangement:

G cluster_0 2-Fluoro-5-methoxyphenylhydrazine Derivative cluster_1 4-Methoxyphenylhydrazine Derivative a [3,3]-Sigmatropic Rearrangement b Ortho-Fluoro group causes a steric clash, hindering bond formation. c [3,3]-Sigmatropic Rearrangement d No ortho-substituent allows for an unhindered transition state. caption Impact of the ortho-fluoro group on the key rearrangement step.

Caption: Impact of the ortho-fluoro group on the key rearrangement step.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed comparative Fischer indole synthesis.

Protocol 1: Synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydro-9H-carbazole

Materials:

  • 2-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred suspension of 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq.) in glacial acetic acid, add cyclohexanone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 8-fluoro-5-methoxy-1,2,3,4-tetrahydro-9H-carbazole.

Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride[10]

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred suspension of 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) in glacial acetic acid, add cyclohexanone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 6-methoxy-1,2,3,4-tetrahydro-9H-carbazole.

Broader Implications for Synthesis

The principles illustrated here with the Fischer indole synthesis can be extrapolated to other reactions involving 2-fluoro-5-methoxyphenylhydrazine hydrochloride. For instance, in nucleophilic aromatic substitution reactions where the hydrazine nitrogen acts as the nucleophile, the ortho-fluoro group can be expected to slow down the reaction rate due to steric hindrance at the reaction center. Similarly, in reactions where the hydrazine is a precursor to an aryl radical, the steric bulk of the ortho-substituent might influence the radical's reactivity and selectivity.[11]

Conclusion

The presence of an ortho-fluoro substituent in 2-fluoro-5-methoxyphenylhydrazine hydrochloride introduces significant steric hindrance that is predicted to have a tangible impact on its reactivity, particularly in reactions like the Fischer indole synthesis. Compared to its less hindered counterpart, 4-methoxyphenylhydrazine hydrochloride, we anticipate longer reaction times and lower yields. This comparative guide provides a framework for understanding and predicting the behavior of this substituted hydrazine, enabling chemists to make more informed decisions in the design of synthetic routes for complex molecules. The provided protocols offer a starting point for experimental validation of these principles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide to the Preparation of Disubstituted Indoles.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Abernethy, J. L., Albano, E., & Comyns, J. (1976). Use of phenylhydrazine and substituted phenylhydrazines for papain-catalyzed resolutions of racemic N-(benzyloxycarbonyl)alanine. The Journal of Organic Chemistry.
  • Sar, S., Chauhan, J., & Sen, S. (n.d.). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. NIH.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Recent applications of phenyl hydrazine in photoinduced chemical transform
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH.
  • Direct conversion of phenols into primary anilines with hydrazine c
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and Its Analogs.
  • Overview of Phenylhydrazine‐Based Organic Transformations. (2024).
  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • BenchChem. (n.d.). The Core Reactivity of Trimethoxyphenyl Hydrazine Derivatives: A Technical Guide for Researchers.
  • FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. (2022). NIH.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2025).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • Biosynth. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (n.d.). PubMed.
  • (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride. (n.d.).
  • ChemicalBook. (n.d.). 2-Fluoro-5-methoxyphenylhydrazine hydrochloride.
  • Ortho Effect in Dissociation of Substituted N-Phenylbenzenesulfonamides. (2001). R Discovery.
  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS# 1198283-29-2). (n.d.).
  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS# 1198283-29-2). (n.d.).
  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride.
  • Ortho Effect in Dissociation of Substituted N-Phenylbenzenesulfonamides. (2025).
  • Dewanji, A., Murarka, S., Curran, D. P., & Studer, A. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Chemistry Portal.
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.
  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
  • ChemicalBook. (n.d.). (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5)IR1.
  • PubChemLite. (n.d.). (4,5-difluoro-2-methoxyphenyl)hydrazine hydrochloride (C7H8F2N2O).
  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (n.d.). RSC Publishing.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For pharmaceutical intermediates like 2-fluoro-5-methoxyphenylhy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For pharmaceutical intermediates like 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), the assurance of quality, purity, and consistency is non-negotiable. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quality control of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. We will delve into the cross-validation of orthogonal analytical techniques, a cornerstone of robust analytical science, ensuring data integrity and regulatory compliance.

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Any impurities or deviations in the chemical structure of an intermediate can have cascading effects on the final API's efficacy, safety profile, and stability.[2] Therefore, employing and cross-validating multiple analytical techniques is not merely a regulatory hurdle but a scientific necessity to gain a comprehensive understanding of the intermediate's profile.

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical method can create blind spots, potentially missing critical impurities that may not be amenable to that specific technique. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a more complete picture of the sample. This guide will focus on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two powerful and commonly employed techniques in pharmaceutical analysis.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[5] For 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the primary choice for purity assessment and impurity profiling.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving the desired separation and sensitivity. For a polar compound like 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a C18 column is a suitable starting point for the stationary phase, offering a good balance of hydrophobicity for retention.

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and resolution of the main component from its potential impurities. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and any ionizable impurities, thereby influencing their retention behavior.

For UV detection, the wavelength is selected based on the chromophore of the 2-fluoro-5-methoxyphenylhydrazine moiety. A diode array detector (DAD) is often employed to screen across a range of wavelengths and to assess peak purity.

A significant challenge in the HPLC analysis of phenylhydrazines can be the interference from the drug matrix or other related substances that share similar UV absorption maxima.[6] A strategic approach to mitigate this is pre-column derivatization. Reacting the hydrazine moiety with a suitable reagent, such as 4-nitrobenzaldehyde, can shift the maximum absorption wavelength to the visible region where most drug substances have minimal absorption.[6] This not only enhances specificity but can also improve sensitivity.

Experimental Protocol: RP-HPLC Method for Purity Determination

Below is a detailed, step-by-step methodology for the RP-HPLC analysis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of 2-fluoro-5-methoxyphenylhydrazine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh about 25 mg of the 2-fluoro-5-methoxyphenylhydrazine hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

3. Method Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas chromatography is another cornerstone of analytical chemistry, particularly effective for the separation and quantification of volatile and semi-volatile compounds.[8] While phenylhydrazines themselves can have limited thermal stability, derivatization can make them amenable to GC analysis.[8]

Rationale for Derivatization in GC Analysis

Direct injection of phenylhydrazines into a hot GC inlet can lead to degradation and poor peak shape. Derivatization serves two primary purposes:

  • Increased Volatility and Thermal Stability: Converting the polar hydrazine group into a less polar, more stable derivative allows for volatilization without decomposition.

  • Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.

Common derivatization reactions for hydrazines include the formation of hydrazones with aldehydes or ketones.[8]

Experimental Protocol: GC-MS Method for Impurity Analysis

The following protocol outlines a GC-MS method for the analysis of potential volatile impurities in 2-fluoro-5-methoxyphenylhydrazine hydrochloride, as well as for the assay of the derivatized parent compound.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

2. Derivatization and Sample Preparation:

  • Accurately weigh about 10 mg of the 2-fluoro-5-methoxyphenylhydrazine hydrochloride sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., methanol) and 0.1 mL of a derivatizing agent (e.g., acetone or 2-furaldehyde).[8]

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Cross-Validation: A Head-to-Head Comparison

The core of this guide is the cross-validation of the HPLC and GC methods. This involves analyzing the same batch of 2-fluoro-5-methoxyphenylhydrazine hydrochloride by both techniques and comparing the results for key analytical parameters.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of the HPLC and GC methods for the analysis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride. These values are representative and based on established principles for the analysis of similar compounds.

ParameterHPLC MethodGC Method (after derivatization)Rationale for Differences
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.The state of the mobile phase dictates the type of compounds that can be analyzed.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable (or derivatized) compounds.HPLC is more suitable for the direct analysis of the hydrochloride salt.
Selectivity High, tunable by mobile phase pH, organic modifier, and stationary phase.Very high, especially when coupled with MS for mass-based identification.GC-MS offers an orthogonal separation mechanism and detection principle to HPLC-UV.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels, especially with selective detectors like MS.The choice of detector significantly impacts sensitivity.
Precision (%RSD) < 2% for assay, < 10% for impurities.< 2% for assay, < 15% for trace impurities.Both methods can achieve excellent precision with proper validation.
Sample Preparation Simple dissolution in a suitable solvent.More complex, requiring a derivatization step.The need for derivatization in GC adds a step to the workflow.
Forced Degradation Studies: A Critical Component of Validation

To ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[9][10] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][12] The developed HPLC and GC methods are then used to analyze the stressed samples to demonstrate that the degradation products are well-separated from the parent peak and from each other.

Illustrative Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The ability of both the HPLC and GC methods to resolve the parent peak from all significant degradation peaks is a key aspect of their cross-validation.

Visualization of Workflows

To better illustrate the processes, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_gc GC-MS Analysis hplc_sample Sample Preparation (Dissolution) hplc_analysis RP-HPLC-DAD Analysis hplc_sample->hplc_analysis hplc_data Purity & Impurity Profile (Area %) hplc_analysis->hplc_data comparison Comparative Analysis & Cross-Validation hplc_data->comparison gc_sample Sample Preparation (Derivatization) gc_analysis GC-MS Analysis gc_sample->gc_analysis gc_data Impurity Identification & Quantification gc_analysis->gc_data gc_data->comparison start 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride Batch start->hplc_sample start->gc_sample report Final Report (Data Concordance) comparison->report

Caption: Workflow for the Cross-Validation of HPLC and GC-MS Methods.

MethodTransfer lab_a Sending Laboratory (Validated Method) protocol Method Transfer Protocol lab_a->protocol lab_b Receiving Laboratory protocol->lab_b report Method Transfer Report protocol->report training Analyst Training lab_b->training execution Method Execution (Comparative Testing) training->execution execution->report success Successful Transfer report->success

Caption: Key Stages of an Analytical Method Transfer Process.

Conclusion and Recommendations

The cross-validation of orthogonal analytical methods, such as HPLC and GC, is a scientifically sound approach for the comprehensive quality assessment of pharmaceutical intermediates like 2-fluoro-5-methoxyphenylhydrazine hydrochloride. While RP-HPLC is the preferred method for routine purity testing due to its simplicity and direct applicability, GC-MS serves as an invaluable confirmatory technique, especially for the identification of unknown volatile or semi-volatile impurities.

For researchers, scientists, and drug development professionals, the key takeaway is that a multi-faceted analytical strategy is paramount. The data generated from such a cross-validation exercise provides a high degree of confidence in the quality of the intermediate, which is essential for ensuring the safety and efficacy of the final drug product. The choice of which method to employ for routine analysis will depend on the specific requirements, such as the need for high throughput (favoring HPLC) or the need for definitive identification of trace impurities (favoring GC-MS).

References

  • Waters Corporation. (n.d.). How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Retrieved from [Link]

  • Lab Manager. (2016, March 15). How Transferring Validated HPLC Methods Within USP Guidelines Works. Retrieved from [Link]

  • Labcompare. (2021, April 28). Best Practices in HPLC to UHPLC Method Transfer. Retrieved from [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). Industrial hygiene air monitoring of phenylhydrazine. Retrieved from [Link]

  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Retrieved from [Link]

  • Charles University. (2020). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • SciTePress. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Analytical Methods. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2005). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Latin American Journal of Pharmacy. (2018). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride: Efficiency, Safety, and Scalability

Introduction In the landscape of pharmaceutical synthesis, arylhydrazines are indispensable building blocks, most notably as precursors in the Fischer indole synthesis for creating a vast array of bioactive molecules.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis, arylhydrazines are indispensable building blocks, most notably as precursors in the Fischer indole synthesis for creating a vast array of bioactive molecules.[1][2][3] Among these, 2-fluoro-5-methoxyphenylhydrazine hydrochloride (CAS 1198283-29-2) serves as a critical intermediate for synthesizing compounds targeting neurological, inflammatory, and oncological pathways. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers and process chemists.

This guide provides an in-depth, objective comparison of the primary synthetic route for 2-fluoro-5-methoxyphenylhydrazine hydrochloride against established alternative methods for arylhydrazine production. We will dissect the causality behind experimental choices, present detailed protocols, and offer quantitative data to empower scientists in selecting the optimal method for their specific research and development needs.

Primary Synthetic Route: Diazotization and Reduction

The most established and widely practiced method for synthesizing arylhydrazines, including 2-fluoro-5-methoxyphenylhydrazine hydrochloride, is a two-step process commencing from the corresponding aniline.[4] This pathway involves the initial formation of a diazonium salt, followed by its reduction to the target hydrazine.

Mechanistic Rationale
  • Diazotization: The process begins with the reaction of a primary aromatic amine, 2-fluoro-5-methoxyaniline, with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][6] This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, maintaining a frigid temperature (0–5 °C) is critical to prevent decomposition and the formation of phenolic byproducts. The nitrosonium ion (NO⁺), formed from protonated nitrous acid, acts as the electrophile that attacks the nucleophilic amine, ultimately leading to the formation of the aryldiazonium salt.[6]

  • Reduction: The aryldiazonium salt is a versatile intermediate that can be readily reduced to the corresponding hydrazine. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is the most common and effective reducing agent for this transformation.[4][5] The tin(II) ion acts as a two-electron donor, reducing the diazonium group to the hydrazine, while being oxidized to tin(IV). The hydrochloride salt of the hydrazine typically precipitates from the reaction mixture, facilitating its isolation.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Final Product A 2-Fluoro-5-methoxyaniline in conc. HCl C Aryldiazonium Salt Intermediate A->C Add NaNO₂ dropwise at 0-5 °C B Sodium Nitrite (aq.) E Precipitation & Isolation C->E Add to SnCl₂ solution D Stannous Chloride (SnCl₂) in conc. HCl F 2-Fluoro-5-Methoxyphenylhydrazine HCl E->F Filtration & Drying

Caption: Workflow for the synthesis of 2-fluoro-5-methoxyphenylhydrazine HCl.

Alternative Synthetic Methodologies

While the diazotization-reduction pathway is robust, other methods have been developed for arylhydrazine synthesis, each with distinct advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of an activated aryl halide with hydrazine hydrate.[7] The key to this reaction is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group (halide). These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.

  • Applicability: For a substrate like 2-fluoro-5-methoxy-chlorobenzene, this reaction is generally inefficient. The methoxy group is electron-donating and the fluoro group is only weakly withdrawing, providing insufficient activation of the aromatic ring for nucleophilic attack by hydrazine. This route would require harsh reaction conditions (high temperature and pressure), leading to lower yields and potential side reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[8][9] This reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines, including hydrazine or its protected forms.[10]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base, and finally, reductive elimination to yield the arylhydrazine and regenerate the Pd(0) catalyst.[8]

  • Advantages: This method boasts exceptional functional group tolerance and a broad substrate scope, often proceeding under milder conditions than SNAr.[9] It can be particularly useful for complex molecules where the classical diazotization method might be unsuitable due to sensitive functional groups.

Quantitative Benchmarking of Synthetic Methods

The choice of synthetic route is a multi-factorial decision. The following table provides a comparative analysis based on typical literature-reported data for the synthesis of substituted arylhydrazines.

ParameterDiazotization & ReductionNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Typical Yield 70-90%40-75% (highly substrate-dependent)80-98%
Substrate Scope Good; requires available anilineLimited to activated aryl halidesExcellent; wide range of aryl halides/triflates
Reaction Conditions Low temperature (0-5°C), strong acidHigh temperature/pressure often requiredMild to moderate temperature (RT to 120°C)
Key Reagents NaNO₂, SnCl₂, conc. HClHydrazine hydrate, strong basePd catalyst, phosphine ligand, base
Safety Concerns Unstable diazonium intermediate, toxic tin saltsHighly toxic and corrosive hydrazine hydrateExpensive/toxic Pd catalyst, air-sensitive ligands
Cost & Scalability Low reagent cost, highly scalableLow reagent cost, scalability issuesHigh catalyst/ligand cost, scalable with process optimization

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-Methoxyphenylhydrazine HCl via Diazotization

Materials:

  • 2-Fluoro-5-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in concentrated HCl (4.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete.

  • Reducer Preparation: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3.5 eq) in concentrated HCl (3.0 eq). Cool this solution to 0 °C.

  • Reduction: Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate will begin to form. Maintain the temperature below 10 °C during the addition.

  • Isolation: After the addition is complete, stir the slurry for 2 hours, allowing it to slowly warm to room temperature. Collect the precipitate by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold brine, followed by heptane. Dry the solid under vacuum to yield 2-fluoro-5-methoxyphenylhydrazine hydrochloride as a crystalline solid.

Protocol 2: Representative Buchwald-Hartwig Synthesis of an Arylhydrazine

Materials:

  • Aryl bromide (e.g., 1-bromo-2-fluoro-5-methoxybenzene) (1.0 eq)

  • tert-Butyl carbazate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

  • Reagent Addition: Add the aryl bromide, tert-butyl carbazate, and anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification & Deprotection: Purify the residue by column chromatography to obtain the protected hydrazine. The Boc-protecting group can then be removed by treatment with HCl in dioxane or methanol to yield the final arylhydrazine hydrochloride.

Comparative Synthesis Pathways

The following diagram illustrates the strategic differences between the primary synthesis route and the modern alternative.

G cluster_path1 Classical Route cluster_path2 Modern Route Aniline 2-Fluoro-5-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Product1 Target Hydrazine HCl Diazonium->Product1 SnCl₂ ArylHalide 2-Fluoro-5-methoxy aryl bromide Coupling Buchwald-Hartwig Coupling ArylHalide->Coupling Hydrazine Source Pd Catalyst, Ligand, Base Protected Boc-Protected Hydrazine Coupling->Protected Product2 Target Hydrazine HCl Protected->Product2 HCl (Deprotection)

Caption: Comparison of classical vs. modern synthetic routes to arylhydrazines.

Conclusion and Recommendations

For the synthesis of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, the classical diazotization followed by reduction remains the superior method for large-scale production due to its high scalability, use of inexpensive reagents, and straightforward isolation procedures. Its primary drawbacks are the need for strict temperature control and the handling of potentially unstable diazonium intermediates and toxic tin waste.

The Buchwald-Hartwig amination serves as an excellent alternative, particularly in a discovery setting for medicinal chemistry or when synthesizing complex analogues with sensitive functional groups.[11][12] While it offers higher yields and broader scope, the high cost of the palladium catalyst and ligands can be prohibitive for large-scale synthesis unless an efficient catalyst recycling program is implemented.

Finally, Nucleophilic Aromatic Substitution is generally not a viable method for this specific substrate due to the electronic properties of the aromatic ring and should only be considered if a highly activated analogue is the target.

Ultimately, the selection of a synthetic method must be aligned with the project's goals, balancing the need for efficiency, cost, safety, and scale.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link][1]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link][2]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link][3]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link][13]

  • Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. (2018). RSC Advances. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link][14]

  • Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry. Retrieved from [Link][15]

  • American Chemical Society. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link][16]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link][17]

  • American Chemical Society. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link][18]

  • R Discovery. (n.d.). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. R Discovery. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Organic Chemistry Portal. Retrieved from [Link][20]

  • ResearchGate. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ResearchGate. Retrieved from [Link][21]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link][23]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Retrieved from [Link][5]

  • ResearchGate. (n.d.). The diazotization process. ResearchGate. Retrieved from [Link][24]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link][8]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Retrieved from [Link][6]

  • ResearchGate. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate. Retrieved from [Link][11]

  • Scribd. (n.d.). Name RXNS: 1. Sandmeyer Reaction. Scribd. Retrieved from [Link][25]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link][26]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI. Retrieved from [Link][10]

  • Sarvasya. (n.d.). Organic Chemistry – Specific Name Reactions. Sarvasya. Retrieved from [Link][27]

  • NCERT. (n.d.). Amines. NCERT. Retrieved from [Link][28]

  • OSTI.gov. (n.d.). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. OSTI.gov. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link][9]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][29]

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. PubChem. Retrieved from [Link][30]

  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. PubChem. Retrieved from [Link][31]

Sources

Validation

A Researcher's Guide to the Definitive Identification of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride using High-Resolution Mass Spectrometry

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For small, often reactive molecules such as 2-fluoro-5...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For small, often reactive molecules such as 2-fluoro-5-Methoxyphenylhydrazine hydrochloride, this task demands analytical techniques that provide not just data, but definitive evidence. This guide offers a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other established analytical methods, providing the experimental data and rationale necessary for confident structural elucidation.

The Challenge: Beyond Nominal Mass

Confirming the identity of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride (C₇H₉FN₂O · HCl) presents a distinct analytical challenge. Its relatively low molecular weight and the presence of heteroatoms necessitate a technique that can deliver high mass accuracy and resolution. Nominal mass spectrometry, while useful for initial checks, falls short of providing the confidence required for publication or regulatory submission. The potential for isobaric interferences—compounds with the same nominal mass but different elemental compositions—requires a more discerning approach.[1]

High-Resolution Mass Spectrometry: The Gold Standard for Formula Confirmation

High-resolution mass spectrometry is the premier analytical tool for determining the elemental formula of a compound with a high degree of certainty.[2] By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between molecules with very small mass differences.[3]

The Power of Accurate Mass Measurement

The core principle of HRMS in structural confirmation lies in the concept of accurate mass.[4] Every element has a unique exact mass, and the combination of these masses in a molecule results in a precise theoretical monoisotopic mass.[1] By comparing the experimentally measured mass to the theoretical mass, a mass error can be calculated, typically in parts-per-million (ppm). A low ppm error provides strong evidence for a specific elemental composition.[5]

For 2-fluoro-5-Methoxyphenylhydrazine, the free base has a molecular formula of C₇H₉FN₂O. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, is calculated as follows:

  • C₇: 7 x 12.0000000 = 84.0000000

  • H₁₀: 10 x 1.0078250 = 10.0782500

  • F₁: 1 x 18.9984032 = 18.9984032

  • N₂: 2 x 14.0030740 = 28.0061480

  • O₁: 1 x 15.9949146 = 15.9949146

  • Total [M+H]⁺ Theoretical Mass: 157.0777 Da

An experimentally observed mass that deviates from this value by only a few ppm strongly supports this elemental formula.

Experimental Protocol: HRMS Analysis of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride

A robust HRMS workflow is critical for obtaining high-quality, reliable data.

1. Sample Preparation:

Proper sample preparation is crucial for successful mass spectrometry analysis.[6] Since the analyte is a hydrochloride salt, care must be taken to avoid ion suppression from the chloride ions.[7]

  • Accurately weigh approximately 1 mg of 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[8]

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid.[7] The acid helps to promote protonation of the analyte.

2. Instrumentation and Data Acquisition:

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are ideal for this application.[1][9] Electrospray ionization (ESI) is the preferred ionization technique for this polar molecule as it is a "soft" ionization method that minimizes fragmentation, ensuring the molecular ion is observed.[10][11]

  • Mass Spectrometer: Q Exactive HF Hybrid Quadrupole-Orbitrap or equivalent.

  • Ionization Mode: ESI, positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Mass Range: m/z 50-500.

  • Resolution: 140,000 at m/z 200.

  • Internal Calibration: Use of a lock mass or internal calibrant is essential for achieving high mass accuracy.[5]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Weighing Weighing of Hydrochloride Salt Dissolution Dissolution in Organic Solvent Weighing->Dissolution Dilution Serial Dilution in ESI-compatible solvent Dissolution->Dilution ESI Electrospray Ionization (Positive Mode) Dilution->ESI Infusion MassAnalyzer High-Resolution Mass Analyzer (Orbitrap) ESI->MassAnalyzer Detection Accurate m/z Measurement MassAnalyzer->Detection MassError Mass Error Calculation (ppm) Detection->MassError Data Processing FormulaConfirmation Elemental Formula Confirmation MassError->FormulaConfirmation

Data Interpretation:

The primary output of the HRMS analysis is a high-resolution mass spectrum. The data should be processed to determine the accurate mass of the most abundant ion.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₇H₉FN₂O-
Protonated Species [C₇H₁₀FN₂O]⁺-
Theoretical Monoisotopic Mass 157.0777 Da-
Observed Mass -157.0775 - 157.0779 Da
Mass Error -< 2 ppm

Table 1: Expected HRMS Data for 2-fluoro-5-Methoxyphenylhydrazine

A mass error of less than 2 ppm provides very strong evidence for the proposed elemental composition.

Orthogonal Techniques for Complete Structural Elucidation

While HRMS is powerful for confirming the elemental formula, it provides limited information about the specific arrangement of atoms (isomerism). Therefore, orthogonal analytical techniques are essential for a complete and unambiguous structural elucidation.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to determine the carbon-hydrogen framework of a molecule.[14] For 2-fluoro-5-methoxyphenylhydrazine, ¹H and ¹³C NMR would provide definitive information about the substitution pattern on the aromatic ring and confirm the presence of the methoxy and hydrazine functional groups.[15]

Key Expected NMR Features:

  • ¹H NMR: Distinct signals for the aromatic protons, the methoxy group protons, and the NH/NH₂ protons of the hydrazine group.[12] The coupling patterns of the aromatic protons would confirm the 1, 2, 4-substitution pattern. The fluorine atom would also induce splitting in the signals of nearby protons.[16]

  • ¹³C NMR: Resonances for each of the seven carbon atoms, with chemical shifts indicative of their electronic environment (aromatic, methoxy).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17] The infrared spectrum of 2-fluoro-5-methoxyphenylhydrazine would show characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-O bonds.[18]

Key Expected FTIR Absorptions:

  • ~3300-3500 cm⁻¹: N-H stretching vibrations of the hydrazine group.[12]

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.[18]

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

  • ~1500-1600 cm⁻¹: Aromatic C=C ring stretching.[17]

  • ~1200-1250 cm⁻¹: Aryl ether C-O stretching.[19]

Comparative Analysis: HRMS vs. NMR vs. FTIR

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Elemental FormulaMolecular Connectivity / IsomerismFunctional Groups
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (micromole)
Sample Requirement MicrogramsMilligramsMilligrams
Strengths Unambiguous formula determination, high throughputDefinitive structural elucidation, isomer differentiationRapid functional group identification, simple operation
Limitations Does not distinguish between isomersLower throughput, requires pure sampleProvides limited structural detail, can be ambiguous

Table 2: Comparison of Analytical Techniques

Logic_Diagram cluster_goal Goal: Confirm Identity of 2-fluoro-5-Methoxyphenylhydrazine HCl cluster_methods Analytical Methods cluster_info Information Provided Goal Unambiguous Structural Confirmation HRMS HRMS Formula Elemental Formula (C₇H₉FN₂O) HRMS->Formula Provides NMR NMR Connectivity Atomic Connectivity & Isomerism NMR->Connectivity Provides FTIR FTIR FuncGroups Functional Groups (-NHNH₂, -OCH₃, Ar-F) FTIR->FuncGroups Provides Formula->Goal Connectivity->Goal FuncGroups->Goal

Conclusion: A Synergistic Approach for Unquestionable Identity

For the definitive identification of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, a single analytical technique is insufficient. While high-resolution mass spectrometry provides the cornerstone of evidence by confirming the elemental formula with high accuracy, it must be complemented by the detailed structural insights from NMR and the functional group confirmation from FTIR.[14] This synergistic, multi-technique approach creates a self-validating system, ensuring the scientific integrity of the data and providing the highest level of confidence in the compound's identity. This robust analytical package is essential for advancing drug discovery and development programs, where accuracy and certainty are paramount.

References

  • Accur
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • Electrospray Ionization (ESI)
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Accurate Mass Measurement Definition. Fiveable.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Synthesis and Characterization of Hydrazine Deriv
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online.
  • Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. Cerno Bioscience.
  • Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products.
  • Electrospray ioniz
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
  • Sample Prepar
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
  • Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy.
  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds.
  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.
  • Hydrochloride Salt of the GABAkine KRM-II-81.
  • Hydrochloride Salt of the GABAkine KRM-II-81.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Sample Preparation Protocol for Open Access MS. University of Oxford.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol
  • NMR vs IR Spectroscopy: Determine Functional Groups.
  • 2-Fluorophenylhydrazine hydrochloride. Sigma-Aldrich.
  • (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride.
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of California, Berkeley.
  • (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride. 3wpharm.
  • A Comparison of FTNMR and FTIR Techniques. University of Wisconsin-Eau Claire.
  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted
  • Leveraging infrared spectroscopy for automated structure elucidation.
  • 4-Methoxyphenylhydrazine hydrochloride. Chem-Impex.
  • 2-Methoxyphenylhydrazine Hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-fluoro-5-Methoxyphenylhydrazine Hydrochloride

As a novel hydrazine derivative, 2-fluoro-5-methoxyphenylhydrazine hydrochloride presents unique opportunities in drug discovery and development. However, its chemical nature necessitates a robust understanding of its po...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel hydrazine derivative, 2-fluoro-5-methoxyphenylhydrazine hydrochloride presents unique opportunities in drug discovery and development. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[1][2][3]

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns upon contact.[3][4][6]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3]

  • Sensitization: Some hydrazine compounds are known skin sensitizers.[7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-fluoro-5-methoxyphenylhydrazine hydrochloride. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's anticipated properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[4][8]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation or burns.[4] Always consult the glove manufacturer's compatibility chart.
Eye Protection Chemical splash goggles or safety glasses with side shields.[4]Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation or damage.[3]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.[4]
Body Protection Flame-resistant lab coat.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[4] A NIOSH-approved respirator may be necessary for spill cleanup or if a fume hood is not available.[8][9]A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[4] Respirators offer protection in situations with higher potential for airborne exposure.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: All handling of 2-fluoro-5-methoxyphenylhydrazine hydrochloride solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Material Equilibration: Allow the container of 2-fluoro-5-methoxyphenylhydrazine hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Avoid generating dust. Use tools and techniques that minimize agitation of the solid.

Dissolution and Reaction
  • Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel.

  • Compound Addition: Carefully add the weighed 2-fluoro-5-methoxyphenylhydrazine hydrochloride to the solvent.

  • Reaction Setup: Securely assemble the reaction apparatus within the fume hood.

  • Monitoring: Monitor the reaction from a safe distance, utilizing the fume hood sash as a protective barrier.

Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Equilibrate Compound Equilibrate Compound Enter Fume Hood->Equilibrate Compound Weigh Compound Weigh Compound Equilibrate Compound->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer to Reaction Phase Add Compound Add Compound Add Solvent->Add Compound Assemble Apparatus Assemble Apparatus Add Compound->Assemble Apparatus Monitor Reaction Monitor Reaction Assemble Apparatus->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Reaction Complete Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Clean Glassware Clean Glassware Segregate Waste->Clean Glassware Doff PPE Doff PPE Clean Glassware->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Emergency_Decision_Tree Start Incident Occurs Exposure Personnel Exposure? Start->Exposure Spill Chemical Spill? Start->Spill Exposure->Spill No Skin Skin Contact Exposure->Skin Yes Eye Eye Contact Exposure->Eye Yes Inhalation Inhalation Exposure->Inhalation Yes Ingestion Ingestion Exposure->Ingestion Yes SmallSpill Small spill in fume hood? Spill->SmallSpill Yes FlushSkin Flush with water for 15+ min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15+ min Remove contact lenses Eye->FlushEye FreshAir Move to fresh air Provide artificial respiration if needed Inhalation->FreshAir RinseMouth Rinse mouth, give water Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical LargeSpill Large Spill / Outside Hood SmallSpill->LargeSpill No ContainSpill Contain with inert absorbent SmallSpill->ContainSpill Yes Evacuate Evacuate Area LargeSpill->Evacuate CollectWaste Collect in sealed container ContainSpill->CollectWaste Decontaminate Decontaminate area CollectWaste->Decontaminate DisposeWaste Dispose as hazardous waste Decontaminate->DisposeWaste CallEHS Call EHS/Emergency Services Evacuate->CallEHS Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Generate Waste SolidWaste Contaminated Solid Waste (gloves, paper, etc.) Start->SolidWaste LiquidWaste Liquid Waste (solutions, reaction mixtures) Start->LiquidWaste SharpsWaste Contaminated Sharps Start->SharpsWaste SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Sharps Container SharpsWaste->SharpsContainer SecondaryContainment Store in Secondary Containment SolidContainer->SecondaryContainment LiquidContainer->SecondaryContainment SharpsContainer->SecondaryContainment SchedulePickup Schedule Pickup with EHS SecondaryContainment->SchedulePickup LicensedDisposal Disposal by Licensed Vendor SchedulePickup->LicensedDisposal

Figure 3. A comprehensive workflow for the proper disposal of waste generated from handling 2-fluoro-5-methoxyphenylhydrazine hydrochloride.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • Chemical Emergency Medical Guidelines. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders.
  • Wikipedia. (n.d.). Hydrazine.
  • Croner-i. (n.d.). Hydrazine and compounds.
  • SynQuest Laboratories, Inc. (2017, July 21). 5-Fluoro-2-methylphenylhydrazine hydrochloride Safety Data Sheet.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methoxyphenylhydrazine Hydrochloride.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (2021, October 19). (2-Fluorobenzyl)hydrazine hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, February 9). SAFETY DATA SHEET - 4-Methoxyphenylhydrazine hydrochloride.
  • ChemScene. (2022, June 30). Safety Data Sheet - (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride.
  • Apollo Scientific. (2023, June 9). 2-Methoxyphenylhydrazine hydrochloride Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025, December 22). 4-Methoxyphenylhydrazine SAFETY DATA SHEET.

Sources

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2-fluoro-5-Methoxyphenylhydrazine hydrochloride
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2-fluoro-5-Methoxyphenylhydrazine hydrochloride
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